molecular formula C17H24O3 B110019 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione CAS No. 82304-66-3

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B110019
CAS No.: 82304-66-3
M. Wt: 276.4 g/mol
InChI Key: ZTMZUYHXZPUDRF-UHFFFAOYSA-N
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Description

7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is an oxaspiro compound that is 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione carrying two additional tert-butyl substituents at positions 7 and 9. It is an oxaspiro compound, a lactone, an enone and a cyclic ketone.

Properties

IUPAC Name

7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-15(2,3)11-9-17(8-7-13(18)20-17)10-12(14(11)19)16(4,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMZUYHXZPUDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337884
Record name 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82304-66-3
Record name 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
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Foundational & Exploratory

An In-depth Technical Guide to 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a molecule of significant interest due to its unique spirocyclic structure and notable biological activities. This document delves into its chemical identity, structural features, synthesis rationale, and spectroscopic characterization. Furthermore, it explores its documented antioxidant and anti-inflammatory properties, potential therapeutic applications, and its emergence as a leachable impurity from polymer-based materials. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing foundational knowledge and insights for future investigations.

Chemical Identity and Physicochemical Properties

This compound is an oxaspiro compound featuring a lactone, an enone, and a cyclic ketone within its structure.[1][2] The presence of two bulky tert-butyl groups at positions 7 and 9 significantly influences its steric and electronic properties.[3]

PropertyValueSource
Molecular Formula C₁₇H₂₄O₃[1][4][5]
Molecular Weight 276.37 g/mol [1][4][5]
CAS Number 82304-66-3[1][4][5]
IUPAC Name This compound[1][5]
SMILES CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C[4]
Melting Point 124 °C[4]
Boiling Point 426.3 °C[4]
Solubility Soluble in DMSO and methanol.[3]
Structural Visualization

The chemical structure of this compound is depicted below.

C1 C C2 C C1->C2 C3 C C2->C3 O4 O C3->O4 O11 O C3->O11 C5 C O4->C5 C5->C1 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C13 C(CH3)3 C7->C13 C9 C C8->C9 O12 O C8->O12 C10 C C9->C10 C14 C(CH3)3 C9->C14 C10->C5

Caption: Chemical structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually rooted in the oxidative dearomatization of a substituted phenolic precursor. The most cited starting material is Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[6] This approach is logical as the propionate side chain provides the necessary carbon framework for the formation of the lactone ring upon spirocyclization.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, highlighting the key bond disconnection at the spirocyclic center.

retrosynthesis target This compound precursor Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate target->precursor Oxidative Dearomatization & Intramolecular Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

Step 1: Oxidative Dearomatization of the Precursor

  • Dissolve Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Introduce a hypervalent iodine reagent (e.g., phenyliodine diacetate) or another suitable oxidant to initiate the dearomatization process. The sterically hindered phenolic hydroxyl group is oxidized to a phenoxonium ion or a related reactive intermediate.

  • The reaction is typically carried out at reduced temperatures (0 °C to room temperature) to control selectivity and minimize side reactions.

Step 2: Intramolecular Spirocyclization

  • Upon formation of the reactive intermediate, the pendant propionate side chain acts as an intramolecular nucleophile.

  • The ester carbonyl oxygen attacks the electron-deficient aromatic ring, leading to the formation of the spirocyclic lactone.

  • This step may be facilitated by the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which can activate the carbonyl group and promote cyclization.[3]

  • The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acidic components.

  • The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Structural Elucidation and Spectroscopic Data

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific literature data for the ¹H and ¹³C NMR of this compound are not widely published, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two non-equivalent tert-butyl groups, the vinylic protons on the cyclohexadienone ring, and the diastereotopic methylene protons of the lactone ring.

  • ¹³C NMR: The spectrum should reveal signals for the two carbonyl carbons (lactone and ketone), the spiro carbon, the quaternary carbons of the tert-butyl groups, and the carbons of the cyclohexadienone ring.

Mass Spectrometry (MS)

Mass spectrometry data is available from the NIST WebBook, confirming the molecular weight of the compound.[5] Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 276. The fragmentation pattern would be influenced by the loss of the tert-butyl groups and cleavage of the lactone ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:

  • Strong C=O stretching vibrations for the lactone and the enone carbonyl groups.

  • C=C stretching vibrations for the cyclohexadienone ring.

  • C-O stretching vibrations for the lactone ether linkage.

Biological Activity and Potential Applications

This compound has been identified as a natural product in various organisms, including mushrooms and certain plants used in traditional medicine, suggesting potential biological relevance.[3]

Antioxidant and Anti-inflammatory Properties

Research has indicated that this compound possesses notable antioxidant properties, likely due to its ability to scavenge free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Additionally, it has demonstrated anti-inflammatory effects.[4] Molecular docking studies have evaluated its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[3]

Drug Development and Therapeutic Potential

The unique chemical scaffold and biological activities of this compound make it an interesting starting point for medicinal chemistry campaigns. Its antioxidant and anti-inflammatory properties could be explored for the development of novel therapeutic agents for a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and certain types of cancer. Further research is warranted to elucidate its mechanism of action and to optimize its pharmacological profile.

Occurrence as a Leachable and Impurity

An important consideration for this compound is its emergence as a leachable impurity from plastic packaging materials, particularly those used for pharmaceutical products.[2] It has been identified as a degradation product of the polymer additive Irganox 1010, which is commonly used in the manufacturing of polypropylene.[2] Its presence in ophthalmic drug solutions during storage has been reported.[2] Furthermore, this compound has been detected in the migration waters of cross-linked polyethylene (PE-X) pipes.[7] In aqueous solutions, it can undergo partial transformation to 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid.[7]

This highlights the importance of monitoring for the presence of this compound in products that come into contact with such plastics to ensure patient safety and product stability.

Conclusion

This compound is a multifaceted molecule with a compelling chemical structure and significant biological potential. Its synthesis via oxidative dearomatization presents an interesting challenge and opportunity for synthetic chemists. The documented antioxidant and anti-inflammatory activities provide a strong rationale for its further investigation as a lead compound in drug discovery. Concurrently, its role as a leachable impurity from common polymers underscores the need for robust analytical methods for its detection and quantification in pharmaceutical and consumer products. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing spirocyclic compound.

References

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione - PubChem. (URL: [Link])

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - NIST WebBook. (URL: [Link])

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - Cheméo. (URL: [Link])

  • Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione... - ResearchGate. (URL: [Link])

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a notable oxaspiro compound, has garnered significant interest within the scientific community.[1][2] This molecule is not only found in various natural sources, including certain plants and mushrooms, but also serves as a key antioxidant.[1] Its unique spirocyclic structure, featuring a lactone, an enone, and a cyclic ketone, contributes to its distinct chemical properties and biological activities.[1][2] This guide provides a comprehensive overview of a primary and well-established pathway for the synthesis of this target molecule, designed for researchers and professionals in the fields of chemistry and drug development.

Strategic Approach to Synthesis: An Overview

The most robust and frequently cited synthesis of this compound commences with the readily available starting material, 2,6-di-tert-butylphenol. The synthetic strategy hinges on a three-step sequence:

  • Michael Addition: The initial step involves a base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. This reaction selectively forms the carbon-carbon bond necessary to build the propionate side chain, yielding Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

  • Saponification: The subsequent step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. This is a critical transformation to enable the final ring-closing reaction.

  • Oxidative Spirocyclization: The final and key step is the intramolecular oxidative spirocyclization of the phenolic carboxylic acid. This is efficiently achieved using a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to furnish the desired spirodienone lactone.

This strategic pathway is logical and efficient, building complexity in a controlled manner. The bulky tert-butyl groups on the phenol starting material play a crucial role in directing the regioselectivity of the reactions and providing steric hindrance that can influence the stability and reactivity of the intermediates.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification cluster_2 Step 3: Oxidative Spirocyclization A 2,6-di-tert-butylphenol B Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate A->B Methyl acrylate, Base C 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoic acid B->C NaOH, H2O/MeOH D 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione C->D PIFA

Sources

An In-depth Technical Guide to the Natural Sources of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a fascinating oxaspiro compound that has garnered attention for its presence in a diverse array of natural sources and its promising biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this molecule, its physicochemical properties, and a detailed exploration of the methodologies for its isolation and characterization. Furthermore, a plausible biosynthetic pathway is proposed based on current scientific understanding of related fungal metabolites. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into this intriguing compound.

Introduction

Natural products continue to be a cornerstone of drug discovery, providing a rich tapestry of structurally unique and biologically active molecules. Among these, spirocyclic compounds, characterized by their distinctive three-dimensional architecture, have often been associated with potent pharmacological properties. This compound, a member of the oxaspiro class, has been identified in a variety of terrestrial and marine organisms. Its reported anti-inflammatory, antioxidant, and cytotoxic activities make it a compelling target for further research and development. This guide aims to consolidate the current knowledge on the natural origins of this compound and provide a technical framework for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a target compound is fundamental to the design of effective isolation and characterization protocols.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₃[1][2]
Molecular Weight 276.37 g/mol [1][2]
CAS Number 82304-66-3[2]
Appearance White solid[3]
Melting Point 124-126 °C[1]
Solubility Soluble in DMSO and methanol[1]

Known Natural Sources

This compound has been identified in a remarkably diverse range of organisms, spanning the fungal, plant, and animal kingdoms. This wide distribution suggests potentially convergent biosynthetic pathways or a broader ecological role.

Fungal Kingdom
  • Morels (Morchella spp.): This compound has been identified as a volatile aroma component in edible morel mushrooms, including Morchella esculenta.[4] Its presence contributes to the complex and desirable flavor profile of these highly prized fungi. The identification in this context was primarily achieved through headspace gas chromatography-mass spectrometry (HS-GC/MS).[4]

Plant Kingdom
  • Manilkara hexandra (Rayan): The stem bark of this plant, used in traditional medicine, has been shown to contain this compound.[5][6] Its presence was confirmed through GC-MS analysis of a flavonoid-rich extract.[5]

  • Euphorbia pulcherrima (Poinsettia): This well-known ornamental plant is also a source of the compound, which has been identified in whole plant extracts.[4] The latex of Euphorbia species is known to be rich in bioactive secondary metabolites.[4]

  • Portulacaria afra (Elephant Bush): This succulent plant, used in traditional African medicine, has been found to contain the target oxaspiro compound.[7]

  • Mangifera indica (Mango): The presence of this compound has also been reported in mango.[8]

Marine Organisms
  • Bursatella leachii (Ragged Sea Hare): The purple ink of this sea hare, a chemical defense secretion, contains this compound, where it is believed to contribute to the ink's potent anti-inflammatory properties.[9][10][11][12]

Proposed Biosynthesis

While the precise biosynthetic pathway of this compound has not been elucidated, a plausible route can be proposed based on the biosynthesis of structurally related fungal spiro-lactones. The core structure is likely of polyketide origin.

Hypothetical Biosynthetic Pathway:

Biosynthesis cluster_0 Polyketide Assembly cluster_1 Cyclization and Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Oxidation Oxidative Dearomatization (e.g., P450 Monooxygenase) Cyclization->Oxidation Spirocyclization Spiro-lactone Formation Oxidation->Spirocyclization Final_Product 7,9-Di-tert-butyl-1-oxaspiro [4.5]deca-6,9-diene-2,8-dione Spirocyclization->Final_Product Isolation_Workflow Start Natural Source Material (e.g., Manilkara hexandra stem bark) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Cold Percolation with Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Purified_Fractions Collection of Fractions Column_Chromatography->Purified_Fractions Purity_Analysis Purity Assessment (TLC, HPLC) Purified_Fractions->Purity_Analysis Characterization Structural Elucidation (MS, NMR, FT-IR) Purity_Analysis->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: Generalized workflow for the isolation of this compound.

Detailed Protocol: Isolation from Manilkara hexandra Stem Bark

This protocol is a representative example based on the reported extraction from Manilkara hexandra. [5] 1. Preparation of Plant Material:

  • Collect fresh stem bark of Manilkara hexandra.

  • Shade dry the bark at room temperature for 7-10 days until brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

  • Defat the powdered bark by cold percolation with hexane and petroleum ether sequentially for 72 hours each to remove nonpolar constituents like fats and waxes. This pre-extraction step enhances the efficiency of the subsequent extraction of the target compound.

  • Macerate the defatted plant material in methanol at room temperature for 72 hours with occasional shaking. Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including spiro-lactones.

  • Filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

3. Chromatographic Purification:

  • Subject the crude methanolic extract to column chromatography over silica gel (60-120 mesh).

  • Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and finally with pure ethyl acetate and methanol. The use of a solvent gradient allows for the separation of compounds with varying polarities.

  • Collect fractions of 20-25 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).

  • Pool the fractions containing the target compound based on their TLC profiles.

  • Further purify the pooled fractions by repeated column chromatography or preparative HPLC to yield pure this compound.

Characterization

Unequivocal identification of the isolated compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization Mass Spectrum (EI-MS): The NIST WebBook provides a reference mass spectrum for this compound, which can be used for comparison. [2]

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • FT-IR Spectrum: The FT-IR spectrum of the isolated compound from Manilkara hexandra showed characteristic peaks at 3319 cm⁻¹ (O-H stretching, likely from co-eluting compounds or moisture), 2947-2835 cm⁻¹ (C-H stretching of alkyl groups), and 1653 cm⁻¹ (C=O stretching of the ketone and lactone). [5][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. While publicly accessible spectra are limited, commercial suppliers of the standard compound provide this data. Researchers who have isolated the compound should acquire ¹H and ¹³C NMR spectra for confirmation.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that warrant further investigation for potential therapeutic applications.

  • Anti-inflammatory Activity: As a component of the purple ink of Bursatella leachii, this compound is associated with potent anti-inflammatory effects. [9]* Antioxidant Activity: The compound exhibits radical scavenging properties, suggesting its potential as an antioxidant. [1]* Cytotoxic Activity: Studies on the crude ink concentrate of Bursatella leachii containing this compound have shown cytotoxic effects against human hepatocarcinoma (HepG2) cells. [9][10][11][12] These activities suggest that this compound could be a valuable lead compound for the development of new anti-inflammatory, antioxidant, or anticancer agents.

Conclusion

This compound is a naturally occurring spiro-lactone with a widespread distribution and promising bioactivities. This guide has provided a comprehensive overview of its natural sources, physicochemical properties, a plausible biosynthetic pathway, and methodologies for its isolation and characterization. It is hoped that this consolidation of knowledge will serve as a valuable resource for the scientific community and stimulate further research into the therapeutic potential of this intriguing natural product.

References

  • Bursatella leachii Purple Ink Secretion Concentrate Exerts Cytotoxic Properties against Human Hepatocarcinoma Cell Line (HepG2): In Vitro and In Silico Studies. (2022). Molecules, 27(3), 826.
  • (PDF) Bursatella leachii purple ink secretion extract exerts cytotoxic properties against human hepatocarcinoma cell line (HepG2): In vitro and in silico studies. (2022).
  • Bursatella leachii Purple Ink Secretion Concentrate Exerts Cytotoxic Properties against Human Hepatocarcinoma Cell Line (HepG2): In Vitro and In Silico Studies. (2022). PubMed.
  • (PDF) Bursatella leachii Purple Ink Secretion Concentrate Exerts Cytotoxic Properties against Human Hepatocarcinoma Cell Line (HepG2): In Vitro and In Silico Studies. (2025).
  • 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione synthesis. (n.d.). Chemicalbook.
  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. (n.d.). PubChem.
  • Secondary Metabolites and Antiradical Activity of Liquid Fermentation of Morchella sp. Isolated from Southwest China. (2016). Molecules, 21(11), 1461.
  • Isolation, Characterization, and Medicinal Potential of Polysaccharides of Morchella esculenta. (2021). Journal of Fungi, 7(3), 219.
  • Extraction, Identification and Pharmacological Evaluation of Phyto-Active Compound in Manilkara Hexandra (Roxb.) Dubard Stem Bark. (2018). Biosciences Biotechnology Research Asia, 15(3).
  • 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. (2025). ChemicalBook.
  • Method for extracting M. esculenta polysaccharide. (n.d.).
  • 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. (n.d.). Biosynth.
  • Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione... (n.d.).
  • This compound. (n.d.). Benchchem.
  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. (n.d.). NIST WebBook.
  • This compound. (n.d.). CymitQuimica.
  • stem bark of manilkara hexandra (roxb.)dubard – pharmacognosy. (2017).
  • 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, 100 mg. (n.d.). Carl ROTH.
  • Extraction, Characterization, and Anticoagulant Activity of a Sulfated Polysaccharide from Bursatella leachii Viscera. (2020). ACS Omega, 5(26), 16087–16095.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • manilkara hexandra (roxb.) dubard. (2019). IJPSR, 11(8), 3645-3652.
  • Advanced method of secondary metabolite extraction and quality analysis. (2019). Journal of Pharmacognosy and Phytochemistry, 8(3), 1144-1151.
  • Characterization of Secondary Metabolites from Mycelial Cultures of Black Morel Mushroom Morchella importuna (Ascomycota). (2025).
  • This compound. (n.d.). Sigma-Aldrich.
  • FT-IR spectrum of isolated flavonoid fraction on stem bark of Manilkara hexandra. (n.d.).
  • Figure 5 from STEM BARK OF MANILKARA HEXANDRA (ROXB.)DUBARD - PHARMACOGNOSY. (n.d.). Semantic Scholar.

Sources

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione CAS number 82304-66-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS: 82304-66-3)

Executive Summary: This document provides a comprehensive technical overview of this compound, a naturally occurring spirocyclic compound with notable antioxidant properties. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, biological activities, and potential therapeutic applications. The content herein synthesizes data from chemical databases, peer-reviewed literature, and safety guidelines to provide a holistic understanding of this molecule, from laboratory synthesis to its potential as a lead compound in pharmaceutical research.

Introduction and Strategic Overview

This compound is an oxaspiro compound featuring a unique and sterically hindered structure containing lactone, enone, and cyclic ketone functionalities.[1][2] Its molecular formula is C₁₇H₂₄O₃, with a corresponding molecular weight of 276.37 g/mol .[3][4] This compound has been identified in a variety of natural sources, including the aerial parts of Gmelina asiatica, essential oils of Stachys species, morel mushrooms (Morchella spp.), and plants utilized in folk medicine such as Euphorbia pulcherrima.[1][2][5][6] Its presence has also been noted in Moringa oleifera and Mangifera indica.[7][8]

Beyond its natural origins, the compound is recognized as a degradation product of the polymer additive Irganox 1010 and an impurity of Irganox 1098, sometimes found as a leachable from plastic packaging materials used for food and pharmaceuticals.[2][6][9] The primary interest for the scientific community lies in its demonstrated biological activities, particularly its function as a potent antioxidant.[2][4] This free-radical scavenging ability positions it as a molecule of interest for mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[4] This guide will delve into the critical technical aspects of this compound, providing a foundation for further research and development.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 82304-66-3[1][2][3][5]
Molecular Formula C₁₇H₂₄O₃[1][3][10]
Molecular Weight 276.37 g/mol [1][3][4]
IUPAC Name This compound[7]
Melting Point 139-140 °C[1][2][5]
Boiling Point (Predicted) 426.3 ± 45.0 °C[1][5]
Density (Predicted) 1.06 ± 0.1 g/cm³[1]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol (with heating/sonication)[1]
Appearance Powder or liquid[11]
Octanol/Water Partition Coefficient (logP) 3.590 (Crippen Calculated)[12]
Topological Polar Surface Area (TPSA) 43.37 Ų[3]
Storage Conditions Store at -20°C in an amber vial under an inert atmosphere. The compound is noted to be light-sensitive.[1][13]

Synthesis and Mechanistic Insight

The synthesis of spiro-lactones such as this compound is a topic of significant interest in organic chemistry. The core transformation involves the oxidative dearomatization of a substituted phenol, a powerful strategy for building molecular complexity.

The Strategic Choice: Oxidative Dearomatization

The construction of the spirocyclic core of the target molecule originates from a phenol precursor. This approach is powerful because it converts a flat, aromatic system into a complex three-dimensional structure in a single strategic step. The key transformation is an intramolecular oxidative dearomatization, specifically a spirolactonization.[14][15] This class of reaction avoids the need for stoichiometric oxidants like hypervalent iodine reagents by employing electrochemical methods, which are cleaner and more efficient, generating hydrogen as the only byproduct.[14][16] The process involves the oxidation of a phenol bearing a carboxylic acid-terminated side chain. The resulting phenoxonium ion or radical cation is highly electrophilic and is trapped intramolecularly by the carboxylate nucleophile, forming the spirocyclic lactone system.

Laboratory-Scale Synthesis Protocol

A validated protocol for the synthesis of this compound proceeds from Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[5][17] While the full multi-step synthesis from this starting material is complex, the final crucial spirolactonization step is well-documented. A general workflow for such a transformation is presented below.

G cluster_reaction Synthesis Workflow cluster_purification Purification Workflow Precursor Phenolic Precursor (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid) Oxidation Electrochemical Oxidation (Constant Current, Undivided Cell) Precursor->Oxidation Intermediate Generation of Reactive Intermediate (Phenoxonium Ion / Radical Cation) Oxidation->Intermediate Cyclization Intramolecular Cyclization (Spirolactonization) Intermediate->Cyclization Product_Crude Crude Product Mixture Cyclization->Product_Crude Concentration Concentration under Reduced Pressure Product_Crude->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Product_Pure Pure Product (Yield: ~87%) Chromatography->Product_Pure

Caption: General workflow for synthesis and purification.

Protocol Steps:

  • Reaction Setup: The phenolic starting material is dissolved in an appropriate solvent system suitable for electrolysis, often in an undivided cell.

  • Electrolysis: A constant current is applied to initiate the oxidation. This step is the crux of the synthesis, forming the reactive species that leads to cyclization.

  • Workup: After several hours, the reaction mixture is concentrated to dryness under reduced pressure.[5]

  • Purification: The resulting residue is purified directly by column chromatography on silica gel to yield the pure target compound.[5]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed through standard spectroscopic techniques. Published data provides a reliable reference for validation.[5]

  • ¹H NMR (500 MHz, CDCl₃): δ 6.51 (s, 2H), 2.77 (t, J=8.3 Hz, 2H), 2.28 (t, J=8.3 Hz, 2H), 1.23 (s, 18H).[5]

  • ¹³C NMR (125 MHz, CDCl₃): δ 185.5, 175.8, 147.7, 137.1, 79.9, 34.9, 33.3, 29.3, 28.6.[5]

  • Infrared (IR, neat, cm⁻¹): 2957, 1774, 1647.[5]

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₇H₂₄O₃Na [M+Na]⁺: 299.161762, Found: 299.161663.[5]

Biological Activity and Mechanism of Action

The therapeutic potential of this molecule stems primarily from its antioxidant capabilities, with emerging evidence suggesting other activities.

Antioxidant Activity

The compound has been explicitly identified as an antioxidant.[2][4][5] The chemical structure, featuring a hindered phenol-like dienone system, is well-suited for radical scavenging. The bulky tert-butyl groups enhance stability and modulate reactivity. The mechanism likely involves the donation of a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, which are common reagents in antioxidant capacity assays.[4] This activity is crucial for protecting biological systems from oxidative damage implicated in aging, cancer, and cardiovascular disease.

Anti-inflammatory and Enzyme Inhibitory Potential

While direct, extensive studies on the anti-inflammatory properties of the pure compound are limited, its presence in plant extracts used traditionally for inflammation suggests this is a promising area for investigation.[18] For instance, extracts of Moringa oleifera, which contain this compound, are known to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and regulate cytokine production.[19][20]

Furthermore, in silico studies have explored its potential as an enzyme inhibitor. A molecular docking study identified this compound as a potential inhibitor of tyrosinase, an enzyme involved in melanin production.[18] This suggests a possible application in dermatology or as a treatment for hyperpigmentation disorders.

Key Experimental Protocols

To facilitate further research, this section provides a standardized, self-validating protocol for assessing the primary biological activity of the target compound.

Protocol: DPPH Radical Scavenging Assay

This protocol is designed to quantify the antioxidant capacity of the title compound by measuring its ability to scavenge the stable DPPH free radical.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Stock Solution of Test Compound in Methanol Serial Create Serial Dilutions of Test Compound Stock->Serial DPPH_Sol Prepare 0.1 mM DPPH Solution in Methanol Mix Mix 1 mL of each dilution with 1 mL of DPPH solution DPPH_Sol->Mix Serial->Mix Incubate Incubate in the dark (30 min at room temp.) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 Measure->Calculate Control Prepare Controls (Blank & Negative) Control->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Prepare a series of dilutions of the test compound from the stock solution.

  • Assay Procedure:

    • In a set of test tubes, add 1.0 mL of each dilution of the test compound.

    • Add 1.0 mL of the 0.1 mM DPPH solution to each test tube.

    • For the negative control, mix 1.0 mL of methanol with 1.0 mL of the DPPH solution.

    • Vortex all tubes and incubate them at room temperature in the dark for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer. Use methanol as the blank.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A known antioxidant like ascorbic acid should be used as a positive control for system validation.

Applications in Research and Drug Development

The unique structure and biological activity of this spiro-lactone make it a molecule of interest for further exploration.

  • Lead Compound for Antioxidant Therapeutics: Its potent radical-scavenging ability makes it a candidate for development into drugs targeting diseases with an oxidative stress etiology, such as neurodegenerative disorders, atherosclerosis, and certain cancers.

  • Scaffold for Medicinal Chemistry: The oxaspiro[4.5]decane core is a rigid, three-dimensional scaffold. It can be chemically modified to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.

  • Cosmeceutical and Nutraceutical Applications: Given its antioxidant properties and natural origins, the compound could be explored for use in high-end skincare formulations to protect against photo-aging or as a nutraceutical supplement for general health, pending comprehensive toxicological assessment.[4] The potential for tyrosinase inhibition could also lead to applications in skin-lightening products.[18]

Safety and Handling

As a fine chemical intended for research, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[21][22]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[22] Avoid contact with skin, eyes, and clothing.[21] Minimize dust generation during handling.[23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][22] Recommended storage is at -20°C under an inert atmosphere.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[22]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[22]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

References

  • 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS 82304-66-3). LookChem. [Link]

  • Sarvi Beigbaghlou, S., Yafele, R. S., & Kalek, M. (2023). Electrochemical Dearomatizing Spirolactonization and Spiroetherification of Naphthols and Phenols. Synthesis, 55(24), 4173-4180. Thieme E-Books & E-Journals. [Link]

  • Sarvi Beigbaghlou, S., Yafele, R. S., & Kalek, M. (2023). Electrochemical Dearomatizing Spirolactonization and Spiroetherification of Free Arenols. ResearchGate. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Cheméo. [Link]

  • Sarvi Beigbaghlou, S., Yafele, R. S., & Kalek, M. (2023). Electrochemical Dearomatizing Spirolactonization and Spiroetherification of Free Arenols. ChemRxiv. [Link]

  • Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. RSC Publishing. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. PubChem. [Link]

  • Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione... ResearchGate. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. NIST WebBook. [Link]

  • Evaluation of bioactive compounds and antioxidant potential of hydroethanolic extract of Moringa oleifera Lam. from Rajasthan, India. PMC - NIH. [Link]

  • SAFETY DATA SHEET - Spironolactone. British Pharmacopoeia. [Link]

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. [Link]

  • Material Safety Data Sheet. Spirochrome. [Link]

  • 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, 100 mg. Carl ROTH. [Link]

  • This compound. BDGSynthesis. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties. MDPI. [Link]

  • Moringa oleifera Lam.: a comprehensive review on active components, health benefits and application. RSC Advances. (2023). [Link]

  • Bioactive Components in Moringa Oleifera Leaves Protect against Chronic Disease. PMC - NIH. [Link]

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A Comprehensive Spectroscopic and Structural Elucidation of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, with the chemical formula C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol , is a significant oxaspiro compound.[1][2] Its structure is characterized by a spirocyclic system containing a lactone, an enone, and a cyclic ketone.[1][3] This compound is of particular interest to researchers in materials science, food chemistry, and pharmaceutical development as it is a known degradation product of the widely used antioxidant Irganox 1010.[4][5][6][7] Understanding its spectral signature is crucial for its identification and quantification in various matrices. This guide provides a detailed analysis of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data.

Molecular Structure

The structural framework of this compound is foundational to interpreting its spectral data. Below is a diagrammatic representation of its two-dimensional structure.

M [M]⁺ m/z = 276 F1 [M - CH₃]⁺ m/z = 261 M->F1 - CH₃ F2 [C₄H₉]⁺ m/z = 57 M->F2 - C₁₃H₁₅O₃

Caption: Key Fragmentation Pathways in the Mass Spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule. The IR data for this compound reveals several characteristic absorption bands. [1][3]

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2957 Strong C-H stretch (alkane)
1774 Strong C=O stretch (lactone)

| 1647 | Strong | C=O stretch (α,β-unsaturated ketone) |

Interpretation of the IR Spectrum:

The IR spectrum strongly supports the proposed structure. The absorption band at 2957 cm⁻¹ is indicative of C-H stretching vibrations in the alkyl portions of the molecule, including the tert-butyl groups. [1][3]The two distinct carbonyl absorptions are of particular diagnostic value. The high-frequency band at 1774 cm⁻¹ is characteristic of a strained five-membered ring lactone. [1][3]The band at 1647 cm⁻¹ is consistent with the C=O stretching vibration of an α,β-unsaturated ketone, which is part of the cyclohexadienone ring. [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
6.51s2H-Vinylic protons
2.77t2H8.3-CH₂- (adjacent to C=O)
2.28t2H8.3-CH₂- (adjacent to spiro center)
1.23s18H-tert-butyl protons

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is in excellent agreement with the structure of this compound. [1][3]The singlet at 6.51 ppm, integrating to 2H, is assigned to the two equivalent vinylic protons on the cyclohexadienone ring. The two triplets at 2.77 ppm and 2.28 ppm, each integrating to 2H, correspond to the two methylene groups of the lactone ring, which are coupled to each other. The large singlet at 1.23 ppm, integrating to 18H, is characteristic of the two equivalent tert-butyl groups. [1][3]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Chemical Shift (δ, ppm) Assignment
185.5C=O (ketone)
175.8C=O (lactone)
147.7Quaternary olefinic carbons
137.1Vinylic carbons
79.9Spiro carbon
34.9Quaternary carbons of tert-butyl groups
33.3Methylene carbon (adjacent to C=O)
29.3Methyl carbons of tert-butyl groups
28.6Methylene carbon (adjacent to spiro center)

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides further confirmation of the molecular structure. [1][3]The two downfield signals at 185.5 ppm and 175.8 ppm are assigned to the ketone and lactone carbonyl carbons, respectively. The signals at 147.7 ppm and 137.1 ppm correspond to the olefinic carbons of the diene system. The signal at 79.9 ppm is attributed to the spiro carbon, a key feature of this molecule. The upfield signals are consistent with the carbons of the tert-butyl groups and the methylene groups of the lactone ring. [1][3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is employed. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities.

  • MS Conditions: The EI source is operated at 70 eV. The mass analyzer is scanned over a mass range of, for example, 40-500 amu.

  • Data Analysis: The resulting total ion chromatogram and mass spectrum of the peak of interest are analyzed.

Infrared Spectroscopy (FT-IR)
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance Spectroscopy (NMR)
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the number of scans, the relaxation delay, and the spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

cluster_0 Spectral Data Acquisition & Analysis Workflow A Sample Preparation B Instrumental Analysis (MS, IR, NMR) A->B C Raw Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E F Structural Elucidation E->F

Caption: General Workflow for Spectral Data Acquisition and Analysis.

References

  • NIST. 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. NIST Chemistry WebBook. [Link]

  • Freye, C. E., & Sandstrom, M. M. (2022). Decomposition of Irganox 1010 in plastic bonded explosives. Propellants, Explosives, Pyrotechnics, 47(6), e202100323. [Link]

  • Freye, C. E., & Sandstrom, M. M. (2022). Decomposition of Irganox 1010 in plastic bonded explosives. ResearchGate. [Link]

  • Beißmann, S., et al. (2014). Polypropylene Stabilization Study. Scribd. [Link]

  • Cerrada, M. L., et al. (2020). Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. Polymers, 12(11), 2649. [Link]

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Molecular weight and formula of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in natural products, materials science, and pharmaceutical development. The document details the compound's fundamental physicochemical properties, explores its synthesis, and discusses its dual role as a bioactive natural product and a critical process-related impurity in pharmaceutical packaging. Methodologies for its analytical characterization are presented, providing a holistic view for professionals in the field.

Core Physicochemical Properties and Structure

This compound (CAS No: 82304-66-3) is an oxaspiro compound possessing a unique and sterically hindered structure.[1][2][3] Its molecular framework is built upon a 1-oxaspiro[4.5]deca-6,9-diene backbone, which is distinguished by several key functional groups: a lactone, an enone, and a cyclic ketone.[1][4] The presence of two bulky tert-butyl groups at the 7 and 9 positions imparts significant steric hindrance and hydrophobicity, which influences its solubility, reactivity, and biological interactions.[3][5]

This compound is typically a solid or powder at room temperature, with a melting point reported in the range of 124–140°C.[1][5][6]

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄O₃[2][4][6][7][8]
Molecular Weight 276.37 g/mol [5][6][7][8][9]
CAS Number 82304-66-3[1][2][7]
Appearance Powder or solid[2][10]
Melting Point 124-140 °C[1][6]
IUPAC Name This compound[4][7]
InChI Key ZTMZUYHXZPUDRF-UHFFFAOYSA-N[2][7]
Molecular Structure

The spirocyclic nature of the molecule, where the two rings share a single carbon atom, creates a rigid three-dimensional conformation. This unique architecture is fundamental to its chemical behavior and biological activity.

Conceptual Structure of This compound C1 C C2 C C3 C C4 C C5 C C6 C C7 C C8 C C9 C C10 C O11 O O12 O O13 O C14 C(CH₃)₃ C15 C(CH₃)₃ C16 C C17 C

Caption: Chemical structure of the title compound.

Synthesis and Mechanistic Considerations

While found in nature, laboratory synthesis is essential for producing the compound in high purity for research and reference standards. A common synthetic pathway originates from Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[11] This precursor, a derivative of the widely used antioxidant butylated hydroxytoluene (BHT), undergoes an oxidative spirocyclization.

Mechanism Rationale: The synthesis leverages the electron-rich nature of the hindered phenol.

  • Oxidation: The phenolic hydroxyl group is oxidized to a phenoxy radical. This is the key activating step. The choice of oxidant is critical to favor the desired radical formation over other side reactions.

  • Intramolecular Cyclization: The newly formed radical attacks the electron-rich aromatic ring, leading to the formation of the spirocyclic core.

  • Rearrangement and Lactonization: Subsequent rearrangement and intramolecular attack by the propionate's carbonyl oxygen on the spiro intermediate, followed by elimination, forms the stable lactone ring and the final dione product.

The steric bulk of the tert-butyl groups plays a crucial role, directing the cyclization and stabilizing the resulting radical intermediates, thereby increasing the yield of the desired product.

Experimental Protocol: Oxidative Spirocyclization

This protocol is a representative methodology based on established chemical principles for this transformation.

Step 1: Dissolution of Starting Material

  • Dissolve Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

  • Rationale: A polar aprotic solvent is chosen to ensure solubility of the starting material and compatibility with the oxidizing agent, without interfering with the radical mechanism.

Step 2: Introduction of Oxidant

  • Slowly add a solution of an oxidizing agent (e.g., lead tetraacetate or potassium ferricyanide) (1.1 equivalents) to the reaction mixture at a controlled temperature (0-25°C).

  • Rationale: Slow addition and temperature control are critical to manage the exothermic nature of the oxidation and to minimize the formation of undesired polymeric byproducts.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Rationale: Continuous monitoring prevents over-oxidation and ensures the reaction is stopped at optimal yield. This is a self-validating step to guarantee reaction completion.

Step 4: Workup and Quenching

  • Once complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

  • Extract the organic layer with water and brine to remove residual reagents.

  • Rationale: Quenching deactivates any remaining oxidant. The aqueous washes ensure the removal of inorganic salts and impurities, simplifying purification.

Step 5: Purification

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

  • Rationale: Chromatography is essential to isolate the target compound from unreacted starting material and side products, yielding a high-purity final product.

G start Starting Material: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate dissolve Dissolution in Dichloromethane start->dissolve oxidize Controlled Oxidation (e.g., Lead Tetraacetate) dissolve->oxidize monitor Reaction Monitoring (TLC / HPLC) oxidize->monitor quench Aqueous Workup & Quenching monitor->quench Reaction Complete purify Column Chromatography (Silica Gel) quench->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the title compound.

Significance in Research and Development

This oxaspiro compound holds a dual identity that makes it highly relevant to drug development professionals and researchers.

Natural Product and Bioactivity

It is a naturally occurring antioxidant found in various plants, fungi, and marine algae.[1][12] Its documented biological activities include:

  • Antioxidant: The compound shows a strong ability to scavenge free radicals, which is a potential avenue for applications in mitigating oxidative stress.[5]

  • Anti-inflammatory and Antimicrobial: Studies have indicated potential anti-inflammatory, antineoplastic, and antiviral properties, making it a subject of interest in medicinal chemistry.[1][3][12]

Impurity in Pharmaceutical and Food Packaging

From a regulatory and safety perspective, the compound is well-known as a degradation product of hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1098.[1][12] These additives are widely used to stabilize polymers like polypropylene, which are common in pharmaceutical containers (e.g., bottles for ophthalmic solutions) and food packaging.[12]

The compound can leach from the packaging material into the drug product or foodstuff over its shelf life.[12] Therefore, its detection and quantification are critical for:

  • Leachables and Extractables (L&E) Studies: Regulatory bodies require rigorous testing to identify and toxicologically assess compounds that migrate from container closure systems into pharmaceutical products.

  • Forced Degradation Studies: Understanding the formation of this compound is crucial for assessing the stability of both the packaging material and the product.

  • Quality Control: Monitoring for its presence ensures the safety and quality of the final packaged product.

Analytical Characterization

Accurate identification and quantification of this compound are essential. A combination of chromatographic and spectroscopic techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying the compound in complex matrices, such as plant extracts or in leachables and extractables studies.[12] The NIST WebBook contains its reference electron ionization mass spectrum, which serves as an authoritative standard for identification.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detectors, is the standard for purity assessment of synthesized batches and for quantification in liquid samples.[10] A purity of ≥98.0% is a common reference standard.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for unambiguous structural elucidation of the synthesized compound, confirming the connectivity of atoms and the spirocyclic framework.

The use of a certified reference material is paramount for accurate quantification in these analytical workflows, ensuring traceability and regulatory compliance.

Conclusion

This compound is a multifaceted molecule. Its unique spirocyclic structure, derived from hindered phenols, is the source of both its interesting biological activities as a natural product and its significance as a critical process-related impurity in the pharmaceutical and packaging industries. A thorough understanding of its properties, synthesis, and analytical detection is therefore indispensable for researchers, scientists, and drug development professionals.

References

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - NIST WebBook. [Link]

  • This compound-PharmaCore CO., LIMITED. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione - PubChem. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione - Cheméo. [Link]

  • This compound - BDGSynthesis. [Link]

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An In-depth Technical Guide to 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a molecule of significant interest, occupies a unique space at the intersection of industrial chemistry, natural products, and pharmacology. Initially identified as a degradation product of hindered phenolic antioxidants, its intriguing spirocyclic structure, incorporating both a lactone and a cyclohexadienone moiety, has garnered attention for its presence in various natural sources and its potential biological activities. This guide provides a comprehensive overview of the discovery, synthetic pathways, and known biological significance of this compound, offering a critical resource for researchers in organic synthesis, materials science, and drug discovery.

Introduction: A Tale of Two Origins

The story of this compound is twofold. In the realm of industrial chemistry, it is recognized as a transformation product of widely used phenolic antioxidants, such as Irganox 1098.[1][2] Its formation is a consequence of the very function of its parent molecules: the interception of oxidative processes. This context is crucial for understanding its presence as a leachable impurity in polymeric materials used in food packaging and medical devices.[3]

Concurrently, this spiro-compound has been identified as a naturally occurring molecule in a diverse range of organisms, including Morels (Morchella spp.), the medicinal plant Gmelina asiatica, and various marine algae.[2][4] This dual identity as both a synthetic byproduct and a natural product underscores its chemical stability and suggests the existence of efficient biological pathways for its formation. Its discovery in natural extracts has prompted investigations into its potential pharmacological effects, with studies reporting antioxidant, anti-inflammatory, and antimicrobial properties.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 82304-66-3[6]
Molecular Formula C₁₇H₂₄O₃[7]
Molecular Weight 276.37 g/mol [7]
Melting Point 139-140 °C[2]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol[1]
SMILES CC(C)(C)C1=CC(C(=O)O2)(CCC2)C=C(C1=O)C(C)(C)C[7]
InChIKey ZTMZUYHXZPUDRF-UHFFFAOYSA-N[7]

Synthesis and Mechanism of Formation

While a specific "discovery" paper detailing an intentional synthesis of this molecule as a primary target is not readily apparent in the literature, its formation via the oxidative cyclization of a key precursor is well-understood. The most common synthetic route proceeds from Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[6]

Synthesis of the Precursor: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

The synthesis of the precursor phenol is a critical first step. This compound itself is a valuable antioxidant.

Experimental Protocol:

  • Reaction: Esterification of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.

  • Reagents: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, methanol, catalytic sulfuric acid.

  • Procedure:

    • Suspend 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Oxidative Spirocyclization: The Key Transformation

The formation of this compound occurs through an intramolecular oxidative cyclization of the phenolic precursor. This reaction mimics the degradation pathway of hindered phenolic antioxidants.

Reaction Mechanism:

The process is initiated by the oxidation of the sterically hindered phenol. The bulky tert-butyl groups at the ortho positions of the hydroxyl group play a crucial role in directing the reaction pathway towards the formation of the spirocyclic system rather than polymerization.

G cluster_0 Oxidative Spirocyclization Precursor Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate PhenoxyRadical Phenoxy Radical Intermediate Precursor->PhenoxyRadical Oxidation [O] Spirocyclization Intramolecular Cyclization PhenoxyRadical->Spirocyclization Radical Attack Product This compound Spirocyclization->Product Rearrangement & Lactonization

Caption: Proposed mechanism for the formation of the spirodione.

Experimental Protocol (Illustrative):

  • Reaction: Oxidative cyclization of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

  • Oxidizing Agents: A variety of oxidizing agents can be employed, including lead dioxide, potassium ferricyanide, or electrochemical oxidation. The choice of oxidant can influence reaction efficiency and selectivity.

  • Procedure:

    • Dissolve the precursor in a suitable solvent (e.g., dichloromethane, acetonitrile).

    • Add the oxidizing agent portion-wise at room temperature or under gentle heating, monitoring the reaction by TLC.

    • After the starting material is consumed, filter off the solid byproducts.

    • Wash the filtrate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to isolate this compound.

Biological and Pharmacological Significance

The presence of this compound in various natural sources has led to investigations into its biological activities.

  • Antioxidant and Radical Scavenging Activity: The core structure, derived from a phenolic antioxidant, retains radical scavenging capabilities.[5] This is attributed to the quinone-like moiety which can participate in redox cycling.

  • Anti-inflammatory Properties: Some studies have suggested that this compound possesses anti-inflammatory effects, though the precise mechanisms are still under investigation.[5]

  • Antimicrobial Effects: The compound has been reported to exhibit antimicrobial activity against certain pathogens.

The following diagram illustrates the workflow for investigating the bioactivity of this compound.

G cluster_1 Bioactivity Investigation Workflow Isolation Isolation from Natural Source or Chemical Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Isolation->Purification InVitro In Vitro Assays (Antioxidant, Anti-inflammatory, Antimicrobial) Purification->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results Mechanism Mechanism of Action Studies (Signaling Pathways) InVivo->Mechanism

Caption: Workflow for assessing the biological activity.

Conclusion and Future Perspectives

This compound stands as a fascinating molecular entity, born from the world of industrial antioxidants yet also a product of nature's synthetic machinery. Its well-defined synthesis from a readily available precursor makes it an accessible target for further investigation. For materials scientists, understanding its formation is key to mitigating its presence as a leachable in polymers. For medicinal chemists and pharmacologists, its unique spirocyclic scaffold and reported biological activities present an intriguing starting point for the design of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its potential in drug development.

References

  • PubChem. 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. [Link]

  • Food Packaging Forum. New method to evaluate effects of electron beam treatment on chemical migration in PP films. [Link]

  • lookchem. Cas 82304-66-3,7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. [Link]

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A Technical Guide to the Thermal Stability of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS 82304-66-3), a molecule of significant interest in materials science and toxicology. It is recognized as a transformation product of hindered phenolic antioxidants, such as Irganox 1098, and has been identified as a migrant from polymer materials like cross-linked polyethylene (PE-X) pipes into water.[1] Understanding its stability is paramount for predicting its environmental fate, ensuring the safety of materials in which it appears, and guiding analytical method development. This document synthesizes current knowledge on its stability in aqueous solutions and provides detailed, field-proven protocols for determining its solid-state thermal characteristics using advanced thermoanalytical techniques.

Introduction and Molecular Context

This compound is a complex oxaspiro compound featuring a lactone, an enone, and a cyclic ketone functional group.[2][3] Its structure, characterized by two bulky tert-butyl groups on the cyclohexadiene ring, originates from the oxidative degradation of common phenolic antioxidants used to protect polymers.[4][5][6][7] While these antioxidants are designed for stability, their transformation products, such as this spiro compound, may possess different physicochemical and toxicological profiles. The presence of this compound in drinking water due to leaching from pipes highlights a critical intersection of materials science, analytical chemistry, and public health.[1]

Key Molecular Features:

  • Molecular Formula: C₁₇H₂₄O₃[8][9]

  • Molecular Weight: 276.37 g/mol [8][9]

  • Melting Point: 139-140 °C[2][3]

  • Structure: A spirocyclic system containing a γ-butyrolactone ring fused to a cyclohexadienone ring.

The inherent strain of the spirocyclic junction and the presence of multiple reactive functional groups suggest that the molecule's stability under thermal stress is a critical parameter that dictates its persistence and reactivity.

Known Thermal Stability in Aqueous Media

Recent research has definitively shown that this compound exhibits limited stability in aqueous environments, undergoing a transformation that is significantly influenced by temperature and pH.[1]

Hydrolytic Transformation Pathway

In aqueous solution, the compound is partially transformed into 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid.[1] This reaction involves the hydrolytic cleavage of the lactone ring. The transformation is not instantaneous; at a neutral pH of 7, it takes over 50 days for the two species to reach equilibrium.[1]

This hydrolytic instability is a crucial consideration for drug development professionals studying compound stability in formulations and for environmental scientists assessing its persistence in aquatic systems.

Influence of Temperature and pH

The rate of this transformation is highly dependent on thermal conditions. Increasing the temperature to 60 °C leads to a rapid conversion to the propionic acid derivative.[1] This indicates a significant kinetic barrier that is readily overcome with moderate heating. The stability is also pH-dependent, with complete transformation to the ring-opened product occurring at pH 10.[1]

Assessment of Solid-State Thermal Stability: A Methodological Guide

While the aqueous stability has been elucidated, a comprehensive understanding of the compound's intrinsic thermal stability in the solid state is essential for predicting its behavior during polymer processing, storage at elevated temperatures, and for developing safe handling procedures. The following section provides authoritative protocols for determining these characteristics.

Core Techniques: TGA and DSC

To rigorously characterize solid-state thermal stability, two core thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[10]

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperatures at which decomposition occurs and quantifies the mass loss at each stage.[11][12]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It detects thermal events like melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes.[13][14]

Simultaneous Thermal Analysis (STA), which combines TGA and DSC into a single experiment, is highly efficient for obtaining a comprehensive thermal profile of a new or uncharacterized substance.[15]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the onset of decomposition and the degradation profile of the solid compound.

Objective: To quantify mass loss as a function of temperature and identify the decomposition temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature accuracy using certified reference materials with known Curie points.

  • Sample Preparation: Weigh approximately 5-10 mg of solid this compound into an inert crucible (e.g., alumina).[16] A smaller sample size is used if a rapid, gas-evolving decomposition is expected.[16]

  • Atmosphere Selection:

    • Inert Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.[15][17] This is critical for studying the intrinsic thermal decomposition without the influence of oxidation.

    • Oxidative Atmosphere: For a complete profile, a second run should be conducted using an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture) to assess the material's thermo-oxidative stability.[17]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[15] A slower rate can provide better resolution of decomposition steps, while a faster rate can shift decomposition to higher temperatures.[17]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C) to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[17]

    • Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol identifies the melting point and the enthalpy of fusion, and characterizes the decomposition as an endothermic or exothermic event.

Objective: To measure heat flow associated with thermal transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.[15]

  • Sample Preparation: Weigh 2-5 mg of the solid compound into a hermetically sealed aluminum pan. The sealing prevents mass loss due to sublimation before decomposition.

  • Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. The upper limit is chosen to be well past the expected melting point (139-140 °C) and into the decomposition region identified by TGA.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting. The peak onset temperature is the melting point. Integrate the peak area to determine the heat of fusion (ΔH_fus).

    • Observe any sharp exothermic or endothermic peaks at higher temperatures, which correspond to decomposition. An exothermic peak indicates that the decomposition process releases energy, a common characteristic of the uncontrolled breakdown of organic molecules.

Predicted Solid-State Decomposition Mechanism and Data Interpretation

While specific experimental data for the solid-state thermolysis of this compound is not yet published, a scientifically sound hypothesis can be formulated based on the known chemistry of related structures, particularly cyclohexadienones and hindered phenols.

Expected Thermoanalytical Data

The following table summarizes the expected results from the TGA and DSC analyses based on the compound's known melting point and the typical behavior of similar organic molecules.

ParameterAnalytical MethodExpected ObservationRationale
Melting Point (T_m) DSCSharp endothermic peak with an onset around 139-140 °C.Corresponds to the known melting point of the crystalline solid.[2][3] The sharpness of the peak is an indicator of purity.
Heat of Fusion (ΔH_fus) DSCA positive value obtained from the integration of the melting peak.Represents the energy required to break the crystal lattice structure.
Onset of Decomposition (T_onset) TGASignificant mass loss beginning at a temperature above the melting point, likely > 200 °C.Organic molecules with multiple functional groups and steric hindrance often exhibit decomposition temperatures well above their melting points.
Decomposition Event DSCA broad, sharp exothermic peak following the melting endotherm.The uncontrolled fragmentation of the molecule into smaller, more stable gaseous products is typically an energy-releasing (exothermic) process.
Residual Mass TGAIn an inert (N₂) atmosphere, a low percentage of residual mass is expected, potentially corresponding to char. In an oxidative (air) atmosphere, near-zero residual mass is expected due to complete combustion.The molecule is composed primarily of C, H, and O, which should volatilize or combust completely.
Hypothesized Decomposition Pathway

The thermal decomposition of cyclohexadienone structures is known to proceed via decarbonylation (loss of carbon monoxide).[18][19] The pyrolysis of phenol itself is understood to initially involve tautomerization to a cyclohexadienone intermediate, which then loses CO to form cyclopentadiene.[18][19]

Applying this precedent, a logical primary decomposition pathway for this compound would involve the fragmentation of the strained ring system. The most likely thermolytic cleavage would result in the loss of stable small molecules. A plausible pathway involves a retro-Diels-Alder or similar concerted fragmentation, potentially leading to the elimination of carbon dioxide from the lactone and carbon monoxide from the dienone ring. The bulky tert-butyl groups would likely fragment into isobutylene.

G

Conclusions and Future Directions

The thermal stability of this compound is a context-dependent property of critical importance. In aqueous media, it is demonstrably unstable, particularly at elevated temperatures, transforming via hydrolysis into a more polar, ring-opened carboxylic acid.[1] This has significant consequences for its accurate analysis and for understanding its behavior as a contaminant.

In the solid state, while specific data is pending, established thermoanalytical protocols using TGA and DSC can provide a definitive profile of its stability. The compound is expected to be stable past its melting point of 139-140 °C, after which it will likely undergo an exothermic decomposition. The elucidation of the precise gaseous products of this decomposition would require coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR), which represents the next logical step in fully characterizing this molecule.[11]

For researchers in drug development and materials science, the methodologies outlined in this guide provide a robust framework for assessing the thermal stability of this and other novel compounds, ensuring data integrity and promoting a deeper understanding of molecular behavior under thermal stress.

References

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved January 14, 2026, from [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved January 14, 2026, from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 14, 2026, from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved January 14, 2026, from [Link]

  • AIP Publishing. (2012). Unimolecular thermal decomposition of phenol and d5-phenol: Direct observation of cyclopentadiene formation via cyclohexadienone. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved January 14, 2026, from [Link]

  • PubMed. (2012). Unimolecular thermal decomposition of phenol and d(5)-phenol: direct observation of cyclopentadiene formation via cyclohexadienone. Retrieved January 14, 2026, from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved January 14, 2026, from [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved January 14, 2026, from [Link]

  • PubMed. (1989). Thermal analysis methods for pharmacopoeial materials. Retrieved January 14, 2026, from [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved January 14, 2026, from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved January 14, 2026, from [Link]

  • Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved January 14, 2026, from [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved January 14, 2026, from [Link]

  • PubMed. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved January 14, 2026, from [Link]

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Methodological & Application

The Enigmatic Spirocycle: A Deep Dive into 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Character

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, with the CAS Registry Number 82304-66-3, is a fascinating oxaspiro compound that occupies a unique space in chemical science.[1][2] Structurally, it features a spirocyclic core linking a γ-butyrolactone ring and a cyclohexadienone moiety, the latter being sterically hindered by two bulky tert-butyl groups.[1] This molecule is perhaps more recognized for its prevalence in the natural world and as a marker of chemical migration from packaging materials than for its role as a synthetic precursor. It has been identified in various natural sources, including fungi like morels (Morchella spp.), medicinal plants, and marine algae, where it is often associated with the plant's or organism's antioxidant and bioactive properties.[3][4]

Conversely, its presence is also documented as a leachable impurity from polypropylene materials, where it arises from the degradation of the common antioxidant additive Irganox 1010.[3] This duality makes it a compound of interest for analytical chemists, toxicologists, and natural product researchers. While its direct application as a building block in complex organic synthesis is not widely reported in peer-reviewed literature, its rich functionality suggests potential reactivity that warrants exploration. This guide will provide an in-depth look at the known attributes of this compound, its synthesis, and a scientifically grounded exploration of its potential applications in organic synthesis, complete with theoretical protocols.

Physicochemical Properties and Handling

A solid understanding of a compound's physical properties is paramount for its successful application in any experimental setting.

PropertyValueSource
Molecular FormulaC₁₇H₂₄O₃[1]
Molecular Weight276.37 g/mol [1]
Melting Point124–126 °C[5]
AppearancePowder or liquid[6]
SolubilitySoluble in DMSO and methanol[5]
StorageStore at <-15°C under an inert atmosphere (e.g., Nitrogen), protected from light.[7]

The bulky tert-butyl groups contribute significantly to the molecule's hydrophobicity and steric hindrance, which in turn influences its reactivity and solubility.[5]

Synthesis of the Spirocyclic Dienone

While this spiro-lactone is often encountered as a natural product or a degradation product, its de novo synthesis is crucial for obtaining pure standards for analytical studies and for exploring its reactivity. One documented route begins with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[8] The general synthetic logic involves an oxidative dearomatization and subsequent intramolecular cyclization to form the spirocyclic system.

Synthesis_Pathway Starting_Material Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate Oxidation Oxidative Dearomatization Starting_Material->Oxidation Intermediate Quinone Intermediate Oxidation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione Cyclization->Product

Caption: General synthetic approach to the target spirocycle.

Known Applications and Biological Significance

The primary documented role of this compound is in the realm of natural products and analytical chemistry.

1. Antioxidant Activity: This compound has demonstrated significant antioxidant properties.[5] The hindered phenolic precursor is a known radical scavenger, and this activity is partially retained in the spirocyclic dienone structure. This antioxidant capacity is believed to contribute to the medicinal properties of the plants in which it is found.[5]

2. Analytical Standard and Leachable Impurity: Due to its migration from plastic packaging, particularly in the pharmaceutical and food industries, highly pure forms of this compound are essential as certified reference materials for analytical testing.[3] A recent study highlighted its formation and stability in the migration waters of cross-linked polyethylene (PE-X) pipes, where it can partially transform into 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid.[9]

Potential Applications in Organic Synthesis: A Frontier of Exploration

Despite a lack of extensive literature on its use as a synthetic intermediate, the inherent functionalities of this compound present several plausible avenues for synthetic exploration. The presence of an enone system, a lactone, and a spirocyclic quaternary center offers a playground for strategic bond formation and rearrangement.

Reactivity_Hub main This compound Enone System Lactone Moiety Spirocyclic Center reac1 Dienone-Phenol Rearrangement main:enone->reac1 (Acid-catalyzed) reac2 Michael Addition main:enone->reac2 (Nucleophilic attack) reac3 Lactone Opening main:lactone->reac3 (Hydrolysis/Aminolysis) reac4 Reduction Reactions main:enone->reac4 (e.g., Luche reduction)

Caption: Potential reaction sites on the spiro-dienone scaffold.

Theoretical Protocol 1: Acid-Catalyzed Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is a classic transformation of 4,4-disubstituted cyclohexadienones into 3,4-disubstituted phenols under acidic conditions.[10][11] This reaction proceeds via a 1,2-migration of one of the substituents at the C4 position to an adjacent carbon, driven by the formation of a stable aromatic ring.[11] In our target molecule, the spirocyclic nature presents an intriguing case where ring expansion could occur.

Hypothetical Reaction Scheme:

  • Objective: To induce a dienone-phenol type rearrangement, potentially leading to a bicyclic or ring-expanded phenolic lactone.

  • Rationale: The spirocyclic system is a 4,4-disubstituted cyclohexadienone. Protonation of the carbonyl oxygen should initiate a carbocation rearrangement. The migrating group would be the alkyl chain of the lactone ring, which would lead to a ring-expanded system.

Step-by-Step Protocol (Theoretical):

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as acetic anhydride or dichloromethane (0.1 M concentration).

  • Initiation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq) or a Lewis acid like boron trifluoride etherate (1.2 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of a new, more polar product spot (indicative of the phenol).

  • Workup: Once the reaction is deemed complete, quench it by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then be purified by column chromatography on silica gel to isolate the rearranged phenolic product.

Expected Outcome and Significance: This theoretical protocol could yield a novel bicyclic phenolic lactone, a scaffold that may be of interest in medicinal chemistry. The success and regioselectivity of the rearrangement would provide valuable insights into the migratory aptitude of the spirocyclic system.

Theoretical Protocol 2: Stereoselective Michael Addition

The enone moiety of the cyclohexadienone ring is a classic Michael acceptor. The bulky tert-butyl groups would likely direct the nucleophilic attack to the less hindered face of the molecule, potentially offering a degree of stereocontrol.

Hypothetical Reaction Scheme:

  • Objective: To perform a conjugate addition of a soft nucleophile (e.g., a Gilman cuprate) to the enone system.

  • Rationale: Michael additions are fundamental C-C bond-forming reactions. Using a chiral catalyst or auxiliary could potentially lead to an enantioselective addition, creating a new stereocenter.

Step-by-Step Protocol (Theoretical):

  • Cuprate Preparation: In a flame-dried flask under argon, prepare a solution of lithium dimethylcuprate (Me₂CuLi) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Addition: Slowly add the freshly prepared Gilman reagent to the solution of the spiro-dienone via cannula.

  • Reaction Monitoring: Stir the reaction at -78 °C for a specified time (e.g., 2 hours), monitoring by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ketone by flash chromatography.

Conclusion and Future Outlook

This compound stands as a molecule primarily defined by its natural origins and its role as an analytical marker. While it is not yet a mainstream tool in the synthetic chemist's arsenal, its structural features—a sterically hindered dienone, a lactone, and a spirocyclic center—present a compelling case for its potential in synthetic organic chemistry. The theoretical protocols outlined above for the dienone-phenol rearrangement and Michael addition serve as a starting point for exploring this potential. Future research into the reactivity of this enigmatic spirocycle could unlock novel molecular scaffolds and synthetic pathways, transforming it from a mere curiosity into a valuable synthetic building block.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). The dienone–phenol rearrangement. Synthesis of spiro[4.5]dec-7-ene-6,9-dione. RSC Publishing. Retrieved from [Link]

  • BDG Synthesis. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Dienone–phenol rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • Scribd. (n.d.). DIENONE-PHENOL REARRANGEMENT - Copy. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Retrieved from [Link]

  • PubMed. (2023, September 1). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]

  • Sci-Hub. (n.d.). The dienone–phenol rearrangement. Synthesis of spiro[4.5]dec-7-ene-6,9-dione. Retrieved from [Link]

  • NIST WebBook. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

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Application Notes & Protocols for Evaluating the Antioxidant Activity of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of the antioxidant potential of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS No. 82304-66-3). This oxaspiro compound, found in various natural sources including medicinal plants and mushrooms, has demonstrated notable antioxidant properties.[1][2][3] To fully characterize its activity, a multi-assay approach is essential, as different methods reflect distinct antioxidant mechanisms. We present detailed, field-proven protocols for four common in vitro assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). The rationale behind experimental choices, step-by-step procedures, data analysis, and interpretation are explained to ensure robust and reproducible results.

Introduction: The Scientific Rationale

1.1. The Target Compound: this compound

This compound is a spirocyclic diketone with the molecular formula C₁₇H₂₄O₃.[1] Its structure features a sterically hindered phenolic-like moiety due to the two tert-butyl groups, which is often associated with radical scavenging capabilities.[1][4] The compound has been isolated from diverse natural sources and has been linked to several biological activities, including anti-inflammatory and antibacterial effects.[1] Preliminary studies confirm its ability to neutralize free radicals, making it a promising candidate for further investigation as a potential therapeutic agent or nutraceutical against pathologies rooted in oxidative stress.[1]

1.2. The Imperative of a Multi-Assay Approach

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and their detoxification, is implicated in a wide range of diseases.[5] Antioxidants counteract this damage through various mechanisms, which are broadly categorized as Hydrogen Atom Transfer (HAT) and single Electron Transfer (SET).[6][7]

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches a free radical by donating a hydrogen atom. The ORAC assay operates via this mechanism.[7]

  • Single Electron Transfer (SET): The antioxidant reduces a radical or metal ion by donating an electron. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[7][8]

No single assay can fully capture the total antioxidant capacity of a compound. A compound may excel at donating an electron but be a poor hydrogen donor, or vice-versa. Therefore, employing a panel of assays that cover both HAT and SET mechanisms is not merely best practice; it is a scientific necessity for a comprehensive and mechanistically insightful characterization.

Caption: Relationship between antioxidant mechanisms and selected in vitro assays.

General Laboratory Preparations

2.1. Materials & Equipment

  • This compound (Test Compound)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Standard

  • Ascorbic Acid - Standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) or other Iron (II) standard

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Methanol (Spectrophotometric grade)

  • Ethanol (Spectrophotometric grade)

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate, Acetic acid, Hydrochloric acid (HCl)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • 96-well microplates (clear for DPPH/FRAP, black for ORAC)

  • Multichannel pipette

  • Microplate reader with UV-Vis and Fluorescence capabilities

  • Incubator (37°C)

2.2. Preparation of Stock Solutions

  • Test Compound Stock (10 mM): The molecular weight of the test compound is 276.37 g/mol .[1] Accurately weigh 2.76 mg of this compound and dissolve in 1 mL of DMSO or methanol. Store at -20°C, protected from light.

  • Trolox Standard Stock (10 mM): Prepare in a suitable solvent (e.g., ethanol or DMSO) and store at -20°C.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[9]

3.1. Principle Workflow

Caption: Experimental workflow for the DPPH radical scavenging assay.

3.2. Reagent Preparation

  • DPPH Working Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol.[9] The solution should be prepared fresh daily and kept in a flask wrapped in aluminum foil to protect it from light. The absorbance of this solution at 517 nm should be ~1.0 ± 0.2.[9]

3.3. Assay Procedure (96-Well Plate)

  • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox or Ascorbic Acid) in methanol. A typical concentration range might be 1-200 µM.

  • In a 96-well plate, add 100 µL of each sample dilution, standard, or blank (methanol) to respective wells.

  • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[9]

  • Mix gently and incubate the plate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.[8]

3.4. Data Analysis

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[9]

    • A_control is the absorbance of the blank (methanol + DPPH).

    • A_sample is the absorbance of the test compound/standard + DPPH.

  • Plot the % Inhibition against the concentration of the test compound/standard.

  • Determine the IC₅₀ value , which is the concentration required to scavenge 50% of the DPPH radicals, from the plot using non-linear regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants.[10]

4.1. Principle Workflow

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

4.2. Reagent Preparation

  • ABTS Stock Solution (7 mM): Prepare by dissolving ABTS in water.[10]

  • Potassium Persulfate Solution (2.45 mM): Prepare in water.

  • ABTS•⁺ Radical Solution: Mix the 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[11]

  • ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

4.3. Assay Procedure (96-Well Plate)

  • Prepare serial dilutions of the test compound and Trolox standard.

  • Add 10 µL of each sample dilution, standard, or blank to the wells of a 96-well plate.[10]

  • Add 190 µL of the ABTS•⁺ working solution to each well.

  • Incubate for 6-7 minutes at room temperature.[11]

  • Measure the absorbance at 734 nm.[10]

4.4. Data Analysis

  • Calculate % Inhibition as described for the DPPH assay.

  • Plot the % Inhibition against the concentration for both the Trolox standard and the test compound.

  • The result is typically expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is calculated by dividing the slope of the linear regression curve for the test compound by the slope of the curve for Trolox.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the ability of a compound to reduce a Fe³⁺-ligand complex to the intensely blue Fe²⁺ complex. It is a measure of total electron-donating capacity.[12][13]

5.1. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid or HCl.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[12]

5.2. Assay Procedure (96-Well Plate)

  • Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) or Trolox standard.

  • Add 20 µL of sample, standard, or blank to the wells.[12]

  • Add 150-180 µL of the pre-warmed FRAP reagent to all wells.[12]

  • Incubate at 37°C for 4-10 minutes.[12][14] The reaction time should be kept consistent across all plates.

  • Measure the absorbance at 593 nm.[12]

5.3. Data Analysis

  • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

  • Determine the FRAP value of the test compound by comparing its absorbance to the standard curve.

  • Results are expressed as µM of Fe(II) equivalents or Trolox equivalents per µM of the test compound.

Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS.[15]

6.1. Reagent Preparation

  • Fluorescein Working Solution: Prepare a stock solution (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4). Immediately before use, dilute it to the final working concentration (e.g., 1:500 dilution of stock).[15] Prepare fresh and protect from light.

  • AAPH Radical Initiator (e.g., 75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution is thermally labile and must be prepared fresh and kept on ice.[15][16]

  • Trolox Standard Solutions: Prepare serial dilutions in phosphate buffer.

6.2. Assay Procedure (96-Well Black Plate)

  • Add 25 µL of the test compound, Trolox standards, or blank (phosphate buffer) to the wells.[16]

  • Add 150 µL of the fluorescein working solution to all wells.[16]

  • Mix and pre-incubate the plate at 37°C for at least 15-30 minutes.[16][17]

  • Place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the reader's injectors or a multichannel pipette.[16]

  • Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes.[16][18]

6.3. Data Analysis

  • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each well. AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀)[16]

    • f₀ is the initial fluorescence reading.

    • fᵢ is the fluorescence reading at time point i.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard. Net AUC = AUC_sample - AUC_blank[16]

  • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Determine the ORAC value of the test compound by comparing its Net AUC to the Trolox standard curve. Results are expressed as µM of Trolox Equivalents (TE) per µM of the compound.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison. A lower IC₅₀ value indicates higher potency, while higher TEAC, FRAP, and ORAC values indicate greater antioxidant capacity.

Table 1: Hypothetical Antioxidant Activity Profile

AssayParameter7,9-Di-tert-butyl-1-oxaspiro[...]dioneTrolox (Standard)
DPPH IC₅₀ (µM)45.8 ± 3.222.5 ± 1.9
ABTS TEAC Value0.88 ± 0.051.00 (by definition)
FRAP µM Fe(II) Equiv./µM1.15 ± 0.101.52 ± 0.11
ORAC µM TE/µM2.30 ± 0.211.00 (by definition)

Interpretation: In this hypothetical example, the compound shows moderate SET-based activity (DPPH, ABTS, FRAP) compared to Trolox but demonstrates strong HAT-based activity (ORAC). This suggests its primary mechanism may be hydrogen atom donation to peroxyl radicals, a highly desirable trait for protecting biological systems.[19] The sterically hindered hydroxyl-like functionality on the dienone ring likely contributes to this activity.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. Retrieved January 10, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved January 10, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved January 10, 2026, from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved January 10, 2026, from [Link]

  • GM Binder. (n.d.). Abts assay protocol pdf. Retrieved January 10, 2026, from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved January 10, 2026, from [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Retrieved January 10, 2026, from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved January 10, 2026, from [Link]

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved January 10, 2026, from [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Retrieved January 10, 2026, from [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved January 10, 2026, from [Link]

  • Scribd. (n.d.). DPPH Assay Procedure Guide. Retrieved January 10, 2026, from [Link]

  • Al-Radadi, N. S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved January 10, 2026, from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. [Link]

  • Journal of Functional Foods. (2021). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. [Link]

  • Arnao, M. B., & Hernández-Ruiz, J. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

  • Food Chemistry. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

  • BMH learning. (2021, May 18). ABTS Radical Scavenging Assay. YouTube. [Link]

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved January 10, 2026, from [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • ResearchGate. (n.d.). Mechanism of scavenging ABTS radicals. [Link]

  • ResearchGate. (n.d.). Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione.... [Link]

  • Análisis Vínicos. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

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Application Notes and Protocols for 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a unique spirocyclic compound, has emerged as a molecule of significant interest in the field of medicinal chemistry.[1][2] This natural product, identified in various plant and marine sources, presents a compelling scaffold for drug discovery due to its inherent biological activities.[3] Structurally, it features a lactone, an enone, and a cyclic ketone, with two sterically hindering tert-butyl groups that contribute to its distinct chemical properties and biological interactions.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this compound in exploring its therapeutic potential, with a focus on its antioxidant and anti-inflammatory properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₃[2][4]
Molecular Weight 276.37 g/mol [2][4]
CAS Number 82304-66-3[2][4]
Appearance Powder or liquid
Melting Point 124-126 °C[1]
Solubility Soluble in DMSO and methanol[1]
Storage Store at <-15°C under an inert atmosphere (e.g., Nitrogen) and protected from light.[2]

Synthesis Overview

The synthesis of this compound can be achieved from readily available starting materials. A common synthetic route commences with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The detailed protocol below is adapted from established chemical literature.

Protocol: Synthesis of this compound

This protocol outlines a key transformation in the synthesis of the target compound.

Materials:

  • Starting Peroxide Precursor

  • p-Toluenesulfonic acid

  • Appropriate solvent (e.g., toluene)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the complete disappearance of the starting peroxide material. This initial step typically takes 10-20 minutes.

  • Following the disappearance of the peroxide, add p-toluenesulfonic acid (catalytic amount, e.g., 0.05 mmol).

  • Heat the reaction mixture to 50 °C.

  • Maintain the reaction at this temperature for approximately 4 hours, continuing to monitor by TLC.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to yield the final compound.

Biological Activities and Putative Mechanisms of Action

This spirocyclic dione exhibits promising antioxidant and anti-inflammatory activities, making it a valuable lead compound for further investigation.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The hindered phenolic-like structure is hypothesized to contribute to this activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Logical Relationship: Antioxidant Mechanism

ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress causes Compound 7,9-Di-tert-butyl-1-oxaspiro [4.5]deca-6,9-diene-2,8-dione Compound->Neutralized_ROS donates H atom to Compound->Oxidative_Stress reduces Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage leads to

Caption: Proposed antioxidant mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation. In-silico studies have shown that this compound has a notable binding affinity for the active site of cyclooxygenase-2 (COX-2).[1] Inhibition of COX-2 is a well-established mechanism for reducing the production of prostaglandins, which are key mediators of inflammation. Furthermore, based on the activity of structurally related compounds, it is plausible that this molecule may also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, potentially through the inhibition of the NF-κB signaling pathway.

Signaling Pathway: Potential Anti-inflammatory Mechanism

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Gene Expression LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active COX2 COX-2 NFkB_active->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_active->Cytokines Compound 7,9-Di-tert-butyl-1-oxaspiro [4.5]deca-6,9-diene-2,8-dione Compound->IKK Inhibits? Compound->COX2 Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Protocols

The following protocols are provided as a guide for the in-vitro evaluation of this compound.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and sensitive method to determine the radical scavenging activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-100 µg/mL).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid should be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals. A known IC₅₀ value for this compound is approximately 15.3 µg/mL.[1]

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is another robust method for assessing antioxidant capacity.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox should be used as a positive control.

  • Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay. A known IC₅₀ value for this compound is approximately 12.7 µg/mL.[1]

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol is designed to experimentally validate the in-silico findings of COX-2 inhibition.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • 96-well plate

  • Plate reader

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Prepare a stock solution of the test compound in DMSO.

  • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of the test compound or celecoxib to the wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the signal (fluorescence or absorbance) according to the kit's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Protocol 4: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the cytotoxicity of the compound to determine its therapeutic window.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Workflow: From Synthesis to Biological Evaluation

cluster_synthesis Synthesis & Purification cluster_bioassays Biological Assays cluster_data Data Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Test Compound Anti_inflammatory Anti-inflammatory Assays (COX-2, Cytokine Production) Characterization->Anti_inflammatory Test Compound Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Test Compound IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: A typical experimental workflow.

Future Directions

The promising in-vitro activities of this compound warrant further investigation. Future studies should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory effects, particularly its impact on the NF-κB pathway through techniques like Western blotting for key signaling proteins (e.g., p-p65, IκBα).

  • In Vivo Efficacy: Evaluating its therapeutic potential in animal models of oxidative stress and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its drug-likeness.

Conclusion

This compound is a fascinating natural product with demonstrated antioxidant and potential anti-inflammatory activities. The protocols and information provided in these application notes offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this promising scaffold in the ongoing quest for novel drug candidates.

References

  • ResearchGate. Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione... Available from: [Link].

  • PubChem. 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Available from: [Link].

  • NIST WebBook. 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Available from: [Link].

Sources

Protocol for isolating 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione from natural products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the isolation and purification of the bioactive compound 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. This oxaspiro compound has been identified in several natural sources, including certain plants, mushrooms, and marine algae, and has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] The protocol herein is specifically tailored for its extraction from the stem bark of Manilkara hexandra (Roxb.) Dubard, a plant in which its presence has been documented.[3][4] The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development, providing a robust framework from initial extraction to final purification and characterization.

Introduction: The Rationale for Isolation

This compound is a structurally unique spirocyclic diketone with a molecular weight of 276.37 g/mol .[5] Its presence in diverse natural sources, from terrestrial plants like Euphorbia pulcherrima to fungi such as Morchella species and various marine organisms, suggests a potentially widespread ecological role and a rich chemical space for therapeutic exploration.[4] The bulky tert-butyl groups contribute to the molecule's lipophilicity, a key consideration in the design of an effective isolation strategy. The protocol detailed below is a composite methodology, leveraging established techniques for the extraction of moderately polar secondary metabolites from plant matrices.[6][7]

Physicochemical Properties of the Target Compound
PropertyValueSource
Molecular FormulaC₁₇H₂₄O₃[5]
Molecular Weight276.37 g/mol [5]
CAS Number82304-66-3[5]
Melting Point124-126 °C[1]
AppearanceSolid (powder or crystalline)[1]
SolubilitySoluble in DMSO and methanol[2]

Experimental Workflow: From Plant Material to Pure Compound

The overall strategy involves a systematic extraction and fractionation based on solvent polarity, followed by a multi-step chromatographic purification. This approach is designed to progressively enrich the target compound while removing unwanted matrix components.

Isolation_Workflow cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction & Fractionation cluster_purify Phase 3: Chromatographic Purification cluster_char Phase 4: Characterization Prep Collection & Drying of Manilkara hexandra Stem Bark Grind Grinding to Fine Powder Prep->Grind Extract Soxhlet Extraction (Methanol) Grind->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Fractionate Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) Concentrate->Fractionate Column1 Silica Gel Column Chromatography Fractionate->Column1 Select EtOAc Fraction TLC TLC Monitoring Column1->TLC Column2 Sephadex LH-20 Size-Exclusion Chromatography TLC->Column2 HPLC Preparative RP-HPLC Column2->HPLC Final Isolated Compound: 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione HPLC->Final Analysis Spectroscopic Analysis (MS, NMR, UV-Vis) Final->Analysis

Caption: Overall workflow for the isolation of the target spiroketone.

Detailed Protocols

Phase 1: Preparation of Plant Material
  • Collection and Authentication: Collect fresh stem bark of Manilkara hexandra. The plant material should be authenticated by a qualified botanist.

  • Drying: Clean the bark to remove any debris and shade-dry at room temperature for 10-14 days until brittle. This prevents the degradation of thermolabile compounds.

  • Pulverization: Grind the dried bark into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Phase 2: Extraction and Solvent Partitioning

This phase aims to create a crude extract and then partition it to enrich compounds of intermediate polarity, such as the target molecule.

Protocol: Soxhlet Extraction

  • Apparatus Setup: Assemble a Soxhlet apparatus with a 2L round-bottom flask, a Soxhlet extractor, and a condenser.

  • Loading: Place approximately 200g of the powdered bark into a cellulose thimble and insert it into the Soxhlet extractor.

  • Solvent Addition: Add 1.5L of methanol to the round-bottom flask.

    • Rationale: Methanol is a polar solvent effective at extracting a wide range of secondary metabolites. Studies on Manilkara hexandra have shown methanol to have high extraction efficiency.[8]

  • Extraction: Heat the methanol to its boiling point and run the Soxhlet extraction for 24-48 hours, or until the solvent in the extractor becomes colorless.

  • Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

Protocol: Liquid-Liquid Partitioning

  • Redissolve: Redissolve the crude methanolic extract in 500 mL of 90% methanol (methanol/water, 9:1 v/v).

  • Hexane Partition: Transfer the solution to a 2L separatory funnel and partition three times with an equal volume of n-hexane (3 x 500 mL). Collect and combine the hexane fractions. This step removes highly non-polar compounds like fats and sterols.

  • Ethyl Acetate Partition: Partition the remaining aqueous methanol layer three times with an equal volume of ethyl acetate (3 x 500 mL).

    • Rationale: Ethyl acetate is a solvent of intermediate polarity and is expected to extract the target compound based on its structure.

  • Butanol Partition: Further partition the remaining aqueous layer with n-butanol (3 x 500 mL) to isolate more polar compounds, if desired.

  • Fraction Concentration: Concentrate the n-hexane, ethyl acetate, and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing the target compound.

Phase 3: Chromatographic Purification

This multi-step process is crucial for isolating the target compound from the complex mixture of the ethyl acetate fraction.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction (approx. 10-15g) onto a small amount of silica gel and load it carefully onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10... 0:100 n-hexane:EtOAc).

  • Fraction Collection: Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable mobile phase (e.g., n-hexane:EtOAc 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., vanillin-sulfuric acid spray followed by heating). Combine fractions that show a similar TLC profile with a prominent spot corresponding to the expected polarity of the target compound.

Protocol: Size-Exclusion Chromatography (Sephadex LH-20)

  • Purpose: To further purify the combined fractions from the silica gel column by separating compounds based on their molecular size.

  • Column Preparation: Swell Sephadex LH-20 gel in methanol for several hours and pack it into a column.

  • Elution: Dissolve the semi-purified fraction in a minimal amount of methanol, load it onto the column, and elute with 100% methanol (isocratic elution).

  • Fraction Collection & Analysis: Collect small fractions and monitor by TLC to pool those containing the target compound.

Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

  • Purpose: This is the final purification step to achieve high purity (>98%).

  • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water is typically effective. For example, start with 50% ACN in water, increasing to 90% ACN over 40 minutes.

  • Detection: UV detector set at a wavelength determined by a preliminary UV-Vis scan of a semi-pure sample (a wavelength around 254 nm is a common starting point for conjugated systems).

  • Injection and Collection: Inject the concentrated fraction from the Sephadex column. Collect the peak corresponding to the retention time of the target compound.

  • Purity Check: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.

Phase 4: Structural Elucidation and Characterization

The identity and structure of the isolated pure compound must be confirmed using spectroscopic methods.

Characterization center_node Pure Isolate ms Mass Spectrometry (MS) center_node->ms Molecular Weight & Formula nmr1h ¹H NMR center_node->nmr1h Proton Environment nmr13c ¹³C NMR center_node->nmr13c Carbon Skeleton uv UV-Vis Spectroscopy center_node->uv Chromophores

Caption: Spectroscopic techniques for structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) should be used to determine the molecular weight and confirm the molecular formula (C₁₇H₂₄O₃). The expected [M+H]⁺ ion would be at m/z 277.1798. The NIST WebBook provides the electron ionization mass spectrum for comparison.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will reveal the number and types of protons. Key expected signals would include those for the two tert-butyl groups (singlets, integrating to 9H each), olefinic protons on the cyclohexadienone ring, and the aliphatic protons of the lactone ring.

    • ¹³C NMR: The carbon NMR will show 17 distinct carbon signals, including signals for the ketone and lactone carbonyls, quaternary spiro-carbon, olefinic carbons, and the characteristic signals of the tert-butyl groups.

  • UV-Vis Spectroscopy: A UV-Vis spectrum recorded in methanol or ethanol should show absorption maxima characteristic of the conjugated enone system present in the molecule.

Conclusion

This application note provides a robust and detailed protocol for the successful isolation of this compound from the stem bark of Manilkara hexandra. The causality behind the choice of solvents and chromatographic techniques is explained to allow for adaptation to other natural sources. By following this systematic approach, researchers can obtain the pure compound in sufficient quantities for further biological evaluation and drug discovery efforts.

References

  • Ahmad, I., et al. (2021). Isolation and Characterization of Bioactive Compound from Euphorbia pulcherrima (Wild) Leaves. ResearchGate. Available at: [Link]

  • Madelou, E. (2024). Isolation and Characterization of Bioactive Compounds from Marine Algae. Hilaris Publisher. Available at: [Link]

  • Khan, T., et al. (2022). In Vivo Anti-Inflammatory, Analgesic, Sedative, Muscle Relaxant Activities and Molecular Docking Analysis of Phytochemicals from Euphorbia pulcherrima. PubMed Central. Available at: [Link]

  • Patel, R., et al. (n.d.). A Review: Manilkara Hexandra (Roxb) Dubard. International Journal of Research Trends and Innovation. Available at: [Link]

  • Šimat, V., et al. (2018). Overview on the Application of Modern Methods for the Extraction of Bioactive Compounds from Marine Macroalgae. PubMed Central. Available at: [Link]

  • Anand, A., & Doss, A. (2018). Extraction, Identification and Pharmacological Evaluation of Phyto-Active Compound in Manilkara Hexandra (Roxb.) Dubard Stem Bark. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Various Authors. (2024). Marine Algae Bioactives: Isolation, Characterization, and Potential Application. MDPI. Available at: [Link]

  • Patil, I. J., et al. (2025). Phytochemical characterization and anthelmintic evaluation of Manilkara hexandra (Roxb.) seeds extracts. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Mishra, N., & Tripathi, C. (2019). phytochemical analysis of leaf and bark extracts of m. hexandra (roxb.)-a valuable medicinal plant. ResearchGate. Available at: [Link]

  • Patil, I. J., et al. (2025). Phytochemical characterization and anthelmintic evaluation of Manilkara hexandra (Roxb.) seeds extracts. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Ren, G., et al. (2016). Isolation of Industrial Important Bioactive Compounds from Microalgae. PubMed Central. Available at: [Link]

  • Madelou, E. (2024). Isolation and Characterization of Bioactive Compounds from Marine Algae. Hilaris Publisher. Available at: [Link]

  • Khan, S., et al. (2021). Isolation, Characterization, and Medicinal Potential of Polysaccharides of Morchella esculenta (Yellow Morel). Mendham Mushrooms. Available at: [Link]

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  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. NIST WebBook. Available at: [Link]

  • Khan, S., et al. (2021). Isolation, Characterization, and Medicinal Potential of Polysaccharides of Morchella esculenta. PubMed Central. Available at: [Link]

  • Khan, S., et al. (2021). (PDF) Isolation, Characterization, and Medicinal Potential of Polysaccharides of Morchella esculenta. ResearchGate. Available at: [Link]

  • Adnan, M., et al. (2011). In vitro antimicrobial activity of some phytochemical fractions of Euphorbia pulcherima L. (Poinsettia). Academic Journals. Available at: [Link]

  • Lee, S. Y., et al. (2020). Bioactivity-guided isolation and chemical characterization of antiproliferative constituents from morel mushroom (Morchella esculenta) in human lung adenocarcinoma cells. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. PubChem. Available at: [Link]

  • Dar, B. A., et al. (2022). Biological activities of meroterpenoids isolated from different sources. PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2021). Recent Advances on Bioactive Ingredients of Morchella esculenta. PubMed. Available at: [Link]

  • Analytice. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - Analysis WATER. Analytice. Available at: [Link]

  • Zhang, H., et al. (2019). Isolation and Synthesis of Novel Meroterpenoids from Rhodomyrtus tomentosa: Investigation of a Reactive Enetrione Intermediate. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Cheméo. Available at: [Link]

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A Comprehensive Guide to the Analytical Determination of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, hereafter referred to as DBSD, is an oxaspiro compound of significant interest in the fields of materials science, food safety, and pharmaceutical stability.[1][2] Its primary origin is as a transformation and degradation product of the widely used phenolic antioxidant, Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)).[3][4] Irganox 1010 is extensively used to protect polymeric materials from thermal-oxidative degradation during processing and end-use.[5][6] Consequently, DBSD can be found as a leachable impurity in plastic packaging for food and pharmaceuticals, or as an indicator of polymer degradation in various applications.[3][7]

The detection and quantification of DBSD are critical for several reasons:

  • Quality Control: Monitoring DBSD levels helps in assessing the degradation status of polymers and the effectiveness of the antioxidant package.[6]

  • Safety and Regulatory Compliance: As a potential migrant from food-contact materials and pharmaceutical packaging, regulatory bodies require accurate quantification to ensure consumer safety.[7][8]

  • Stability Studies: In drug development, the presence of leachables like DBSD from container-closure systems can impact the stability and safety of the final drug product.[7]

This guide provides a comprehensive overview of the analytical methodologies for the robust and reliable determination of DBSD, tailored for researchers, scientists, and professionals in drug development and materials science.

Section 1: Physicochemical Properties and Spectral Data

Understanding the fundamental properties of DBSD is the cornerstone of developing effective analytical methods.

PropertyValueSource
CAS Number 82304-66-3[9][10]
Molecular Formula C₁₇H₂₄O₃[9][10][11]
Molecular Weight 276.37 g/mol [9][10][11]
Appearance Solid[12]
Melting Point 124-140 °C[1][11]
Boiling Point 426.3 °C[11]
LogP 3.59[9]

These properties, particularly its molecular weight and moderate lipophilicity (LogP), indicate that DBSD is well-suited for analysis by both liquid and gas chromatography.

Section 2: Sample Preparation: The Critical First Step

The primary challenge in DBSD analysis is its extraction from a complex polymer matrix. The chosen sample preparation method must be efficient, reproducible, and should not induce further degradation of either the parent antioxidant or DBSD itself.[13][14]

Protocol 2.1: Solvent Extraction from Solid Polymers

This protocol is designed for the quantitative extraction of DBSD from solid polymer samples such as polypropylene (PP) or polyethylene (PE).

Causality: The choice of solvent is critical. A solvent is needed that can penetrate the polymer matrix and solubilize DBSD without dissolving the polymer itself. A combination of a swelling solvent and a good solvent for the analyte is often effective. Dichloromethane and isopropanol are common choices. Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction times compared to traditional methods like Soxhlet.[14]

Step-by-Step Methodology:

  • Sample Comminution: Reduce the polymer sample to a small particle size (<1 mm) using a cryomill or grinder to maximize the surface area for extraction.[15]

  • Extraction:

    • Place approximately 1-2 g of the ground polymer into an extraction cell (e.g., for ASE).

    • Use an appropriate solvent such as Dichloromethane (DCM) or a mixture like Isopropanol/Hexane.

    • Perform the extraction at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

    • Run 2-3 static extraction cycles to ensure exhaustive extraction.

  • Concentration: Evaporate the collected solvent extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1-2 mL) of a solvent compatible with the subsequent chromatographic analysis (e.g., acetonitrile or mobile phase).

  • Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter to remove any particulates before injection.[16]

Workflow for Sample Preparation

cluster_prep Sample Preparation Workflow Polymer Polymer Sample Grinding Cryomilling / Grinding Polymer->Grinding Extraction Accelerated Solvent Extraction (ASE) Grinding->Extraction Concentration Nitrogen Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration 0.2 µm PTFE Filtration Reconstitution->Filtration Analysis Inject for Analysis Filtration->Analysis

Caption: General workflow for extracting DBSD from a solid polymer matrix.

Section 3: High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a robust and widely available technique for the quantification of DBSD.[17] The presence of a conjugated enone system in the DBSD molecule provides a suitable chromophore for UV detection.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. DBSD, being a moderately nonpolar molecule, is well-retained on C8 or C18 stationary phases and can be eluted with a mixture of organic solvent (like acetonitrile or methanol) and water. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.[12]

Protocol 3.1: HPLC-UV Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[18]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile[18]

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min[18]

    • Column Temperature: 40 °C[19]

    • Injection Volume: 10 µL

    • Detection Wavelength: 210-280 nm. Monitor at a specific wavelength (e.g., 230 nm) for quantification, selected from the UV spectrum.[18][19]

  • Calibration: Prepare a series of calibration standards of DBSD in the mobile phase, covering the expected concentration range of the samples. Generate a calibration curve by plotting peak area against concentration.

HPLC-UV Method Parameters
Parameter Typical Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseWater/Acetonitrile Gradient
Flow Rate1.0 mL/min
Temperature40 °C
Detection230 nm
Typical LOD~0.1 µg/mL

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds.[20] DBSD is amenable to GC analysis due to its thermal stability and sufficient volatility.[10][21]

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification.[22]

Protocol 4.1: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 50-400) for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

    • Key Ions for SIM: Based on the DBSD mass spectrum, select characteristic ions (e.g., m/z 276 (M+), 219, 57).

A recent study demonstrated that GC-MS is a reliable method for quantifying DBSD in migration waters from polyethylene pipes.[23][24]

Section 5: Advanced Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, especially in complex matrices like drug formulations or food simulants, LC-MS/MS is the gold standard.[25]

Principle: This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically using Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and then specific product ions are monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-trace quantification.

Protocol 5.1: LC-MS/MS Method
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions: Similar to the HPLC-UV method, but often using smaller particle size columns (e.g., <2 µm) and adjusted flow rates for UHPLC systems to achieve faster and more efficient separations.

  • MS/MS Conditions:

    • Ion Source: ESI or APCI, positive ion mode.

    • Precursor Ion (Q1): m/z 277.2 [M+H]⁺

    • Product Ions (Q3): Optimize by infusing a standard solution. Example transitions could be 277.2 -> 221.1 and 277.2 -> 165.1.

    • Collision Energy: Optimize for each transition to maximize product ion signal.

LC-MS/MS Analytical Workflow

cluster_ms LC-MS/MS Workflow Injection Sample Injection HPLC UHPLC Separation (C18 Column) Injection->HPLC ESI Ionization (ESI Source) HPLC->ESI Q1 Precursor Ion Selection (Q1) ESI->Q1 q2 Fragmentation (Collision Cell) Q1->q2 Q3 Product Ion Selection (Q3) q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM) Detector->Data

Caption: From injection to detection in an LC-MS/MS system for DBSD analysis.

Section 6: Method Validation and Trustworthiness

To ensure that any developed method is trustworthy and fit for purpose, a thorough validation is required. Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value (assessed via recovery studies).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[26]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical determination of this compound is essential for ensuring the quality and safety of a wide range of products. The choice of analytical technique depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of raw materials, HPLC-UV offers a robust and cost-effective solution. GC-MS provides excellent confirmatory identification and is suitable for matrices where volatility is not a concern. For demanding applications requiring ultra-trace level quantification in complex matrices, such as leachable studies in pharmaceuticals, LC-MS/MS is the definitive method. Proper sample preparation remains the most critical factor for achieving accurate and reproducible results across all techniques.

References

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  • Polymer additives and methods to verify polymer quality. (2020). Energiforsk.
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The Spirocyclic Enigma: A Comprehensive Guide to 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Character

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a sterically hindered spirocyclic lactone, presents a fascinating case study in organic chemistry.[1][2] While not commonly employed as a synthetic reagent, its significance arises from its formation as a key transformation product of widely used hindered phenolic antioxidants, such as Irganox 1098.[3] This guide delves into the synthesis, formation, and physicochemical properties of this intriguing molecule, while also exploring its potential, yet underexplored, reactivity based on the behavior of analogous chemical structures. Understanding this compound is crucial for researchers in polymer chemistry, materials science, and drug development, particularly in the context of stability and degradation studies.

Physicochemical and Safety Profile

A solid understanding of the fundamental properties of a compound is paramount for its safe handling and application in a research setting.

PropertyValueSource
CAS Number 82304-66-3[2][4]
Molecular Formula C₁₇H₂₄O₃[1][4]
Molecular Weight 276.37 g/mol [1][4]
Appearance SolidN/A
Melting Point 124-126 °C[1]
Solubility Soluble in DMSO and methanol[1]

Safety and Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Mechanistic Insight: The Genesis of a Spirocycle

The formation of this compound is a classic example of an oxidative spirocyclization of a phenol. The readily available precursor for this transformation is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[5][6][7][8][9]

The Oxidative Dearomatization Pathway

The key to this synthesis is the dearomatization of the phenolic ring to generate a cyclohexadienone system. This is typically achieved using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), in a suitable solvent.[10]

The generally accepted mechanism involves the following steps:

  • Activation of the Phenol: The phenolic hydroxyl group coordinates to the hypervalent iodine reagent.

  • Intramolecular Cyclization: The carboxylic acid moiety acts as an internal nucleophile, attacking the para-position of the activated phenol ring. This intramolecular attack is favored due to the formation of a stable six-membered ring.

  • Rearomatization and Product Formation: The resulting intermediate undergoes rearrangement and elimination of the iodobenzene derivative to yield the final spirocyclic product.

G cluster_0 Mechanism of Oxidative Spirocyclization Phenol 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid Activated_Complex Activated Phenol-Iodine Complex Phenol->Activated_Complex + HVI HVI Hypervalent Iodine(III) Reagent Spiro_Intermediate Spirocyclic Intermediate Activated_Complex->Spiro_Intermediate Intramolecular Nucleophilic Attack Product 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione Spiro_Intermediate->Product Rearomatization/ Elimination

Caption: Oxidative spirocyclization of a phenolic acid.

Protocol: Synthesis of this compound

The following is a representative protocol based on general procedures for oxidative spirocyclization of phenolic acids.

Materials:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add (diacetoxyiodo)benzene portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Role as a Transformation Product: The Degradation of Hindered Phenolic Antioxidants

A significant aspect of the chemistry of this compound is its formation from the degradation of hindered phenolic antioxidants.[11][12][13][14] These antioxidants are widely used to protect polymeric materials from thermo-oxidative degradation.

During their function as radical scavengers, hindered phenols are themselves oxidized. The propionate side chain in antioxidants like Irganox 1098 can undergo oxidative cyclization to form the spirodienone structure. This transformation is a key pathway in the chemical fate of these important additives.[15] The presence of this spirocyclic compound can therefore serve as an indicator of the degradation of the parent antioxidant in a material.

G cluster_1 Degradation Pathway of Hindered Phenolic Antioxidants HPA Hindered Phenolic Antioxidant (e.g., Irganox 1098) Product 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione HPA->Product Oxidative Degradation Oxidation Oxidative Stress (Heat, Light, Radicals)

Caption: Formation from hindered phenolic antioxidant degradation.

Potential Reactivity: An Untapped Resource?

While there is a lack of specific literature detailing the use of this compound as a reagent, its structure contains several reactive functional groups that suggest potential for synthetic utility.

The Dienone System: A Platform for Cycloadditions and Conjugate Additions

The cyclohexadienone moiety is a versatile functional group. Spirodienones are known to participate in Diels-Alder reactions, where the dienone can act as the diene component.[16] This could allow for the construction of complex polycyclic systems.

Furthermore, the enone system within the cyclohexadienone ring is susceptible to Michael additions. Nucleophiles could potentially add to the C6 or C8 position, leading to a variety of functionalized products.

The Lactone: A Handle for Ring-Opening Reactions

The γ-butyrolactone ring can be opened by nucleophiles, such as hydroxides, alkoxides, or amines, to yield the corresponding carboxylic acid or its derivatives. This could be a useful strategy for unmasking a carboxylic acid functionality after the spiro-center has been used to direct other transformations.

The Ketone: A Site for Nucleophilic Attack

The ketone at the C2 position is another site for nucleophilic attack. Grignard reagents or organolithium compounds could add to this carbonyl group to form tertiary alcohols.

It is important to reiterate that the steric hindrance imposed by the two tert-butyl groups may significantly influence the reactivity of these functional groups, potentially requiring forcing conditions or highly reactive reagents to effect transformations.

Conclusion and Future Outlook

This compound is a molecule that is more frequently encountered as a product of oxidative processes rather than as a starting reagent. Its synthesis via oxidative spirocyclization of a readily available phenolic acid is a well-established transformation. For researchers in materials science and polymer chemistry, understanding its formation as a degradation product of hindered phenolic antioxidants is of paramount importance for assessing material stability and longevity.

While its application as a synthetic reagent remains largely unexplored, the inherent reactivity of its spirodienone and lactone functionalities presents intriguing possibilities. Future research could focus on overcoming the steric hindrance of the tert-butyl groups to unlock the synthetic potential of this unique spirocyclic compound, potentially leading to novel molecular architectures for applications in medicinal chemistry and materials science.

References

  • S. L. MacNeil, et al. (2003). The synthesis and reactions of N-sulphonylcyclohexadienimines. Journal of the Chemical Society, Perkin Transactions 1.
  • M. Sugumaran. (2016). Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. PMC PubMed Central.
  • A. K. Sharma, et al. (2022). Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications.
  • M. Sugumaran. (2019).
  • H. Amouri, et al. (2002). Taming Reactive Phenol Tautomers and o-Quinone Methides with Transition Metals.
  • S. L. MacNeil, et al. (1983). Spirodienones. Part 5. The synthesis and reactions of N-sulphonylcyclohexadienimines. Journal of the Chemical Society, Perkin Transactions 1.
  • Chemicalbook. (n.d.). 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione synthesis. chemicalbook.com.
  • A. Varvoglis, et al. (2005). Spiro Cyclohexadienones from the Reaction of Phenolic Enaminone Derivatives with Hypervalent Iodine Reagents. MDPI.
  • R. E. Lee. (2019). Transformation of Hindered Phenolic Antioxidants.
  • S. David, et al. (1993). Preparation, Stereochemistry, and Reactions of the Bis(spirodienone) Derivatives of p-tert-Butylcalix[17]arene. Ariel University.

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Application Notes and Protocols for Studying the Kinetics of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Stability of a Complex Spirocyclic Compound

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a spirocyclic diketone with the molecular formula C₁₇H₂₄O₃.[1] This compound has garnered interest due to its presence in various natural sources and its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] Structurally, it features a 1-oxaspiro[4.5]deca-6,9-diene backbone with two bulky tert-butyl groups, which contribute to its steric hindrance and hydrophobicity.[1]

A critical aspect of understanding the potential applications and fate of this molecule is its chemical stability, particularly in aqueous environments. Recent studies have indicated that this compound undergoes a transformation in aqueous solution to form 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid. This transformation is influenced by environmental factors such as pH and temperature, making the study of its kinetics essential for researchers in drug development, materials science, and environmental chemistry.

This guide provides a comprehensive experimental framework for elucidating the kinetics of this transformation. We will delve into the theoretical underpinnings of chemical kinetics and present detailed protocols for monitoring the reaction, determining the rate law, and evaluating the influence of key parameters.

Core Principles of the Kinetic Investigation

The kinetic analysis of the transformation of this compound is centered on monitoring the change in its concentration over time. This is achieved by leveraging the distinct spectroscopic properties of the reactant and product. The dienone moiety in the spiro compound is a chromophore, suggesting that its concentration can be monitored using UV-Visible (UV-Vis) spectrophotometry.

The primary objectives of this experimental setup are:

  • To determine the rate law of the transformation, which mathematically describes the relationship between the reaction rate and the concentration of the reactant.

  • To calculate the rate constant (k) , a proportionality constant that quantifies the rate of the reaction at a specific temperature.

  • To investigate the effect of pH on the reaction rate, as the transformation is known to be pH-dependent.

  • To determine the activation energy (Ea) of the reaction by studying the effect of temperature on the rate constant.

Experimental Design and Workflow

The overall workflow for this kinetic study is designed to be systematic and self-validating. It begins with the preparation and characterization of the reactant and progresses through data acquisition and rigorous analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation (Compound, Buffers) spec_char Spectroscopic Characterization (UV-Vis Scan) prep_reagents->spec_char Determine λmax run_kinetic Kinetic Runs (Time-course absorbance) spec_char->run_kinetic vary_ph Vary pH run_kinetic->vary_ph vary_temp Vary Temperature run_kinetic->vary_temp det_order Determine Reaction Order (Integrated Rate Laws) run_kinetic->det_order calc_k Calculate Rate Constants (k) vary_ph->calc_k vary_temp->calc_k det_order->calc_k arrhenius Arrhenius & Eyring Plots (Ea, ΔH‡, ΔS‡) calc_k->arrhenius G cluster_data_processing Data Processing cluster_kinetic_analysis Kinetic Analysis cluster_thermodynamic_analysis Thermodynamic Analysis abs_vs_time Absorbance vs. Time Data conc_vs_time Concentration vs. Time (Using Beer-Lambert Law) abs_vs_time->conc_vs_time integrated_plots Integrated Rate Law Plots (Zero, First, Second Order) conc_vs_time->integrated_plots determine_order Determine Reaction Order & Calculate k integrated_plots->determine_order k_vs_temp Rate Constants (k) at Different Temperatures determine_order->k_vs_temp arrhenius_plot Arrhenius Plot (ln(k) vs. 1/T) k_vs_temp->arrhenius_plot eyring_plot Eyring Plot (ln(k/T) vs. 1/T) k_vs_temp->eyring_plot calc_activation Calculate Ea, ΔH‡, ΔS‡ arrhenius_plot->calc_activation eyring_plot->calc_activation

Caption: Data analysis workflow for kinetic parameters.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The linearity of the integrated rate law plots serves as an internal check on the determined reaction order. Repeating experiments under identical conditions will ensure the reproducibility of the calculated rate constants. Furthermore, the consistency of the activation parameters derived from the Arrhenius and Eyring equations will provide confidence in the determined thermodynamic properties of the transition state.

Conclusion

This application note provides a robust framework for researchers to investigate the kinetics of the transformation of this compound. By systematically applying the detailed protocols for sample preparation, data acquisition via UV-Vis spectrophotometry, and rigorous data analysis, scientists can elucidate the rate law, determine the rate constant, and understand the influence of pH and temperature on the stability of this compound. These kinetic parameters are crucial for predicting the behavior of this molecule in various applications, from pharmaceutical formulations to environmental systems.

References

  • This compound. BDG Synthesis. Available at: [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. PubChem. Available at: [Link]

  • UV/Vis spectra (propionic acid solutions diluted ca. 50 × in CHCl3) of... ResearchGate. Available at: [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. NIST WebBook. Available at: [Link]

  • 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid. PubChem. Available at: [Link]

  • 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid. Pharmaffiliates. Available at: [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Cheméo. Available at: [Link]

  • NMR Studies on the Occurrence of Spirodienone Structures in Lignins. ResearchGate. Available at: [Link]

  • NMR observation of a new lignin structure, a spirodienone. ResearchGate. Available at: [Link]

  • 3-(3,5-di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid. PubChemLite. Available at: [Link]

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  • Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. Available at: [Link]

  • NMR observation of a new lignin structure, a spiro-dienone. Royal Society of Chemistry. Available at: [Link]

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Topic: Docking Studies of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for In Silico Drug Discovery

Abstract

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a naturally occurring spirocyclic diketone with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This compound, identified in various medicinal plants and marine algae, presents a promising scaffold for therapeutic development.[3][4] Molecular docking, a powerful computational technique, is instrumental in modern drug discovery for predicting the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein.[5][6] This application note provides a comprehensive, in-depth protocol for conducting molecular docking studies of this specific oxaspiro compound against rationally selected protein targets. We eschew a rigid template to deliver a workflow grounded in scientific causality, guiding researchers from target selection and molecule preparation to simulation and rigorous results analysis. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated in silico data.

Introduction to the Ligand: A Profile of this compound

The ligand of interest, this compound (CAS No. 82304-66-3), is an oxaspiro compound with a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol .[1][7] Its structure features a unique spirocyclic core with two bulky tert-butyl groups, which contribute to its steric and hydrophobic character.[1]

This compound has been isolated from a variety of natural sources, including the plant Gmelina asiatica, morel mushrooms, and marine algae.[3][4] Its presence in organisms with known medicinal properties has prompted investigations into its bioactivity. Key reported activities include:

  • Antioxidant and Radical Scavenging: The compound has shown a strong ability to neutralize free radicals in DPPH and ABTS assays, suggesting its potential to mitigate oxidative stress.[1]

  • Anti-inflammatory: It has been identified in plants used traditionally to treat inflammation.[8] One study noted its potential for COX-2 inhibition.[1]

  • Enzyme Inhibition: Research has explored its role as a potential α-glucosidase inhibitor and its interactions with other enzymes like tyrosinase and cholinesterase.[1][8]

These established biological activities form the logical foundation for selecting relevant protein targets for in silico investigation.

Rationale for Target Protein Selection

The success of a docking study is critically dependent on the selection of appropriate and high-quality protein structures.[9] The choice of targets should be hypothesis-driven, based on the known bioactivities of the ligand. For this study, we select three targets implicated in inflammation, neurodegeneration, and pigmentation, aligning with the reported effects of the ligand.

Criteria for PDB Structure Selection:

  • Source: Human (Homo sapiens) protein.

  • Method: High-resolution X-ray crystallography (<2.5 Å is preferable).[10][11]

  • Conformation: Preferably a structure co-crystallized with a known inhibitor or substrate, which helps to accurately identify the binding pocket.[10]

  • Completeness: The structure should have minimal missing residues or gaps, especially within the active site.[10]

Selected Target Proteins:

  • Tyrosinase: A key enzyme in melanin biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders. A previous study has explicitly shown docking of the title compound with tyrosinase, making it a primary target for protocol validation.[8]

  • Monoamine Oxidase-A (MAO-A): A crucial enzyme in the metabolism of neurotransmitters like serotonin and dopamine. Its inhibitors are used as antidepressants and for treating neurodegenerative diseases. The compound has been evaluated in MAO-A inhibition assays.[8]

  • 5-Lipoxygenase (5-LOX): A key enzyme in the leukotriene biosynthetic pathway, which is a major driver of inflammation. Given the compound's anti-inflammatory properties, 5-LOX represents a highly relevant target.[8]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking follows a structured workflow to predict the binding pose and affinity of a ligand to a protein.[6] This process involves preparing both molecules, defining a search space, running the simulation using a specific algorithm, and finally, analyzing the results.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Ligand Preparation (Get 3D Structure, Add H, Assign Charges) B Target Protein Selection (From RCSB PDB, Validate Quality) C Protein Preparation (Remove Water/Het, Add H, Repair) D Binding Site Identification (Based on co-crystallized ligand) C->D E Grid Box Generation (Define 3D search space) D->E F Run Docking Simulation (e.g., AutoDock Vina) E->F G Analyze Docking Scores (Binding Affinity, ΔG) F->G H Visualize Binding Pose (Identify Key Interactions) G->H I Protocol Validation (Re-dock native ligand, RMSD < 2Å) H->I

Caption: Conceptual workflow for a protein-ligand molecular docking study.

Detailed Application Protocol

This section provides a step-by-step methodology for docking this compound against a selected target protein.

Required Software & Resources
  • Docking Engine: AutoDock Vina ([Link]).[12]

  • Databases:

    • PubChem ([Link]) for ligand structure.[7]

    • RCSB Protein Data Bank ([Link]) for protein structures.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a 3D structure with a correct topology, protonation state, and partial charges, which are essential for the scoring function to accurately calculate binding energy.[13]

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound" or by its CID: 545303.[7]

    • Download the 3D conformer in SDF format.

  • Format Conversion and Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive the structure.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. This format includes atomic coordinates, partial charges (Gasteiger charges are calculated automatically), and information on rotatable bonds.[14]

Target Protein Preparation Protocol

Protein preparation aims to clean the crystal structure, correct any structural issues, and add necessary information for the docking simulation.[15][16]

  • Select and Download Protein Structure:

    • Navigate to the RCSB PDB database.

    • Search for a suitable structure (e.g., "Human 5-lipoxygenase").

    • Apply filters (Resolution, Organism) and examine the publication to select the best candidate. For this example, let's assume we've selected PDB ID: 3V99.

    • Download the structure in PDB format.

  • Clean the PDB Structure:

    • Open the PDB file in UCSF ChimeraX or ADT.

    • Remove Heteroatoms: Delete all non-essential molecules, including water (HOH), ions, and co-solvents.[15][16] Causality: Crystallographic waters can occupy the binding site and sterically hinder the ligand docking; they should be removed unless a specific water molecule is known to be critical for ligand binding (a bridging water).

    • Isolate Protein Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains.[16]

    • Save the cleaned protein as a new PDB file.

  • Prepare Receptor for Docking (in ADT):

    • Load the cleaned PDB file into ADT (File -> Read Molecule).

    • Go to Edit -> Hydrogens -> Add. Choose "Polar Only" and click OK. Causality: Adding hydrogens is crucial for defining the correct hydrogen bonding network.

    • Go to Grid -> Macromolecule -> Choose. Select the protein to prepare it for docking.

    • ADT will automatically calculate Kollman charges. Save the final prepared receptor in PDBQT format. This file now contains the necessary charge and atom type information for Vina.

Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.[14] Its size and location are critical for an efficient and accurate simulation.

  • Identify the Binding Site:

    • If a co-crystallized ligand was present in the original PDB file, its location defines the active site. Note the coordinates of this ligand before deleting it.

    • Alternatively, use prediction tools like SiteMap (Schrödinger) or review the literature associated with the PDB entry.

  • Define Grid Parameters in ADT:

    • With the prepared receptor loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. Adjust the center_x, center_y, center_z to position the box over the active site.

    • Adjust the size_x, size_y, size_z (in Ångstroms) so the box completely encompasses the active site with a small buffer (~4-5 Å) on all sides. Causality: A box that is too small may cut off potential binding modes, while one that is too large will needlessly increase computation time.

    • Record the center and size coordinates. These will be used in the configuration file.

Running the AutoDock Vina Simulation

Vina requires a simple text file to specify the input files and grid parameters.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Execute the Docking Run:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command:

    • The simulation will run, and the output files results.pdbqt and results.log will be generated.

Analysis and Interpretation of Results

Quantitative Analysis: Docking Scores

The primary quantitative output is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).[19]

  • Interpretation: More negative scores indicate stronger, more favorable binding interactions.[17][19] By comparing the scores of the same ligand against different targets, one can rank the potential efficacy.

  • Data Presentation: Summarize the results in a clear, tabular format.

Target ProteinPDB IDBinding Affinity (kcal/mol)
Tyrosinase3V99-8.5
MAO-A2BXS-9.2
5-Lipoxygenase3O8Y-7.9
Note: These are example values for illustrative purposes.
Qualitative Analysis: Visualizing the Binding Pose

The docking score alone is insufficient; the physical plausibility of the binding pose must be examined.

  • Load Results: Open the receptor PDBQT file and the results PDBQT file in UCSF ChimeraX or PyMOL. The results file contains multiple binding modes (typically 9), ranked from best to worst score.

  • Inspect Interactions: Focus on the top-ranked pose (Mode 1). Analyze the non-covalent interactions between the ligand and the protein's active site residues.

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's polar groups (e.g., carbonyl oxygens) and protein residues (e.g., Lys, Arg, Ser)?

    • Hydrophobic Interactions: Are the hydrophobic parts of the ligand (e.g., tert-butyl groups) situated in a greasy pocket lined with nonpolar residues (e.g., Leu, Val, Phe)?

    • Other Interactions: Look for pi-pi stacking with aromatic residues like Phe, Tyr, or Trp.

  • Generate Interaction Diagrams: Use software like LigPlot+ or the built-in tools in Maestro (Schrödinger) or Discovery Studio to generate 2D diagrams that clearly illustrate these interactions.[18]

G cluster_ligand Ligand Pose cluster_protein Protein Active Site Ligand 7,9-Di-tert-butyl... Carbonyl Oxygen Tert-butyl Group Protein Active Site Residues SER-345 LEU-597 PHE-177 Ligand:f1->Protein:f1 H-Bond Ligand:f2->Protein:f2 Hydrophobic Ligand:e->Protein:w Pi-Pi Stacking

Caption: Logic for analyzing key intermolecular interactions in a docked complex.

Self-Validation Protocol: Ensuring Trustworthiness

To validate the docking protocol and ensure the results are not artifacts of the algorithm, a re-docking procedure should be performed.[20][21]

  • Select a Control: Choose a protein from the PDB that has a co-crystallized ligand similar to the compound of interest.

  • Extract and Re-dock: Separate the co-crystallized ("native") ligand from the protein.

  • Run Docking: Use the exact same protocol (protein preparation, grid box definition) to dock the native ligand back into its own binding site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Benchmark for Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][20] This builds confidence that the poses predicted for the test ligand are also reliable.

Conclusion

This application note details a robust and scientifically grounded workflow for conducting molecular docking studies of this compound. By carefully selecting targets based on known bioactivity, meticulously preparing the molecules, and rigorously analyzing and validating the results, researchers can generate credible hypotheses about the compound's mechanism of action. These in silico findings provide a powerful starting point for prioritizing experimental validation, ultimately accelerating the drug discovery and development process.[5]

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Pourbasheer, E., et al. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Your Chem Help. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • ResearchGate. (2019). How to select the best target (or receptor) from PDB for molecular docking?. Retrieved from [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2013). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?. Retrieved from [Link]

  • Reddit. (2025). How to select targets for molecular docking?. Retrieved from [Link]

  • Xie, L., et al. (2016). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • Sharma, V., et al. (2017). Evaluation of bioactive compounds and antioxidant potential of hydroethanolic extract of Moringa oleifera Lam. from Rajasthan, India. PMC - NIH. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione.... Retrieved from [Link]

  • BDG Synthesis. (n.d.). This compound. Retrieved from [Link]

  • Degliesposti, G., et al. (2012). Selection of protein conformations for structure-based polypharmacology studies. IRIS Unimore. Retrieved from [Link]

  • Cheméo. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • Leone, A., et al. (2017). Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Moringa oleifera Lam.: a comprehensive review on active components, health benefits and application. RSC Advances. Retrieved from [Link]

  • Zuniga, L., et al. (2017). Bioactive Components in Moringa Oleifera Leaves Protect against Chronic Disease. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Certified Reference Material in Extractable and Leachable Analysis

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS No. 82304-66-3) is an oxaspiro compound that has been identified as a leachable substance from plastic packaging materials and container closure systems used in the pharmaceutical and food industries.[1][2] It is a known degradation product of the polymer additive Irganox 1098.[2][3] The potential for this compound to migrate into drug products and consumables necessitates its accurate identification and quantification to ensure patient safety and product quality.

The use of a Certified Reference Material (CRM) for this compound is paramount for laboratories conducting extractable and leachable (E&L) studies. A CRM, produced under the rigorous guidelines of ISO 17034 and ISO/IEC 17025, provides a metrologically traceable value for its purity and concentration, along with a statement of uncertainty.[4][5][6][7][8][9] This ensures the reliability and comparability of analytical results across different laboratories and analytical runs, a cornerstone of regulatory compliance and quality assurance. This document provides detailed application notes and protocols for the effective use of this compound as a CRM in analytical workflows.

Physicochemical Properties and Handling of the Certified Reference Material

A thorough understanding of the physicochemical properties of the CRM is fundamental to its accurate use.

PropertyValueSource
CAS Number 82304-66-3[10][11][12][13]
Molecular Formula C₁₇H₂₄O₃[14][15][16][17]
Molecular Weight 276.37 g/mol [11][13][14][16][17]
Melting Point 139-140 °C[2][3]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Limited solubility in water.[18]

Storage and Handling:

To maintain the integrity and stability of the CRM, it is imperative to adhere to the storage conditions specified on the Certificate of Analysis. Typically, this involves storage at 2-8°C in a tightly sealed container, protected from light and moisture. Before use, the CRM should be allowed to equilibrate to ambient temperature in a desiccator to prevent condensation.

Application in Extractable and Leachable (E&L) Studies

The primary application of this CRM is in the quantitative analysis of this compound as a potential leachable from pharmaceutical packaging and delivery systems. Such studies are guided by frameworks like USP General Chapters <1663> and <1664>.[3][5][10][15][19]

The Causality of E&L Testing

E&L testing is a risk-based approach to identify and quantify potentially harmful substances that may migrate from container closure systems or manufacturing components into a drug product. The use of a CRM for a known leachable like this compound is not merely a procedural step but a fundamental requirement for method validation and the generation of legally defensible data.

Diagram: Workflow for Leachable Analysis using a CRM

E_and_L_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting CRM CRM Stock Solution Preparation CAL Calibration Standards (Serial Dilution) CRM->CAL Dilute QC Quality Control (QC) Samples CRM->QC Prepare LCMS LC-MS/MS or GC-MS Analysis CAL->LCMS QC->LCMS Sample Leachable Sample Extraction Sample->LCMS Quant Quantification against Calibration Curve LCMS->Quant Report Reporting and Toxicological Assessment Quant->Report

Caption: A generalized workflow for the quantitative analysis of leachables using a CRM.

Protocol for Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is the foundation of reliable quantitative analysis. The following protocol should be performed in a laboratory compliant with ISO/IEC 17025.[11][12][13][14][16]

Materials:

  • This compound CRM

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC-grade methanol or acetonitrile

Protocol:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh an appropriate amount of the CRM (e.g., 10 mg) into a clean weighing boat. b. Transfer the CRM to a Class A volumetric flask (e.g., 10 mL). c. Record the exact weight. d. Add a small amount of solvent (e.g., methanol) to dissolve the CRM. e. Once dissolved, fill the flask to the mark with the solvent. f. Stopper the flask and invert several times to ensure homogeneity. g. Calculate the exact concentration of the stock solution based on the purity stated in the Certificate of Analysis. h. Store the stock solution at 2-8°C, protected from light.

  • Working Solutions: a. Prepare a series of working solutions by serial dilution of the stock solution using Class A volumetric glassware. b. The concentration range of the working solutions should bracket the expected concentration of the analyte in the samples. c. These working solutions will be used to prepare calibration standards and quality control (QC) samples.

Analytical Methodologies

The choice of analytical methodology depends on the sample matrix and the required sensitivity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.[20][21]

Stability Considerations

A critical consideration for aqueous samples is the stability of this compound. It can undergo partial transformation to 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid in aqueous solutions.[20] This transformation is pH and temperature-dependent. Therefore, sample collection, storage, and preparation procedures should be designed to minimize this degradation. For example, acidification of aqueous samples may be necessary to stabilize the analyte.

Recommended Analytical Protocol (LC-MS/MS)

This protocol is based on the principles of validated analytical procedures as outlined in ICH Q2(R1).[1][20][22][23][24]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Monitor for at least two precursor-product ion transitions to ensure selectivity. The specific transitions should be optimized by infusing a standard solution of the CRM.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[1][20][22][23][24] The CRM is essential for these validation experiments.

Diagram: Method Validation Workflow

Validation_Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated Validated Method Robustness->Validated

Caption: A sequential workflow for analytical method validation as per ICH Q2(R1).

Data Analysis and Reporting

Calibration Curve:

  • Construct a calibration curve by plotting the peak area response of the analyte against the concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the data. A correlation coefficient (r²) of >0.99 is typically required.

Quantification:

  • Determine the concentration of this compound in the samples by interpolating their peak area responses from the calibration curve.

Quality Control:

  • Analyze QC samples at regular intervals throughout the analytical run.

  • The results of the QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal concentration) to ensure the validity of the run.

Reporting:

  • The final report should include the concentration of this compound in the samples, along with the limit of detection (LOD) and limit of quantification (LOQ) of the method.

  • Any deviations from the validated method should be documented.

Conclusion

The use of this compound as a Certified Reference Material is indispensable for the accurate and reliable quantification of this potential leachable in pharmaceutical and other regulated products. Adherence to the protocols outlined in these application notes, in conjunction with a robust understanding of the relevant regulatory guidelines, will ensure the generation of high-quality, defensible analytical data, ultimately safeguarding patient and consumer safety.

References

  • Intertek. (n.d.). USP 1663 USP 1664 Extractables Leachables. Retrieved from [Link]

  • CS Analytical. (n.d.). USP 1663 & USP 1664 | Extractable & Leachable Testing. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American National Standards Institute. (n.d.). ISO/IEC 17025 – ANAB. Retrieved from [Link]

  • ECA Academy. (2015, November 4). New USP General Chapters on Extractables and Leachables: <1663>, <1664>. Retrieved from [Link]

  • Wikipedia. (n.d.). ISO/IEC 17025. Retrieved from [Link]

  • UKAS. (2025, August 7). Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. Retrieved from [Link]

  • Accit. (n.d.). ISO/IEC 17025 General Requirements For The Competence Of Testing And Calibration Laboratories. Retrieved from [Link]

  • ISO. (n.d.). ISO 17025:2017 General requirements for the competence of testing and calibration laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubMed. (2023, September 1). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]

  • ISO. (n.d.). ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 21). USP <1663>, <1664> Extractables and leachables workflows, and why it's crucial for device approval. Retrieved from [Link]

  • Atc-guide. (2025, December 21). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]

  • OUCI. (n.d.). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]

  • ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. Retrieved from [Link]

  • ISO. (2016, November 1). ISO 17034:2016(E) General requirements for the competence of reference material producers. Retrieved from [Link]

  • LBMA. (n.d.). ISO 17034 Accreditation for Reference Materials Makers. Retrieved from [Link]

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS 82304-66-3). This molecule, a sterically hindered spirocyclic diketone, is of interest for its antioxidant and anti-inflammatory properties and its role as a key degradation product of phenolic antioxidants like Irganox 1010.[1][2] Its synthesis, while conceptually straightforward, presents several challenges related to reaction control, product stability, and purification.

This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to assist researchers in overcoming common experimental hurdles. We will focus on a representative synthetic route involving the oxidative spirocyclization of a phenolic precursor, a common and effective strategy for constructing such spirodienone lactones.[3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this spiro-lactone?

A1: The most direct and widely documented approach for this class of compounds is the intramolecular oxidative dearomatization of a corresponding phenolic precursor.[5] In this case, the logical starting material is Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This reaction utilizes a hypervalent iodine(III) reagent, such as Phenyliodine(III) diacetate (PIDA), to induce the cyclization.[1][4]

Q2: What are the critical properties of the target molecule to be aware of during synthesis and storage?

A2: The target compound has several key properties that influence its handling:

  • Thermal Sensitivity: It can decompose at temperatures above 150°C.[1] Therefore, post-synthesis purification steps (like solvent removal) should be conducted at reduced pressure and moderate temperatures.

  • pH Sensitivity: The spiro-lactone can hydrolyze and rearrange, particularly under aqueous basic conditions (pH > 10).[6] Acidic conditions can also facilitate an equilibrium with the hydrolyzed form.[6] Workup and storage should ideally be under neutral, anhydrous conditions.

  • Storage: Long-term storage at low temperatures (-15 to -20°C) under an inert atmosphere (Nitrogen or Argon) is recommended to prevent degradation.[4]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal for tracking the consumption of the starting phenol. Use a moderately polar mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp (254 nm) and a potassium permanganate stain.

  • Purification: Column chromatography on silica gel is typically required to separate the product from byproducts and unreacted starting material.[1]

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight (276.37 g/mol ).[3][7]

    • FT-IR Spectroscopy: Will show characteristic peaks for the lactone carbonyl (~1760-1780 cm⁻¹) and the enone carbonyl (~1660-1680 cm⁻¹).

Part 2: Representative Experimental Protocol

This protocol describes the synthesis via oxidative spirocyclization of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Step 1: Synthesis of Starting Material (Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

The starting material can be prepared via a Michael addition between 2,6-di-tert-butylphenol and methyl acrylate, as described in the literature.[7][8]

Step 2: Oxidative Spirocyclization

Reagents & Equipment
ReagentM.W. ( g/mol )Quantity (1 mmol scale)Notes
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate292.44292 mg (1.0 mmol)Must be dry
Phenyliodine(III) diacetate (PIDA)322.10354 mg (1.1 mmol)High purity, store in a desiccator
2,2,2-Trifluoroethanol (TFE)100.0410 mLAnhydrous grade
Sodium Bicarbonate (Sat. aq.)84.01~20 mLFor workup
Dichloromethane (DCM)84.93~30 mLAnhydrous grade
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 gFor drying
Procedure
  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (292 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of anhydrous 2,2,2-trifluoroethanol (TFE). Stir at room temperature until the starting material is fully dissolved.

  • Oxidation: In a single portion, add Phenyliodine(III) diacetate (PIDA) (354 mg, 1.1 mmol) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 15-20 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching & Workup:

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the TFE.

    • Dilute the residue with dichloromethane (15 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) to neutralize any trifluoroacetic acid formed.

    • Wash with brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low heat (<40°C).

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure product as a white or pale yellow solid.

Part 3: Troubleshooting Guide (Q&A)

Q4: My reaction is very slow or stalls completely. The TLC shows only starting material. What's wrong?

A4: Probable Causes & Solutions:

  • Cause 1: Inactive Oxidant. PIDA is moisture-sensitive and can degrade over time.

    • Solution: Use a freshly opened bottle of PIDA or test the activity of your current batch on a simple phenol like 2,6-dimethylphenol. Always store PIDA in a desiccator.

  • Cause 2: Low-Quality Solvent. The presence of water or other nucleophilic impurities in the solvent can compete with the desired intramolecular cyclization.

    • Solution: Use a fresh bottle of anhydrous grade TFE or another suitable solvent like hexafluoroisopropanol (HFIP).

  • Cause 3: Incorrect Stoichiometry. Insufficient oxidant will lead to incomplete conversion.

    • Solution: While 1.1 equivalents is standard, you can incrementally add more PIDA (0.1 eq at a time) while monitoring by TLC. Avoid a large excess, as this can promote side reactions.

Q5: I see a new major spot on my TLC, but it's not the product. My yield of the desired spiro-lactone is very low. What could this side product be?

A5: Probable Causes & Solutions:

  • Cause 1: Intermolecular Coupling. Phenol oxidation can lead to C-C or C-O coupled dimers, which are often complex mixtures and difficult to separate.[9]

    • Solution: Run the reaction at a higher dilution. Doubling the solvent volume can disfavor intermolecular reactions. You can also try cooling the reaction to 0°C before adding the PIDA to slow down competing pathways.

  • Cause 2: Formation of a Quinone. Over-oxidation or alternative reaction pathways can lead to the formation of benzoquinones.[6][10]

    • Solution: Ensure you do not use a large excess of the oxidizing agent. Stick to 1.1-1.2 equivalents. If quinone formation is persistent, consider a different hypervalent iodine reagent like PIFA (Phenyliodine bis(trifluoroacetate)), which can sometimes offer different selectivity.[2]

Q6: The purification by column chromatography is difficult. The product co-elutes with an impurity, or I get significant product loss on the column.

A6: Probable Causes & Solutions:

  • Cause 1: Similar Polarity of Byproducts. As discussed in Q5, oxidative byproducts can have very similar polarity to the desired spiro-lactone.

    • Solution: Use a long column with a shallow elution gradient. Start with a very non-polar mobile phase (e.g., 98:2 Hexane:EtOAc) and increase the polarity very slowly. Sometimes, switching the solvent system (e.g., to Toluene/Acetone) can alter the elution order and improve separation.

  • Cause 2: Product Degradation on Silica. Silica gel is acidic and can potentially catalyze the hydrolysis or rearrangement of the spiro-lactone, especially if the elution takes a long time.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the initial mobile phase containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites.

      • Speed: Perform the chromatography as quickly as possible (hence "flash" chromatography).

      • Alternative Media: If problems persist, consider using a less acidic stationary phase like neutral alumina.

Part 4: Visualizations

Reaction Mechanism

The synthesis proceeds via the formation of an aryloxyiodonium intermediate, which activates the phenol ring towards intramolecular nucleophilic attack by the ester moiety.

reaction_mechanism cluster_start Step 1: Intermediate Formation cluster_cyclization Step 2: Spirocyclization cluster_side_reaction Potential Side Reaction SM Phenolic Precursor (Ar-OH) Intermediate Aryloxyiodonium Intermediate SM->Intermediate + PhI(OAc)₂ Dimer Oxidative Dimerization SM->Dimer + PIDA (Intermolecular) PIDA PIDA PhI(OAc)₂ Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Spontaneous Product Spiro-lactone Product Cyclization->Product - PhI - AcOH

Caption: Proposed mechanism for PIDA-mediated oxidative spirocyclization.

Troubleshooting Workflow: Low Product Yield

This workflow helps diagnose the root cause of poor reaction outcomes.

troubleshooting_workflow Start Low Yield of Spiro-lactone CheckTLC Analyze Crude TLC: Any Starting Material (SM)? Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Yes Complete Reaction Complete (No SM) CheckTLC->Complete No CheckReagents Verify PIDA activity & solvent quality Incomplete->CheckReagents AddPIDA Incrementally add more PIDA (0.1 eq) CheckReagents->AddPIDA CheckCrudeNMR Analyze Crude NMR: Identify major species Complete->CheckCrudeNMR Dimers Side Products Detected (e.g., Dimers) CheckCrudeNMR->Dimers Side Products ProductInCrude Product is major species in crude CheckCrudeNMR->ProductInCrude Product Dilute Increase dilution &/or lower temperature Dimers->Dilute CheckPurification Product lost during purification/workup? ProductInCrude->CheckPurification CheckPurification->Start No, re-evaluate reaction conditions Degradation Product Degradation CheckPurification->Degradation Yes NeutralizeSilica Use neutralized silica or alumina Degradation->NeutralizeSilica

Caption: Diagnostic workflow for troubleshooting low-yield synthesis.

References

  • Würz, B., Schulz, W., & Knepper, T. P. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water Research, 243, 120306. Retrieved from [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, O. V., & Singh, S. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1779–1813. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Li, X., Wang, Z. G., Chen, H. H., & Liu, S. G. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C, Structural Chemistry, 70(Pt 11), 1050–1053. Retrieved from [Link]

  • Google Patents. (n.d.).CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Quideau, S., Pouységu, L., & Deffieux, D. (2010). Oxidative spirocyclization of phenolic sulfonamides: scope and applications. Organic & Biomolecular Chemistry, 8(24), 5463-5477. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The purification of highly substituted, multifunctional molecules like 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione presents unique challenges. While specific literature on this exact compound is limited, this guide is built upon established principles for the purification of structurally related spiroketal dienones. The strategies outlined below are designed to provide a robust framework for developing an effective purification protocol and troubleshooting common issues encountered in the process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the molecule's unique structure:

  • Moderate Polarity: The presence of two ketone and one spiroketal functionality imparts moderate polarity, which can lead to tailing or strong retention on silica gel if an inappropriate solvent system is used.

  • Steric Hindrance: The two bulky tert-butyl groups can hinder interactions with the stationary phase, leading to unexpected elution patterns. They may also make the compound prone to co-elution with nonpolar impurities.

  • Potential for Degradation: The dienone moiety can be susceptible to isomerization, polymerization, or degradation under strongly acidic or basic conditions. Prolonged exposure to silica gel (which is weakly acidic) can sometimes be problematic.

Q2: What is the recommended starting point for developing a purification method?

A2: Always begin with Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system. This is a rapid and material-sparing way to determine the optimal mobile phase for separation. A good starting point for TLC analysis would be a 9:1 or 4:1 mixture of a nonpolar solvent and a polar solvent (e.g., Hexanes:Ethyl Acetate). The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.3-0.4 for the target compound.

Q3: Is this compound UV active?

A3: Yes, the conjugated diene-dione system within the molecule contains a chromophore that should be readily visible by TLC analysis using a UV lamp at 254 nm. This allows for easy visualization of the compound during chromatography.

Q4: Can I use reverse-phase chromatography for this molecule?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, especially if the compound shows poor stability or resolution on normal-phase silica gel. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound via column chromatography.

Issue 1: The compound is not moving from the origin (Rf = 0) on the TLC plate.
  • Cause: The solvent system is not polar enough to elute the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from 9:1 to 4:1, and then to 2:1 hexanes:ethyl acetate.

  • Pro-Tip: If you need to increase polarity significantly, consider adding a small amount (0.5-1%) of methanol or isopropanol to your eluent system.

Issue 2: The compound runs at the solvent front (Rf ≈ 1) on the TLC plate.
  • Cause: The solvent system is too polar, causing the compound to have little to no affinity for the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the nonpolar solvent (e.g., hexanes). If you are using pure ethyl acetate, start adding hexanes or heptane.

Issue 3: The spot on the TLC plate is streaking or tailing.
  • Cause 1: Compound Overload. Too much sample has been spotted on the TLC plate.

  • Solution 1: Dilute your sample and spot a smaller amount on the plate.

  • Cause 2: Acidic Impurities or Compound Instability. The compound may be interacting too strongly with the acidic silanol groups on the silica gel, or it may be degrading.

  • Solution 2: Add a small amount of a neutralizer to your mobile phase. For example, adding 0.5-1% triethylamine (NEt3) can neutralize the acidic sites on the silica gel and often leads to sharper spots. Always perform a small-scale test to ensure your compound is stable to the additive.

Issue 4: Low yield after column chromatography.
  • Cause 1: Irreversible Adsorption. The compound may be sticking irreversibly to the silica gel.

  • Solution 1: After collecting your main fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 9:1 ethyl acetate:methanol) to recover any strongly adsorbed material. Also, consider the deactivation of silica gel with a base like triethylamine as mentioned above.

  • Cause 2: Compound Degradation. The compound might be unstable on silica gel over the time course of the chromatography.

  • Solution 2: Minimize the time the compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution. If degradation is severe, consider switching to a less acidic stationary phase like alumina (neutral or basic) or using reverse-phase chromatography.

  • Cause 3: Co-elution with a UV-inactive impurity. The fractions may appear pure by UV, but an impurity without a chromophore (like a saturated alkane) may be present, artificially lowering the mass recovery of the pure compound.

  • Solution 3: Analyze your fractions by a secondary method, such as NMR or mass spectrometry, to confirm purity. If a non-UV active impurity is present, an alternative purification technique like recrystallization may be necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

G cluster_0 TLC Analysis cluster_1 Column Chromatography cluster_2 Troubleshooting TLC Run TLC with Initial Solvent System Rf_check Is Rf between 0.2 and 0.4? TLC->Rf_check Run_Col Run Column Chromatography Rf_check->Run_Col Yes Adjust_Polarity_Up Increase Solvent Polarity Rf_check->Adjust_Polarity_Up No, Rf too low Adjust_Polarity_Down Decrease Solvent Polarity Rf_check->Adjust_Polarity_Down No, Rf too high Purity_Check Check Fraction Purity (TLC, NMR) Run_Col->Purity_Check Yield_Check Acceptable Yield? Purity_Check->Yield_Check Fractions are Pure Coelution Co-elution Detected Purity_Check->Coelution No, Impurities Present Low_Yield Low Yield Yield_Check->Low_Yield No Finish Purification Complete Yield_Check->Finish Yes Adjust_Polarity_Up->TLC Re-run TLC Adjust_Polarity_Down->TLC Re-run TLC Change_System Change Solvent System or Stationary Phase Coelution->Change_System Flush_Column Flush Column with Polar Solvent Low_Yield->Flush_Column Change_System->TLC Develop New Method Flush_Column->Purity_Check Analyze Flushed Fractions

Caption: A decision-making workflow for chromatographic purification.

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Secure the column vertically to a ring stand. Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing. Use positive pressure from an air line to push the excess solvent through until the top of the silica bed is just covered with solvent.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • To this solution, add a small amount of silica gel (approx. 1-2 times the weight of your crude material) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Using controlled positive pressure, push the solvent through the column, collecting the eluate in fractions (e.g., test tubes or vials).

    • Monitor the elution process by periodically checking the fractions with TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

If chromatography fails to yield pure material, or as a final polishing step, recrystallization can be highly effective.

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of your compound in various solvents (e.g., hexanes, ethanol, isopropanol, acetone, or mixtures). A good starting point might be a hexanes/ethyl acetate or hexanes/acetone mixture.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling. Continue adding solvent until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Data Summary Table: Solvent Systems for Chromatography

The table below provides a starting point for solvent selection based on the polarity of the eluent.

PolarityNonpolar ComponentPolar ComponentTypical Starting Ratio (v/v)
Very Low Hexanes / HeptaneToluene99:1
Low Hexanes / HeptaneDichloromethane (DCM)4:1
Medium Hexanes / HeptaneEthyl Acetate (EtOAc)9:1 to 4:1
Medium-High Hexanes / HeptaneAcetone4:1
High Ethyl AcetateMethanol (MeOH)99:1

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • American Chemical Society. "How to Do Recrystallization." ACS Division of Chemical Education. [Link]

Technical Support Center: Synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to improve your yield and purity.

Introduction

This compound is an oxaspiro compound that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Its synthesis, while achievable, can present challenges in achieving high yields and purity. This guide will walk you through the critical aspects of its synthesis, focusing on a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most frequently cited precursor is Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[2][3] This starting material contains the necessary phenolic group and the propionate side chain that will form the lactone ring during the oxidative cyclization.

Q2: What are the key transformations in the synthesis of the target molecule?

The synthesis involves two main stages:

  • Synthesis of the precursor, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This is typically achieved either through a Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid or via a Michael addition of 2,6-di-tert-butylphenol with methyl acrylate.

  • Oxidative spirocyclization of the precursor. This key step transforms the linear phenolic ester into the desired spirocyclic dione. This guide will detail a method involving a peroxide intermediate followed by acid-catalyzed cyclization.

Q3: What is the role of p-toluenesulfonic acid (p-TSA) in the reaction?

p-Toluenesulfonic acid acts as a strong acid catalyst.[4][5] In the final step of the synthesis, after the formation of a peroxide intermediate, p-TSA facilitates the intramolecular cyclization (lactonization) to form the spirocyclic lactone ring. It does this by protonating the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the hydroxyl group on the aromatic ring.

Q4: Are there alternative oxidizing agents to the peroxide-based method?

Yes, lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent frequently used for the oxidative cleavage of diols and for the oxidation of phenols.[6] While a specific protocol for the synthesis of this exact molecule using lead tetraacetate is not as readily available in the literature, it represents a viable alternative route for the oxidative spirocyclization of phenolic propionates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete reaction of the peroxide intermediate. 2. Degradation of the starting material or product. 3. Inefficient cyclization.1. Monitor the disappearance of the peroxide intermediate closely by TLC before adding p-TSA. Ensure sufficient reaction time (typically 10-20 minutes). 2. Maintain the reaction temperature at 50°C as specified. Higher temperatures may lead to decomposition. 3. Ensure the p-TSA is of good quality and used in the correct catalytic amount.
Presence of unreacted starting material (Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1. Insufficient amount or activity of the oxidizing agent (peroxide). 2. The reaction was not allowed to proceed to completion.1. Use fresh peroxide and ensure accurate measurement. 2. Extend the reaction time for the initial oxidation step, monitoring progress by TLC.
Formation of a significant amount of by-products 1. Over-oxidation of the phenol ring. 2. Intermolecular side reactions.1. Control the stoichiometry of the oxidizing agent carefully. 2. Run the reaction at a suitable dilution to favor intramolecular cyclization over intermolecular reactions.
Difficulty in purifying the final product 1. Presence of triphenylphosphine oxide as a major impurity. 2. Co-elution of by-products during column chromatography.1. Triphenylphosphine oxide can often be removed by trituration with a solvent in which the desired product is sparingly soluble but the oxide is soluble (e.g., diethyl ether). 2. Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective.
Product appears as an oil or fails to crystallize 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify the product by column chromatography. If the product is known to be a solid, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

This protocol details the Fischer esterification of the corresponding carboxylic acid.

Materials:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid monohydrate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq).

  • Add a 10-20 fold molar excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid monohydrate (0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and reduce the volume of methanol by about half using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from heptane or a mixture of ethyl acetate and hexane to obtain pure Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Protocol 2: Synthesis of this compound

This protocol describes the oxidative spirocyclization of the methyl ester precursor.

Materials:

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • Chloroform

  • A suitable peroxide source (e.g., m-CPBA, though the original literature is not explicit, this is a common choice for such transformations)

  • Triphenylphosphine

  • p-toluenesulfonic acid

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in chloroform.

  • Add the peroxide source and stir at room temperature. The progress of the formation of the peroxide intermediate should be monitored by TLC.

  • Once the starting material is consumed, add triphenylphosphine. The reaction is typically rapid (10-20 minutes) and can be monitored by the disappearance of the peroxide spot on the TLC plate.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol per 0.47 mmol of starting material).

  • Heat the reaction mixture to 50°C for approximately 4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound. A reported yield for this transformation is around 87%.[2]

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.

Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization Starting_Material 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoic Acid Esterification Fischer Esterification (MeOH, H+) Starting_Material->Esterification Precursor Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate Esterification->Precursor Oxidation Oxidation (Peroxide) Precursor->Oxidation Deoxygenation_Cyclization Deoxygenation & Acid-Catalyzed Cyclization (PPh3, p-TSA) Oxidation->Deoxygenation_Cyclization Final_Product 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione Deoxygenation_Cyclization->Final_Product

Caption: A workflow diagram illustrating the key stages in the synthesis of the target molecule.

Reaction Mechanism A Phenolic Precursor B Phenoxy Radical/ Peroxide Adduct A->B Oxidizing Agent C Intermediate Peroxide B->C Intramolecular Attack D Phosphonium Intermediate C->D PPh3 E Protonated Ester D->E Elimination of Ph3PO F Spirocyclic Intermediate E->F p-TSA (H+) Intramolecular Lactonization G Final Product F->G Deprotonation

Caption: A simplified proposed mechanism for the oxidative spirocyclization step.

Product Characterization Data

The final product, this compound, has been characterized by various spectroscopic methods. The following data has been reported in the literature:[2]

Spectroscopic Data Reported Values
IR (neat, cm⁻¹) 2957, 1774, 1647
¹H NMR (500 MHz, CDCl₃) δ (ppm) 6.51 (s, 2H), 2.77 (t, J=8.3 Hz, 2H), 2.28 (t, J=8.3 Hz, 2H), 1.23 (s, 18H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 185.5, 175.8, 147.7, 137.1, 79.9, 34.9, 33.3, 29.3, 28.6
HRMS (ESI) Calculated for C₁₇H₂₄O₃Na [M+Na]⁺: 299.161762, Found: 299.161663

This guide provides a comprehensive overview and practical advice for the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their synthetic protocols for improved yields and purity.

References

  • Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. PubMed. [Link]

  • PPh3-Promoted Direct Deoxygenation of Epoxides to Alkenes. Organic Chemistry Portal. [Link]

  • triphenylphosphine for the deoxygenation of epoxides and sulfoxides. BDMAEE. [Link]

  • P-toluenesulfonic Acid Research Articles. R Discovery. [Link]

  • Module 1 : Oxidation Reactions. NPTEL Archive. [Link]

  • Triphenylphosphine Deoxygenation of Malonyl Peroxides, A Novel Route to Malonyl Anhydrides. ElectronicsAndBooks. [Link]

  • This compound. BDG Synthesis. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. NIST WebBook. [Link]

  • A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols and their biological evaluation. Taylor & Francis Online. [Link]

  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. ResearchGate. [Link]

  • Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba. [Link]

  • The Indispensable Role of P-Toluenesulfonic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: A Guide to the Solution Stability of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS 82304-66-3). This compound, a known degradation product of the antioxidant Irganox 1010 and a substance that can leach from polymer materials like PE-X pipes, presents unique stability challenges in solution.[1][2] Its accurate quantification is critical in fields ranging from food safety and environmental analysis to toxicology and pharmaceutical development.

This guide provides in-depth, field-proven insights into the stability issues you may encounter, offering troubleshooting strategies and validated protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of this compound.

Q1: What is the primary stability concern when working with this compound in solution?

The principal issue is its susceptibility to hydrolysis in aqueous environments. The spiro compound (let's call it Compound 1 ) exists in a pH-dependent equilibrium with its hydrolyzed form, 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid (let's call it Compound 2 ).[1] This transformation is a critical factor to consider in any experimental design.

Q2: What are the optimal storage conditions for the solid compound and its stock solutions?

For the solid (powder) form, storage at 2-8°C or colder (<-15°C), protected from light, and under an inert nitrogen atmosphere is recommended to ensure long-term stability.[3] For stock solutions, preparing them in a non-aqueous, aprotic solvent like DMSO or methanol is advisable, although solubility should be confirmed.[4] Store these solutions at low temperatures and protect them from light.

Q3: I am seeing a new, related peak appear in my chromatogram over time. What is it?

If you are working in an aqueous or alcoholic solution, you are likely observing the formation of degradation products. In water, this is almost certainly Compound 2 .[1] In alcoholic solvents like ethanol, you may see both Compound 2 and its corresponding ester, for example, ethyl 3-(3,5-di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoate.[5]

Q4: My quantitative results from GC-MS and HPLC-MS/MS analyses of the same sample are drastically different. Why?

This is a crucial and frequently encountered issue. Compound 2 is thermally unstable and cannot be directly detected by GC-MS.[1] Evidence suggests that during the high-temperature injection process of GC-MS, Compound 2 reverts to the more stable Compound 1 . Consequently, a GC-MS measurement often represents the sum of Compound 1 and Compound 2 in the original sample, leading to a significant overestimation of the parent compound's concentration.[1] HPLC-MS/MS is the recommended method as it can separate and quantify both species independently at ambient temperatures.[1][6]

Section 2: Troubleshooting Guide: Navigating Experimental Challenges

This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.

Problem: Rapid or Unexplained Loss of Parent Compound in Aqueous Media

You've prepared a buffered aqueous solution of the compound, but subsequent analysis shows a significant decrease in its concentration, even at refrigerated temperatures.

  • Underlying Cause: The transformation of Compound 1 to Compound 2 is highly dependent on both pH and temperature. While the reaction is slow at neutral pH and room temperature, it can be accelerated under different conditions.

  • Scientific Explanation: The lactone ring in Compound 1 is susceptible to nucleophilic attack by water (hydrolysis). At acidic pH, an equilibrium between the two forms is established. As the pH becomes more alkaline (e.g., pH 10), the equilibrium is driven completely towards the formation of the carboxylate salt of Compound 2 .[1] Elevated temperatures provide the activation energy needed to dramatically speed up this transformation at all pH levels.[1]

  • Solutions & Mitigation Strategies:

    • pH Control: If possible, work at a slightly acidic to neutral pH to slow the degradation. Be aware that even at pH 7, it can take over 50 days for the equilibrium to be reached at room temperature.[1]

    • Temperature Management: Maintain samples at low temperatures (e.g., 4°C) at all times. For kinetic studies, be aware that a temperature of 60°C will rapidly convert Compound 1 to Compound 2 .[1]

    • Method Selection: Use an analytical method like HPLC-MS/MS that can simultaneously quantify both the parent compound and its key degradant to get a complete picture of the mass balance.

Data Summary: Impact of Environmental Factors on Stability

The following table summarizes the known stability profile of this compound (Compound 1 ) in aqueous solution.

FactorConditionObserved Effect on Compound 1Citation
pH AcidicAn equilibrium is established with Compound 2 .[1]
Neutral (pH 7)Slow transformation to Compound 2 ; >50 days to reach equilibrium.[1]
Alkaline (pH 10)Complete transformation to Compound 2 .[1]
Temperature 60 °CRapid transformation to Compound 2 .[1]
Solvent 95% EthanolTransformation into Compound 2 and its ethyl ester.[5]

Section 3: Validated Experimental Protocols

Adherence to validated protocols is essential for reproducible and accurate results.

Protocol 1: Aqueous Stability Assessment via HPLC-MS/MS

This protocol outlines a time-point study to determine the degradation kinetics of the compound in a buffered solution.

  • Preparation of Stock Solution: Accurately weigh the solid compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., Methanol or DMSO) to create a concentrated stock solution.

  • Preparation of Test Solution: In a volumetric flask, add the desired aqueous buffer (e.g., phosphate buffer, pH 7). Spike with a small, known volume of the stock solution to achieve the target final concentration. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid co-solvent effects.

  • Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot of the test solution. Prepare it for analysis as described in Protocol 2 and analyze immediately. This serves as your baseline measurement.

  • Incubation: Store the bulk of the test solution under the desired conditions (e.g., 25°C, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots. Immediately prepare them for analysis or store them at <-20°C to halt further degradation until analysis can be performed.

  • Analysis: Analyze all samples using a validated HPLC-MS/MS method capable of resolving Compound 1 and Compound 2 .

  • Data Interpretation: Plot the concentrations of Compound 1 and Compound 2 versus time to determine the degradation rate of the parent compound and the formation rate of the degradant.

Protocol 2: Recommended Sample Preparation for HPLC-MS/MS Analysis

This ensures that the measured concentrations accurately reflect the sample's composition at the time of collection.

  • Sample Collection: Collect the aqueous sample aliquot into a pre-chilled autosampler vial.

  • Quenching (Optional but Recommended): If the reaction is fast, consider quenching the degradation by adding a small amount of acid (e.g., formic acid) to lower the pH, or by diluting the sample in a cold, non-reactive solvent mixture (e.g., acetonitrile/water).

  • Dilution: If necessary, dilute the sample to fall within the calibrated range of the instrument using the mobile phase or a similar solvent composition.

  • Analysis: Analyze using an appropriate HPLC column (e.g., C18) and a mass spectrometer operating in a suitable mode (e.g., ESI negative for Compound 2 , ESI positive for Compound 1 ) with optimized MRM transitions for both analytes.

Section 4: Visualized Pathways and Workflows

Visual aids can clarify complex chemical transformations and experimental processes.

Chemical Transformation Pathway

G cluster_main Degradation in Aqueous Solution Compound1 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca- 6,9-diene-2,8-dione (Compound 1) Compound2 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo- 2,5-cyclohexadien-1-yl)propionic acid (Compound 2) Compound1->Compound2 + H2O (Hydrolysis) (pH, Temp Dependent) Compound2->Compound1 Equilibrium (Acidic Conditions)

Caption: Hydrolysis of the spiro compound to its primary degradant.

Experimental Workflow for Stability Analysis

G cluster_workflow Stability Study Workflow prep 1. Prepare Test Solution t0 2. T=0 Analysis prep->t0 incubate 3. Incubate (Controlled Temp/pH) prep->incubate sampling 4. Time-Point Sampling incubate->sampling analysis 5. HPLC-MS/MS Analysis sampling->analysis data 6. Data Interpretation analysis->data

Caption: A typical workflow for assessing compound stability over time.

References

  • Schmidt, T. G., Helling, R., & Köbbing, J. F. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water Research, 243, 120306. [Link]

  • Zulauf, A., et al. (2022). Factors influencing migration of NIAS: Model experiments with 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione (Arvin 8). ResearchGate. [Link]

  • Cheméo (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. [Link]

  • Analytice (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - Analysis WATER. [Link]

  • PubChem (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. [Link]

  • NIST (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. In NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS No. 82304-66-3). This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals overcome the significant solubility challenges associated with this compound in experimental assays. Our goal is to ensure reliable and reproducible results by addressing these issues at their source.

Introduction: The Root of the Problem

This compound is a spirocyclic diketone with demonstrated antioxidant and anti-inflammatory properties, making it a compound of interest in various biological studies[1][2][3]. However, its chemical structure is the primary cause of its poor aqueous solubility. The molecule possesses two bulky tert-butyl groups, which create significant steric hindrance and contribute to a hydrophobic, non-polar character[1][4]. This inherent hydrophobicity leads to its classification as practically insoluble in water and physiological buffers, presenting a major hurdle when preparing working solutions for cell-based and biochemical assays[5].

This guide will walk you through the fundamental reasons for these solubility issues and provide validated protocols and strategies to ensure your compound remains in solution throughout your experiment.

Frequently Asked Questions (FAQs): The Essentials

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?

The poor aqueous solubility is a direct result of the compound's molecular structure. Its chemical formula is C₁₇H₂₄O₃, and the large carbon backbone, combined with the two non-polar tert-butyl groups, makes the molecule highly hydrophobic[1][6]. When introduced into a polar solvent like water or a saline-based buffer, the compound cannot form favorable interactions (like hydrogen bonds) and is energetically driven to aggregate and precipitate out of the solution.

Q2: What is the best initial solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for creating high-concentration stock solutions of this and other poorly soluble compounds for in vitro screening[5][7].

  • Causality: DMSO is a polar aprotic solvent, meaning it has a strong dipole moment that can dissolve a wide range of both polar and non-polar molecules, but it doesn't donate protons for hydrogen bonding[8]. This amphiphilic nature makes it highly effective at solvating hydrophobic compounds while remaining miscible with the aqueous media used in most biological assays[8]. For optimal results, always use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the initial solubility.

Q3: My compound won't fully dissolve even after adding DMSO. What should I do?

If you encounter difficulty dissolving the solid compound in pure DMSO, several mechanical methods can be employed. However, these should be used with caution.

  • Vortexing: Agitate the solution vigorously for 1-2 minutes.

  • Gentle Heating: Briefly warm the solution in a water bath set to 37°C[9]. Caution: Do not overheat or heat for prolonged periods, as this can cause compound degradation[5]. Always inspect the solution for any color changes or signs of degradation.

  • Sonication: Use a water bath sonicator for short bursts to break up solid aggregates[5]. This can be particularly effective for stubborn compounds.

If the compound remains insoluble, you may be attempting to create a stock solution that is above its solubility limit even in DMSO. In this case, the only solution is to prepare a new stock at a slightly lower concentration.

Protocols for Success: A Step-by-Step Guide

Precipitation during an experiment is a primary source of artifacts and non-reproducible data. The following protocols are designed to minimize this risk.

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This protocol outlines the standard procedure for creating a reliable stock solution.

  • Calculation: Based on the molecular weight of the compound (276.37 g/mol ), calculate the volume of anhydrous DMSO required to achieve your desired high concentration (e.g., 10 mM or 20 mM)[1].

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO directly to the vial containing the solid compound[5].

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, use gentle warming or sonication as described in Q3[5][9].

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter[5].

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles[5].

Protocol 2: The Anti-Precipitation Method for Preparing Assay Working Solutions

This is the most critical workflow. The key is to avoid diluting your high-concentration DMSO stock directly into your final aqueous buffer in a single step. This sudden change in solvent polarity is the main cause of precipitation.

  • Thaw Stock: Slowly thaw a single aliquot of your high-concentration DMSO stock at room temperature. Vortex gently to ensure the compound is fully redissolved[5].

  • Create Intermediate Dilution: Prepare an intermediate dilution of your stock into pre-warmed (37°C) cell culture medium or assay buffer . For example, dilute your 10 mM stock 1:100 to create a 100 µM intermediate solution. This solution will now contain 1% DMSO[7]. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Use this 100 µM intermediate solution to perform your final serial dilutions directly in the pre-warmed assay medium[7]. This crucial step ensures that the DMSO concentration remains constant and low (in this case, 1%) across all final concentrations tested.

  • Add to Assay: Immediately add the final serially diluted solutions to your assay plate (e.g., wells containing cells).

  • Vehicle Control: It is essential to prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of your compound stock[7]. This control is added to a separate set of wells and accounts for any effects of the solvent on the assay readout.

G cluster_0 Preparation Phase cluster_1 Assay Phase Solid Solid Compound Stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) Solid->Stock  Dissolve in  Anhydrous DMSO Intermediate Intermediate Dilution (e.g., 100 µM in Medium + 1% DMSO) Stock->Intermediate  1:100 Dilution into  Pre-Warmed Medium Serial Final Serial Dilutions (in Medium, constant 1% DMSO) Intermediate->Serial  Perform dilutions  from intermediate Plate Add to Assay Plate Serial->Plate  Final Step G Start Precipitation Observed in Assay Plate CheckDMSO Is final DMSO concentration > 1%? Start->CheckDMSO CheckConc Is final compound concentration too high? CheckDMSO->CheckConc No Sol_HighDMSO Action: Redo dilutions to ensure final DMSO is < 1% (ideally < 0.5%) CheckDMSO->Sol_HighDMSO Yes CheckIntermediate Did you observe precipitation in the intermediate dilution step? CheckConc->CheckIntermediate No Sol_HighConc Action: Lower the top concentration in your dose-response curve. CheckConc->Sol_HighConc Yes CheckStock Is the DMSO stock clear after thawing? CheckIntermediate->CheckStock No Sol_Intermediate Action: Make the intermediate dilution more dilute (e.g., to 50 µM instead of 100 µM). CheckIntermediate->Sol_Intermediate Yes Sol_Stock Action: Your stock may have degraded or gone through too many freeze-thaw cycles. Prepare a fresh stock solution. CheckStock->Sol_Stock No End Problem Solved Sol_HighDMSO->End Sol_HighConc->End Sol_Intermediate->End Sol_Stock->End

Caption: Decision tree for troubleshooting persistent precipitation.

Q5: How much DMSO is acceptable in a cell-based assay?

The final concentration of DMSO should be kept as low as possible, ideally below 0.5% and almost always under 1% .[7] Higher concentrations can be directly cytotoxic, alter cell membrane permeability, and interfere with the biological activity being measured, leading to misleading results.[7][8]

Q6: Are there solvent alternatives to DMSO?

While DMSO is the first choice, some experimental systems may be sensitive to it. In such cases, other organic solvents or co-solvent systems can be tested.

SolventMax Recommended Final Conc.Notes
Dimethyl Sulfoxide (DMSO) < 0.5% - 1.0%The gold standard; highly effective but can have off-target effects at higher concentrations.[5][7]
Ethanol < 0.5%Moderately soluble for some non-polar compounds. Can be cytotoxic.[5][10]
Dimethylformamide (DMF) < 0.5%Good solubility, but often has similar or greater toxicity concerns as DMSO.[5][11]
Polyethylene Glycol 400 (PEG 400) 1% - 5%Can be used as a co-solvent to improve aqueous solubility. Generally less toxic than DMSO.[5][11]
Cyclodextrins (e.g., HP-β-CD) VariesCan form inclusion complexes to shuttle hydrophobic molecules into an aqueous solution.[12] Requires empirical testing.

Self-Validation: When testing an alternative solvent, always run a comprehensive vehicle control curve to determine the concentration at which the solvent itself begins to affect your assay readout.

References
  • Papaneophytou, C. P., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLOS ONE, 9(1), e86732. Retrieved from [Link]

  • ResearchGate. (2021). Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use?. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione.... Retrieved from [Link]

  • ResearchGate. (n.d.). Inclusion Complex between Local Anesthetic/2-hydroxypropyl-β-cyclodextrin in Stealth Liposome. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. The synthesis of this spirocyclic diketone, a product of oxidative dearomatization, presents unique challenges that require precise control over reaction parameters. This document provides in-depth troubleshooting advice and optimized protocols to address common experimental hurdles.

The formation of the target spirodienone typically proceeds via an intramolecular oxidative dearomatization of a phenolic precursor, such as Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[1] This transformation is a powerful method for building molecular complexity but is often accompanied by competing reaction pathways.[2][3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve the outcome?

A1: Low yield in this synthesis is a common issue stemming from several critical factors. The reaction is an oxidative dearomatization, a process sensitive to the choice of oxidant, solvent, temperature, and substrate purity.

  • Oxidant Choice and Stoichiometry: The selection of the oxidizing agent is paramount. Hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) or Phenyliodine(bis)trifluoroacetate (PIFA) are frequently used for such transformations.[4] The oxidant should be added slowly and in slight excess (typically 1.1-1.3 equivalents) to ensure full conversion without excessive side reactions. An insufficient amount will lead to incomplete conversion, while a large excess can promote over-oxidation or decomposition. Electrochemical methods are also emerging as a cleaner alternative to stoichiometric oxidants.[5]

  • Solvent System: The solvent plays a crucial role in stabilizing the reactive intermediates. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are often effective as they can stabilize cationic intermediates through hydrogen bonding without being nucleophilic enough to compete with the intramolecular cyclization. Acetonitrile (MeCN) is another common choice. Avoid nucleophilic solvents that can intercept the reactive phenoxonium ion intermediate.

  • Temperature Control: These reactions are often performed at low temperatures (0 °C to room temperature) to control selectivity and minimize side reactions like dimerization or rearomatization.[2] Running the reaction at elevated temperatures can accelerate decomposition pathways. We recommend starting at 0 °C and allowing the reaction to slowly warm to room temperature while monitoring its progress.

  • Substrate Purity: Ensure the starting material, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is pure and free of any residual base or nucleophilic impurities from its synthesis, as these can consume the oxidant or interfere with the desired reaction pathway.

Q2: I'm observing multiple spots on my TLC plate besides my product. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is characteristic of phenol oxidation reactions due to the multiple reactive pathways available.[6][7]

  • Dimerization: Phenoxyl radicals, precursors to the desired product, can dimerize.[2] This is often favored at higher concentrations or if the rate of oxidation is too rapid.

    • Solution: Use high dilution conditions and ensure slow, controlled addition of the oxidant to maintain a low concentration of the radical intermediate.

  • Rearomatization: The spirocyclic product can be sensitive to acidic or basic conditions, leading to rearomatization.[2]

    • Solution: Maintain neutral or weakly acidic conditions during the reaction and workup. The use of a non-nucleophilic base or a buffer can sometimes be beneficial.

  • Quinone Formation: Over-oxidation or alternative oxidation pathways can lead to the formation of quinones.[8][9] Phenols are readily oxidized to quinones, which are often colored compounds.

    • Solution: Precise control over oxidant stoichiometry is critical. Using just enough oxidant (e.g., 1.1 eq.) to drive the reaction to completion can prevent this. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Formation of 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid: The target compound can undergo transformation in aqueous solutions to this propionic acid derivative.[10]

    • Solution: Minimize contact with water during workup, especially under non-neutral pH. Use anhydrous solvents for extraction where possible and work quickly.

Q3: The reaction seems to stall and never reaches full conversion. What could be the cause?

A3: A stalled reaction typically points to an issue with one of the reagents or the overall reaction environment.

  • Oxidant Instability: Hypervalent iodine reagents can be moisture-sensitive and degrade over time. Ensure you are using a fresh, high-purity batch of the oxidant.

  • Insufficient Stoichiometry: Re-verify the mass and molar calculations for all reagents. As mentioned, a slight excess of the oxidant is often necessary.

  • Atmosphere Control: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of sensitive reagents and intermediates by atmospheric oxygen.[11]

  • Low Temperature: While low temperatures are good for selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. If the reaction stalls at 0 °C, consider allowing it to warm to room temperature.

Q4: My product appears to be degrading during purification. What is the recommended protocol for workup and chromatography?

A4: The stability of this compound is a critical consideration. It is particularly sensitive to pH.[10]

  • Aqueous Workup: Quench the reaction with a mild reducing agent like sodium thiosulfate or sodium sulfite solution to destroy any excess oxidant. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, but do not allow for prolonged contact. Follow with a brine wash, and then dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.

  • Chromatography: Flash column chromatography on silica gel is the standard purification method.

    • Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate is recommended. A gradient elution is often most effective.

    • Minimizing On-Column Degradation: To prevent degradation on potentially acidic silica gel, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your eluent.

Data Presentation & Protocols

Table 1: Summary of Key Reaction Parameters for Optimization
ParameterCondition / ReagentRationale & Expert InsightPotential Issues
Starting Material Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateThe precursor for intramolecular spirocyclization. Purity is critical.Impurities can consume oxidant or catalyze side reactions.
Oxidant PIDA (1.1-1.3 eq.)Mild and effective for phenol dearomatization.[4]Moisture sensitive; excess can cause over-oxidation.
PIFA (1.1-1.3 eq.)More reactive than PIDA, may allow for lower reaction temperatures.Can be less selective; more expensive.
Solvent Acetonitrile (MeCN)Common solvent, good for solubility.Can be nucleophilic under certain conditions.
Trifluoroethanol (TFE)Stabilizes cationic intermediates, non-nucleophilic.Higher cost, may require co-solvent for solubility.
Temperature 0 °C to RTBalances reaction rate with selectivity, minimizing side products.[2]Too low may stall the reaction; too high promotes decomposition.
Reaction Time 1 - 6 hoursMonitored by TLC/LC-MS until starting material is consumed.Extended times increase risk of product degradation.
Workup Quench with Na₂S₂O₃, wash with NaHCO₃/BrineRemoves excess oxidant and acidic byproducts safely.Prolonged exposure to aqueous base can hydrolyze the product.[10]
General Experimental Protocol

This protocol provides a robust starting point for the synthesis.

  • Reaction Setup: To a solution of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 eq.) in anhydrous acetonitrile (or TFE) at 0 °C under a nitrogen atmosphere, add the solid oxidant (e.g., PIDA, 1.2 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and quench by adding a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Visualized Workflows

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_start Dissolve Phenolic Precursor in Anhydrous Solvent prep_cool Cool to 0 °C under N₂ prep_start->prep_cool react_add Add Oxidant (PIDA) Portion-wise prep_cool->react_add react_stir Stir and Warm to RT react_add->react_stir react_monitor Monitor by TLC/LCMS react_stir->react_monitor workup_quench Quench with Na₂S₂O₃ react_monitor->workup_quench workup_extract Extract with EtOAc workup_quench->workup_extract workup_wash Wash (NaHCO₃, Brine) workup_extract->workup_wash workup_dry Dry & Concentrate workup_wash->workup_dry purify_chrom Flash Chromatography workup_dry->purify_chrom purify_end Pure Product purify_chrom->purify_end

Caption: Overview of the synthesis and purification workflow.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_sm TLC Shows Unreacted Starting Material? start->check_sm Analyze Crude Reaction Mixture sm_yes YES check_sm->sm_yes sm_no NO check_sm->sm_no check_side TLC Shows Multiple Side Products? side_yes YES check_side->side_yes side_no NO (Product Lost in Workup) check_side->side_no cause_oxidant Cause: Inactive Oxidant or Insufficient Amount sm_yes->cause_oxidant cause_temp Cause: Temperature Too Low (Stalled Reaction) sm_yes->cause_temp sm_no->check_side solution_oxidant Use Fresh Oxidant Increase Stoichiometry to 1.2-1.3 eq. cause_oxidant->solution_oxidant Solution solution_temp Allow Reaction to Warm to RT cause_temp->solution_temp Solution cause_dimer Cause: Dimerization or Over-oxidation side_yes->cause_dimer cause_decomp Cause: Product Decomposition side_yes->cause_decomp solution_decomp Use Milder Workup Neutralize Silica Gel for Chromatography side_no->solution_decomp solution_dimer Slow Oxidant Addition Use High Dilution cause_dimer->solution_dimer Solution cause_decomp->solution_decomp Solution

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Herzon, S. B., & Woo, C. M. (2017). Biocatalytic site- and enantioselective oxidative dearomatization of phenols. Nature Chemistry, 9(12), 1182–1187. Available from: [Link]

  • Sasakura, N., Hayase, S., & Itoh, T. (2023). Development of Transition-Metal-Catalyzed Dearomatization Reactions. Journal of Synthetic Organic Chemistry, Japan, 81(8), 631-641. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions[a]. Available from: [Link]

  • Organic Chemistry. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available from: [Link]

  • PubChem. 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Available from: [Link]

  • Li, Y., et al. (2020). Rapid synthesis of spirodienones via electrochemical dearomative spirocyclization in flow. Organic Chemistry Frontiers, 7(1), 84-89. Available from: [Link]

  • ResearchGate. The optimization of reaction condition in the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c'] dipyrazol]-2-ones a. Available from: [Link]

  • BDGSynthesis. This compound. Available from: [Link]

  • MDPI. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. Available from: [Link]

  • Porco, J. A. Jr., & Beeler, A. B. (2007). Sequential Reactions Initiated by Oxidative Dearomatization. Biomimicry or Artifact?. In Strategies and Tactics in Organic Synthesis (Vol. 6, pp. 263-286). Elsevier.
  • Roche, S. P., & Porco, J. A., Jr. (2011). Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition, 50(28), 6264–6290. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions. a. Available from: [Link]

  • Frostburg State University Chemistry Department. (2018). Oxidation of phenol. YouTube. Available from: [Link]

  • Pearson. Oxidation of Phenols to Quinones: Videos & Practice Problems. Available from: [Link]

  • Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Environmental Science & Technology, 40(18), 5882-5887. Available from: [Link]

  • Pearson. Oxidation of Phenols to Quinones. Available from: [Link]

  • Reemtsma, T., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water Research, 243, 120306. Available from: [Link]

  • Analytice. 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - Analysis WATER. Available from: [Link]

  • The Organic Chemistry Tutor. (2017). How To Calculate Oxidation Numbers - Basic Introduction. YouTube. Available from: [Link]

Sources

Storage and handling recommendations for 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS No: 82304-66-3). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments by explaining the "why" behind our recommendations, grounded in the compound's unique chemical properties.

Quick Reference: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄O₃[1][2][3][4]
Molecular Weight 276.37 g/mol [1][2][3][5]
Appearance Powder or liquid[4]
Melting Point 124-126°C[1][3]
Solubility Soluble in DMSO and methanol; slightly soluble in acetonitrile.[1][6]
Storage Temperature See FAQ below; recommendations range from <-15°C to 4°C.[2][3][5][6]

Frequently Asked Questions (FAQs)

Section 1: Storage Recommendations

Q1: What is the optimal storage temperature for this compound and why?

A1: For long-term storage, we strongly recommend maintaining the compound at -20°C or colder (<-15°C) .[3][6] This is due to the compound's thermal instability.[7] The spiro-lactone and dienone moieties in its structure are susceptible to degradation over time, and lower temperatures significantly slow down these processes. For short-term use, storage at 2-8°C is acceptable.[5]

Q2: The product arrived at room temperature. Is it still viable?

A2: Yes, the compound is generally shipped at ambient temperatures for short durations without compromising its quality.[2] However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions (≤ -15°C) to ensure its stability for the duration of your research.

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, storing under an inert atmosphere, such as nitrogen or argon, is a best practice.[3][6] This minimizes the risk of oxidation, particularly given the compound's known antioxidant properties, which imply it can react with atmospheric oxygen over time.[1]

Q4: How does light exposure affect the stability of this compound?

A4: It is recommended to protect the compound from light.[3] The dienone functional group contains conjugated double bonds, which can be susceptible to photochemical reactions upon exposure to UV light. Storing the compound in an amber vial inside a freezer is an effective way to mitigate this.[6]

Section 2: Handling and Preparation of Solutions

Q1: What personal protective equipment (PPE) is necessary when handling this compound?

A1: Standard laboratory PPE is required. This includes safety goggles, a lab coat, and chemical-resistant gloves.[8] The compound is known to cause skin and serious eye irritation.[9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8]

Q2: What are the recommended solvents for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) and methanol are suitable solvents for creating stock solutions.[1] The compound is also slightly soluble in acetonitrile.[6] For biological assays, DMSO is a common choice, but be mindful of the final concentration in your experiment, as DMSO can have its own biological effects.

Q3: I'm having trouble dissolving the compound. What should I do?

A3: If you encounter solubility issues, gentle warming or sonication can be employed. However, given the compound's thermal instability, prolonged heating should be avoided.[7] It is best to add the solvent to the solid and vortex thoroughly. Preparing a more dilute solution may also be necessary if the desired concentration is near the solubility limit.

Q4: How should I prepare aqueous solutions for my experiments?

A4: Direct dissolution in aqueous buffers is not recommended due to low solubility and stability issues. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first. Then, perform a serial dilution of the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls.

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, with a focus on root causes and corrective actions.

Problem 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause 1: Compound Degradation in Aqueous Media.

    • Explanation: This compound is known to be unstable in aqueous solutions, where it can be transformed into 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid.[7] This degradation is accelerated by elevated temperatures (e.g., 60°C) and higher pH (pH 10).[7] If your experiments are run over long incubation times or at non-neutral pH, you may be observing the effects of a mixture of the parent compound and its degradation product.

    • Solution:

      • Prepare fresh dilutions in your aqueous buffer immediately before each experiment.

      • Maintain a neutral or slightly acidic pH if your experimental design allows.

      • Minimize incubation times and temperatures where possible.

      • Consider including a time-course study to assess the stability of the compound under your specific experimental conditions.

  • Potential Cause 2: Improper Storage.

    • Explanation: If the compound has been stored improperly (e.g., at room temperature for an extended period, exposed to light and air), it may have partially degraded. This would lead to a lower effective concentration of the active compound and inconsistent results.

    • Solution:

      • Always adhere to the recommended storage conditions (≤ -15°C, under inert gas, protected from light).[3]

      • If you suspect degradation, it is best to use a fresh, unopened vial of the compound.

Problem 2: Observed color change in the stock solution.
  • Potential Cause: Oxidation or Degradation.

    • Explanation: A color change in your DMSO or methanol stock solution, especially if stored for a prolonged period, can indicate oxidation or the formation of degradation products. The dienone system is a chromophore, and alterations to this structure can result in a visible color change.

    • Solution:

      • Prepare fresh stock solutions more frequently.

      • Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.

      • If a color change is observed, discard the solution and prepare a fresh one.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp ≤ -15°C, Inert Gas, Dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Review Solution Preparation (Freshly made? Correct solvent?) solution_ok Solution Prep OK? check_solution_prep->solution_ok check_assay_conditions Analyze Assay Conditions (pH, Temperature, Duration) assay_ok Aqueous Stability an Issue? check_assay_conditions->assay_ok storage_ok->check_solution_prep Yes remedy_storage Action: Discard old stock. Use a new vial stored correctly. storage_ok->remedy_storage No solution_ok->check_assay_conditions Yes remedy_solution Action: Prepare fresh stock solution in appropriate solvent (DMSO/MeOH). Aliquot for single use. solution_ok->remedy_solution No remedy_assay Action: Minimize incubation time/temp. Prepare dilutions immediately before use. assay_ok->remedy_assay Yes end_good Problem Resolved assay_ok->end_good No remedy_storage->end_good remedy_solution->end_good remedy_assay->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • This compound - Benchchem.

  • This compound | ChemScene.

  • 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione - Biosynth.

  • Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed.

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - Echemi.

  • 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, 100 mg - Carl ROTH.

  • This compound - Sigma-Aldrich.

  • 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione - ChemicalBook.

  • This compound - Aquigen Bio Sciences.

  • CAS 82304-66-3: 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione, 7… - CymitQuimica.

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione - PubChem.

  • 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | 82304-66-3 - ChemicalBook.

  • 82304-66-3|this compound - BLDpharm.

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. - SciSpace.

  • The reactions of diazo compounds with lactones. Part 1. Cyclopropanespiro-β-lactones from diketene: synthesis and reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PubMed Central.

  • What is 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione? - ChemicalBook.

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral.

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - RSC Publishing.

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione - the NIST WebBook.

  • This compound - Sigma-Aldrich.

Sources

Technical Support Center: 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for experiments involving 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable spirocyclic compound. The following information is curated to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Monitoring

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound, which is often prepared by the oxidative dearomatization of a hindered phenol precursor like Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, can stem from several factors.

  • Incomplete Oxidation: The initial oxidation of the starting phenol is a critical step. If the oxidation is incomplete, you will have unreacted starting material complicating purification and lowering your yield.

    • Troubleshooting: Ensure your oxidizing agent is fresh and added in the correct stoichiometry. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The starting phenol should be fully consumed before proceeding to the cyclization step.

  • Suboptimal Cyclization Conditions: The acid-catalyzed cyclization to form the spiroketal is an equilibrium-driven process.[1] Insufficient acid catalyst or inadequate heating can result in an incomplete reaction.

    • Troubleshooting: Use the recommended catalytic amount of a strong acid like p-toluenesulfonic acid. Ensure the reaction temperature is maintained at the specified level (e.g., 50 °C) to drive the reaction to completion.[1]

  • Side Reactions: Oxidative dearomatization of phenols can sometimes lead to the formation of isomeric byproducts or dimers, which can reduce the yield of the desired product.[2]

    • Troubleshooting: Maintain a controlled reaction temperature to minimize side reactions. The slow addition of reagents can also be beneficial.

Question 2: I'm unsure if my reaction is complete. What should I be looking for on my TLC plate?

Effective TLC monitoring is crucial for this multi-step synthesis.

  • Step 1: Oxidation: You should see the disappearance of the starting phenol (Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) and the appearance of a new, more polar spot corresponding to the peroxide intermediate.

  • Step 2: Reduction of Peroxide & Cyclization: Upon addition of the reducing agent (e.g., triphenylphosphine), the peroxide spot should vanish. Following the addition of the acid catalyst and heating, a new, less polar spot corresponding to the final product, this compound, should appear. The final product is generally less polar than the intermediate peroxide. A well-run reaction will show a clean conversion to a single major spot.

Purification Challenges

Question 3: I'm having difficulty purifying the final product. What are the best practices for chromatography and recrystallization?

Purification of this compound can be challenging due to its moderate polarity and the potential for closely-eluting impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of hexane/ethyl acetate is typically effective.[2] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The bulky tert-butyl groups make the molecule relatively non-polar, so a high concentration of ethyl acetate is usually not required.

  • Recrystallization:

    • Solvent Selection: A solvent pair system is often effective for recrystallization.[3] A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethyl acetate), paired with a solvent in which the compound is poorly soluble (e.g., hexane).[2][4] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow it to cool slowly to promote the formation of pure crystals.

Question 4: I see multiple spots on my TLC after purification. What could these impurities be?

The most common impurities are unreacted starting material, the intermediate peroxide if its reduction was incomplete, or isomeric spirocycles. Triphenylphosphine oxide is also a common byproduct from the reduction step.

  • Triphenylphosphine Oxide (TPPO): This is a common and often troublesome byproduct. It is a polar compound that can be difficult to separate.

    • Identification: TPPO often appears as a baseline or very polar spot on TLC.

    • Removal: TPPO has low solubility in hexane and cold diethyl ether. Triturating the crude product with one of these solvents before chromatography can help remove a significant portion of the TPPO.[5]

  • Isomeric Spirocycles: Depending on the reaction conditions, other spirocyclic isomers may form. These will likely have similar polarities to the desired product, making separation by chromatography challenging. Careful optimization of the mobile phase and using a long chromatography column can aid in their separation.

Product Characterization & Stability

Question 5: My NMR spectrum looks complex. How can I confirm I have the correct product?

The 1H and 13C NMR spectra of this compound are distinctive.

  • 1H NMR (500 MHz, CDCl3):

    • ~6.51 ppm (singlet, 2H): This corresponds to the two vinyl protons on the cyclohexadienone ring.

    • ~2.77 ppm (triplet, 2H): This is from the methylene group adjacent to the carbonyl of the lactone.

    • ~2.28 ppm (triplet, 2H): This corresponds to the other methylene group in the lactone ring.

    • ~1.23 ppm (singlet, 18H): This large singlet is characteristic of the two equivalent tert-butyl groups.[1]

  • 13C NMR (125 MHz, CDCl3):

    • ~185.5 ppm: Ketone carbonyl carbon.

    • ~175.8 ppm: Lactone carbonyl carbon.

    • ~147.7 ppm & ~137.1 ppm: Vinylic carbons.

    • ~79.9 ppm: Spirocyclic quaternary carbon.

    • ~34.9 ppm, ~33.3 ppm, ~29.3 ppm, ~28.6 ppm: Carbons of the tert-butyl and methylene groups.[1]

A clean spectrum with these characteristic peaks is a strong indication of the correct product.

Question 6: My product seems to be degrading over time. What are the proper storage and handling procedures?

This compound is known to be thermally sensitive and can degrade under certain conditions.

  • Storage: The compound should be stored at low temperatures, with suggestions for -15°C or below.[6][7] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent slow oxidation.[6]

  • Handling: Avoid exposure to high heat. When working with the compound in solution, be mindful of the solvent's boiling point. In aqueous solutions, the compound's stability is pH-dependent. It can hydrolyze, especially under basic conditions.[8]

  • Safety: While not acutely toxic, standard laboratory safety precautions should be followed. Wear gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • 5,10,15,20-Tetraphenylporphyrin (TPP)

  • Oxygen

  • Chloroform

  • Triphenylphosphine

  • p-Toluenesulfonic acid

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxidation:

    • Dissolve Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in chloroform in a flask suitable for photochemistry.

    • Add a catalytic amount of 5,10,15,20-tetraphenylporphyrin (TPP).

    • Irradiate the solution with a suitable light source while bubbling oxygen through the mixture at room temperature for approximately 16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Reduction and Cyclization:

    • To the reaction mixture, add triphenylphosphine and stir at room temperature for about 20-30 minutes. The disappearance of the intermediate peroxide can be monitored by TLC.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to 50 °C for approximately 4 hours.

    • Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

PropertyValueSource
Molecular FormulaC₁₇H₂₄O₃[2]
Molecular Weight276.37 g/mol [2]
Melting Point124-126 °C or 139-140 °C[2][9]
AppearanceWhite to off-white solid
SolubilityDMSO, Methanol, Chloroform[2]
Storage Temperature≤ -15°C[6]

Note on Melting Point: The discrepancy in reported melting points may be due to different crystalline forms or purity levels. It is advisable to compare the melting point of your synthesized material with that of a certified reference standard if available.

Visualizations

Experimental Workflow

experimental_workflow start Starting Material: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate oxidation Oxidation (TPP, O2, light, CHCl3) start->oxidation intermediate Peroxide Intermediate oxidation->intermediate reduction Reduction (Triphenylphosphine) intermediate->reduction cyclization Cyclization (p-TsOH, 50°C) reduction->cyclization workup Work-up (Concentration) cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A streamlined workflow for the synthesis of the target compound.

Reaction Mechanism

reaction_mechanism phenol Hindered Phenol Precursor oxidation Oxidative Dearomatization phenol->oxidation peroxide Hydroperoxide Intermediate oxidation->peroxide reduction Reduction peroxide->reduction alkoxy_ketone Hydroxy-ester reduction->alkoxy_ketone cyclization Acid-Catalyzed Intramolecular Lactonization/Spiroketalization alkoxy_ketone->cyclization product Spirodienone Product cyclization->product troubleshooting_logic start Low Yield? check_sm Starting Material Consumed? (TLC) start->check_sm incomplete_ox Incomplete Oxidation check_sm->incomplete_ox No check_product Clean Conversion to Product? (TLC) check_sm->check_product Yes side_reactions Side Reactions check_product->side_reactions No purification_issue Purification Loss check_product->purification_issue Yes

Caption: A decision tree for diagnosing low reaction yields.

References

  • Jones, K. M., Hillringhaus, T., & Klussmann, M. (2013). Tetrahedron Letters, 54(25), 3294-3297.
  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • NIST. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • Harned, A. M. (2018). Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. The Royal Society of Chemistry.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661.
  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6386-38-5,Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • BDG Synthesis. (n.d.). This compound. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2023, September 1). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for the purity analysis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a compound of interest due to its presence as a natural antioxidant and as a leachable impurity from polymer additives like Irganox 1010.[1] While several analytical techniques are available, this guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method, providing a detailed protocol and comparing its performance against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity for this compound

This compound (MW: 276.37 g/mol ) is a non-polar organic molecule.[2][3] Its presence in various matrices, from natural products to pharmaceutical packaging, necessitates a reliable method for purity assessment to ensure safety and efficacy in final products.[1] Impurities can significantly alter the biological and chemical properties of a substance, making accurate purity determination a critical step in quality control.[4]

Primary Technique: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.[6][7]

Principle of the Method

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7][8] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Non-polar compounds, like our target analyte, are more strongly retained by the non-polar stationary phase and are eluted by increasing the proportion of the organic solvent in the mobile phase.[7]

Experimental Protocol: HPLC Purity Analysis

This protocol is designed to be a self-validating system, where the results' consistency and reliability are paramount.

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides strong hydrophobic retention for non-polar analytes.[6]

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile. Acetonitrile is often preferred over methanol for its lower UV absorbance at short wavelengths.[2]

  • Elution Mode: Gradient elution is recommended for analyzing purity, as it can separate the main compound from potential impurities with a wide range of polarities in a reasonable time.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: The presence of an enone and a cyclic ketone in the structure of this compound suggests UV absorbance.[9] A common wavelength for such chromophores is around 254 nm.[10][11] A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal absorbance maximum for the main peak and to check for co-eluting impurities.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution (100 µg/mL).

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices
  • C18 Column: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions, which are ideal for retaining and separating non-polar compounds.[6]

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase HPLC. The gradient elution, by increasing the concentration of acetonitrile, decreases the polarity of the mobile phase, allowing for the elution of the strongly retained non-polar analyte and any potential impurities.[2][12]

  • UV/PDA Detection: The conjugated system in the molecule allows for UV detection, which is a robust and widely applicable detection method in HPLC.[10] A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for peak identification and purity assessment.[13]

Visual Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Water & Acetonitrile) equilibrate Equilibrate System with Mobile Phase prep_mobile_phase->equilibrate prep_sample Prepare Sample & Standard (Dissolve & Filter) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detect with UV/PDA separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Analysis with Alternative Methodologies

While HPLC is a powerful tool, other techniques can offer complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for the analysis of volatile and thermally stable compounds.[5][14]

  • Advantages: GC typically offers higher separation efficiency (narrower peaks) than HPLC and can be faster for volatile compounds.[5][14] When coupled with a mass spectrometer (MS), it provides structural information that can be used to identify unknown impurities.

  • Disadvantages: A key concern for this compound and its potential impurities is thermal stability. The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds, leading to inaccurate purity results.[5][14] Indeed, a study has shown that a related degradation product of this compound is thermally unstable and cannot be detected by GC-MS.[15]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[16][17]

  • Advantages: The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a direct and accurate quantification of the main compound against a certified internal standard.[17][18] It is also non-destructive and provides structural confirmation simultaneously.[16]

  • Disadvantages: qNMR generally has lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.[10] The instrumentation is also more expensive and requires specialized expertise for operation and data interpretation.[10]

Performance Comparison Summary

FeatureHPLC-UV/PDAGC-MSqNMR
Applicability to Analyte Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Potential for degradation of the analyte.[15]Excellent for soluble compounds with unique NMR signals.
Primary Measurement Relative peak area.Relative peak area and mass spectrum.Absolute molar ratio against an internal standard.[17]
Sensitivity High (ng to pg range).Very High (pg to fg range), especially with MS.[19]Moderate (µg to mg range).[10]
Precision High.High.High.
Sample Throughput Moderate.High.Low to Moderate.
Impurity Identification Possible with PDA and MS detectors.Excellent with MS library matching.Possible for structurally significant impurities.
Instrumentation Cost Moderate.Moderate to High.High.

Trustworthiness and Method Validation

To ensure the reliability of the presented HPLC method, it must be validated according to the guidelines from the International Council for Harmonisation (ICH).[3][9][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[21]

  • Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the detector response over a specified range.[21]

  • Accuracy: The closeness of the test results to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[21]

A thoroughly validated method provides a high degree of confidence in the reported purity values, which is essential for regulatory submissions and ensuring product quality.[22][23]

Conclusion

The purity analysis of this compound is effectively and reliably achieved using a validated reversed-phase HPLC method with UV/PDA detection. This technique offers a balance of sensitivity, resolution, and applicability for this non-volatile compound. While GC-MS can provide valuable information on volatile impurities, its use is limited by the potential for thermal degradation. qNMR serves as an excellent orthogonal technique for absolute purity determination, particularly for primary reference standards. For routine quality control and purity assessment, the detailed HPLC method in this guide provides a robust and trustworthy solution for researchers and drug development professionals.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Indian Journals. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ACS Publications. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1539–1543. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Aijiren. (2024). Choosing the Best HPLC Detector for UV-Visible Analysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link]

  • ResearchGate. (n.d.). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]

  • PubMed. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound? [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • Chemistry For Everyone. (2025). What Is Reverse Phase Liquid Chromatography (RP-LC)? [Link]

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Comparing the antioxidant activity of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with other compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents and stabilizing additives, the evaluation of antioxidant activity remains a cornerstone of chemical and biological research. Antioxidants are vital for their capacity to neutralize reactive oxygen species (ROS) and free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases and the degradation of materials.[1] This guide provides an in-depth comparative analysis of the antioxidant potential of the spirocyclic compound 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione , benchmarked against three widely recognized antioxidants: Trolox , Ascorbic Acid (Vitamin C) , and Butylated Hydroxytoluene (BHT) .

This compound is a unique oxaspiro compound that has been identified in various natural sources, including certain mushrooms and plants utilized in traditional medicine.[2] Its structure, featuring a dienone system and sterically hindering tert-butyl groups, suggests a potential for radical scavenging. While research has indicated its notable antioxidant properties, this guide aims to contextualize its potential by comparing it with well-established standards.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the mechanisms of action of these compounds, standardized protocols for assessing their antioxidant activity, and a critical comparison based on available scientific data.

Mechanisms of Antioxidant Action

The efficacy of an antioxidant is intrinsically linked to its chemical structure and its ability to donate electrons or hydrogen atoms to neutralize free radicals. The compounds under review exhibit distinct mechanisms of action.

This compound: A Structural Perspective

While specific mechanistic studies on the antioxidant activity of this spiro compound are not extensively detailed in publicly available literature, its chemical architecture provides clues to its potential radical scavenging capabilities. The presence of two bulky tert-butyl groups can provide steric hindrance, which may stabilize any resulting radical species formed after donating a hydrogen atom or an electron, a characteristic feature of potent antioxidants like BHT.[1] The dienone core of the molecule could also participate in delocalizing unpaired electrons, further contributing to the stability of the radical and enhancing its antioxidant capacity. Spirocyclic compounds, in general, have garnered significant interest for their diverse biological activities, including antioxidant effects, which are often attributed to their unique three-dimensional structures.[4]

Trolox: The Water-Soluble Vitamin E Analog

Trolox, a water-soluble derivative of vitamin E, is a potent antioxidant widely used as a standard in antioxidant capacity assays.[5] Its primary mechanism of action is through hydrogen atom transfer (HAT) from the hydroxyl group on its chromanol ring to free radicals, effectively neutralizing them.[6] The resulting phenoxyl radical is stabilized by resonance within the ring structure.[6] This property allows it to efficiently scavenge peroxyl and alkoxyl radicals.[7]

Ascorbic Acid (Vitamin C): The Quintessential Biological Antioxidant

Ascorbic acid is a vital water-soluble antioxidant in biological systems. It can act as a reducing agent, donating electrons to neutralize a wide array of reactive oxygen species.[3][8] This process involves a two-step electron donation, first forming the relatively stable ascorbyl radical and then dehydroascorbic acid.[9] Ascorbic acid can also regenerate other antioxidants, such as vitamin E, from their radical forms.[8]

Butylated Hydroxytoluene (BHT): The Synthetic Phenolic Antioxidant

BHT is a synthetic phenolic antioxidant extensively used as a preservative in food, cosmetics, and industrial fluids. Its antioxidant function is primarily due to its ability to act as a free radical scavenger. The phenolic hydroxyl group in BHT can donate a hydrogen atom to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, preventing it from initiating new radical chains and enhancing its stability.

Standardized Assays for Evaluating Antioxidant Activity

To empirically compare the antioxidant activity of these compounds, a suite of standardized in vitro assays is employed. Each assay is based on a different chemical principle, providing a more comprehensive profile of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color with an absorption maximum around 517 nm. Upon reduction by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to a pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of the test compound and standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds and standards to their respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

DPPH_Assay prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Working Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standards plate_setup Add 100 µL Sample/ Standard to 96-well plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate 30 min in Dark at RT add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs analyze Calculate % Inhibition and IC50 Value read_abs->analyze

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore with a characteristic absorption at 734 nm. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form. This decolorization is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

    • Prepare a series of dilutions of the test compound and standard antioxidants.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the diluted test compounds or standards to a cuvette or microplate well.

    • Add a larger volume (e.g., 1 mL) of the ABTS•+ working solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ABTS_Assay prep_abts Generate ABTS•+ (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts->dilute_abts prep_samples Prepare Serial Dilutions of Test Compounds & Standards reaction Mix Sample/Standard with ABTS•+ Solution prep_samples->reaction dilute_abts->reaction incubate Incubate 6 min at RT reaction->incubate read_abs Measure Absorbance at 734 nm incubate->read_abs analyze Calculate % Inhibition and TEAC Value read_abs->analyze

Caption: Workflow of the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. The reaction is conducted at an acidic pH (3.6) to maintain iron solubility.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and adding acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

    • Prepare a series of dilutions of the test compound and a ferrous sulfate or Trolox standard.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 20 µL) to a test tube or microplate well.

    • Add a larger volume of the FRAP reagent (e.g., 150 µL).

    • Incubate at 37°C for a defined period (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of Fe²⁺ or Trolox.

    • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm to 37°C reaction Mix Sample/Standard with FRAP Reagent prep_frap->reaction prep_samples Prepare Dilutions of Test Compounds & Standards prep_samples->reaction incubate Incubate 4 min at 37°C reaction->incubate read_abs Measure Absorbance at 593 nm incubate->read_abs analyze Calculate FRAP Value (e.g., Trolox Equivalents) read_abs->analyze

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Antioxidant Activity Data

The following table summarizes the available quantitative data for the antioxidant activity of the benchmark compounds. It is important to note that IC50 values can vary between studies due to minor differences in experimental conditions.

CompoundDPPH Assay (IC50)ABTS Assay (IC50 / TEAC)FRAP Assay (Value)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literature
Trolox 3.77 - 7.09 µg/mL[2]IC50: 2.93 - 6.05 µg/mL[2]Standard for equivalence
Ascorbic Acid (Vitamin C) 6.1 - 66.12 µg/mLTEAC values often used as a benchmark[5]Standard for equivalence
Butylated Hydroxytoluene (BHT) 32.06 - 202.35 µg/mL[9]TEAC values reported2.29 mmol/L

Discussion and Field-Proven Insights

The direct comparison of this compound with established antioxidants is currently hampered by the lack of publicly available, quantitative data from standardized assays. While qualitative statements about its "notable antioxidant properties" and "strong ability to neutralize free radicals" exist, empirical values are necessary for a definitive assessment.[2]

Based on its structure, a plausible hypothesis for its antioxidant mechanism involves the donation of a hydrogen atom, facilitated by the stabilizing effect of the bulky tert-butyl groups, similar to BHT.[1] The dienone structure may also play a role in radical stabilization. However, without experimental data, this remains speculative.

The benchmark compounds provide a clear spectrum of antioxidant potency. Trolox and Ascorbic Acid consistently demonstrate very strong antioxidant activity with low IC50 values in both DPPH and ABTS assays.[2] BHT , while an effective antioxidant, often shows a higher IC50 value compared to Trolox and Ascorbic Acid in these assays, indicating a lower potency on a molar basis in these specific chemical tests.[9]

For drug development professionals, the lipophilicity of this compound, suggested by its structure, could be an advantage for applications within lipid membranes, a domain where BHT is also effective. Conversely, the water-solubility of Trolox and Ascorbic Acid makes them more suitable for aqueous biological environments.

The choice of antioxidant assay is also a critical consideration. The DPPH and ABTS assays measure the capacity to scavenge specific stable radicals, while the FRAP assay quantifies the reducing power of a compound. A comprehensive evaluation should ideally involve multiple assays to capture different facets of antioxidant activity.

Conclusion

This compound is a compound of interest due to its unique spirocyclic structure and its presence in natural sources. While preliminary reports suggest it possesses antioxidant properties, there is a clear need for rigorous quantitative studies using standardized assays like DPPH, ABTS, and FRAP to accurately determine its potency relative to established antioxidants such as Trolox, Ascorbic Acid, and BHT.

The experimental protocols and comparative data for the benchmark compounds provided in this guide offer a framework for such an evaluation. Future research should focus on generating this missing data to fully elucidate the potential of this compound as a novel antioxidant for therapeutic or industrial applications. Until such data is available, its comparison to well-characterized antioxidants remains largely theoretical, based on structural analogy.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Consensus. (n.d.). What is Vitamin C (Ascorbic Acid) mechanism of action? Retrieved from [Link]

  • Padayatty, S. J., et al. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18-35.
  • Fidrianny, I., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Acute Disease, 4(4), 318-322.
  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. Retrieved from [Link]

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70-76.
  • ResearchGate. (n.d.). IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • ResearchGate. (n.d.). FRAP value (mmol/L) of BHT, G. atroviridis fruit (GAFE) and leaf (GALE).... Retrieved from [Link]

  • Chailertvanitkul, P., & Phatvej, W. (2011). Ascorbic Acid Concentration and Total Antioxidant Activity of Human Tear Fluid Measured Using the FRASC Assay. Investigative Ophthalmology & Visual Science, 52(4), 2195-2200.
  • ResearchGate. (2021, February 26). Is there any specific IC50 value for Ascorbic acid in DPPH assay? Retrieved from [Link]

  • ResearchGate. (n.d.). A representative calibration curve of FRAP values by Trolox standards.... Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]

  • MDPI. (2023). Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity.... Retrieved from [Link]

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
  • Farmacia Journal. (n.d.). ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of DPPH assay. The values are compared with ascorbic acid.... Retrieved from [Link]

  • NIH. (2020, October 29). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a significant compound often encountered as a leachable from plastic packaging materials. As a degradation product of the widely used antioxidant Irganox 1010, its presence in pharmaceuticals, food products, and other packaged goods necessitates robust and reliable analytical methods for its quantification and control.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to aid in the selection and validation of appropriate analytical techniques.

Introduction: The Analytical Challenge

This compound (CAS No. 82304-66-3) is a non-intentionally added substance (NIAS) that can migrate from plastic packaging into the product matrix. Its potential impact on product quality and safety underscores the importance of validated analytical methods for its detection and quantification. The validation of these methods must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and regulatory compliance.

This guide will focus on the two most prevalent analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). We will delve into the principles of each method, provide representative experimental protocols, and present illustrative validation data to facilitate a comparative understanding.

Chemical Structure and Properties

C17H24O3 This compound

Caption: Chemical Structure of this compound.

A critical consideration in the analysis of this compound is its stability. In aqueous environments, it can undergo hydrolysis to form 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid. This transformation has significant implications for method selection and validation, particularly for HPLC methods where aqueous mobile phases are common.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive, specific detection make it well-suited for identifying and quantifying trace-level impurities like this compound, especially in complex matrices.

Principle and Rationale

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

The choice of GC-MS for this analyte is logical due to its semi-volatile nature. The technique is particularly advantageous when dealing with non-polar matrices or when the analyte can be efficiently extracted into a volatile organic solvent.

Representative Experimental Protocol

The following is a representative GC-MS protocol for the analysis of this compound. It is important to note that specific parameters may require optimization based on the sample matrix and instrumentation.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample containing the analyte Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or Hexane) Sample->Extraction Concentration Evaporation and Reconstitution (in a suitable solvent like Ethyl Acetate) Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (e.g., on a non-polar column) Injection->Separation Detection Mass Spectrometric Detection (Electron Ionization) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: A typical workflow for the GC-MS analysis of this compound.

GC Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Validation Data (Illustrative)

The following table presents illustrative validation data for a hypothetical GC-MS method, based on ICH Q2(R2) guidelines.[2][3][4][5][6]

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analytePeak purity confirmed by mass spectrum; no co-eluting peaks in blank matrix.
Linearity (r²) ≥ 0.990.998 over a range of 0.1 - 10 µg/mL
Accuracy (% Recovery) 80 - 120%98.5% - 103.2% at three concentration levels
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%Repeatability: 1.5% Intermediate Precision: 2.5%
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mL
Robustness No significant impact on results with small variations in method parametersMethod demonstrated to be robust with minor changes in oven ramp rate and final temperature.

Section 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a powerful alternative to GC-MS, particularly for compounds that are thermally labile or not easily volatilized. The coupling of liquid chromatography with tandem mass spectrometry provides excellent sensitivity and selectivity.

Principle and Rationale

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The eluent from the HPLC is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, which provides an exceptionally high degree of selectivity and sensitivity.

The key advantage of HPLC-MS/MS for this compound is its ability to analyze the compound directly in aqueous-based samples without derivatization. This is particularly relevant for pharmaceutical formulations and beverage products. Furthermore, HPLC can simultaneously analyze the parent compound and its non-volatile degradation product, making it a stability-indicating method.

Representative Experimental Protocol

The following is a representative HPLC-MS/MS protocol. As with the GC-MS method, optimization is crucial for specific applications.

G cluster_prep Sample Preparation cluster_hplcms HPLC-MS/MS Analysis Sample Sample containing the analyte Dilution Dilution with Mobile Phase or appropriate solvent Sample->Dilution Filtration Filtration through 0.22 µm filter Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (e.g., on a C18 column) Injection->Separation Detection Tandem Mass Spectrometric Detection (ESI+) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: A typical workflow for the HPLC-MS/MS analysis of this compound.

HPLC Parameters:

  • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • IonSpray Voltage: 5500 V

  • Source Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions (illustrative):

    • This compound: Q1 m/z 277.2 -> Q3 m/z 221.1 (quantifier), Q3 m/z 165.1 (qualifier)

    • Degradation Product: Q1 m/z 295.2 -> Q3 m/z 239.1 (quantifier), Q3 m/z 183.1 (qualifier)

Validation Data (Illustrative)

The following table presents illustrative validation data for a hypothetical HPLC-MS/MS method.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analyte and its degradation productChromatographic separation of the analyte from its degradation product achieved. No matrix interference observed.
Linearity (r²) ≥ 0.990.999 over a range of 0.01 - 5 µg/mL
Accuracy (% Recovery) 80 - 120%99.2% - 104.5% at three concentration levels
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%Repeatability: 1.2% Intermediate Precision: 2.1%
Limit of Detection (LOD) S/N ≥ 30.003 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.01 µg/mL
Robustness No significant impact on results with small variations in method parametersMethod demonstrated to be robust with minor changes in mobile phase composition and column temperature.

Comparison of GC-MS and HPLC-MS/MS

The choice between GC-MS and HPLC-MS/MS will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the need to monitor for degradation products.

FeatureGC-MSHPLC-MS/MS
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Requires analyte to be volatile or semi-volatile.Suitable for a wide range of polarities and volatilities.
Thermal Stability Analyte must be thermally stable.Suitable for thermally labile compounds.
Derivatization May be required for polar or non-volatile analytes.Generally not required.
Matrix Effects Can be susceptible to matrix interference in the inlet.Can be susceptible to ion suppression in the MS source.
Analysis of Degradation Product Not suitable for the non-volatile hydrolysis product.Can simultaneously analyze the parent compound and its degradation product.
Sensitivity Generally very sensitive, especially in SIM mode.Typically offers higher sensitivity, especially with MS/MS.
Throughput Can have longer run times due to oven cooling.Can have faster run times with modern UHPLC systems.

Conclusion and Recommendations

Both GC-MS and HPLC-MS/MS are powerful and reliable techniques for the validation of analytical methods for this compound.

  • GC-MS is a robust and well-established technique that is highly suitable for the analysis of this compound when extracted from non-aqueous matrices. Its high specificity and good sensitivity make it a valuable tool for quality control applications where the primary focus is on the parent compound.

  • HPLC-MS/MS is the method of choice when dealing with aqueous sample matrices, or when there is a need to monitor for the hydrolysis degradation product. Its ability to act as a stability-indicating method is a significant advantage in pharmaceutical and food safety applications. The superior sensitivity of HPLC-MS/MS may also be beneficial for trace-level analysis.

Ultimately, the selection of the most appropriate technique requires a thorough understanding of the analytical problem at hand. It is recommended that the choice of method be based on a risk assessment that considers the sample matrix, potential for degradation, and the required analytical sensitivity. Regardless of the method chosen, a comprehensive validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed. [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - Analysis WATER - Analytice. [Link]

  • Creating a Holistic Extractables and Leachables (E&L) Program for Biotechnology Products. [Link]

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A Comparative Guide to the Biological Activity of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a unique oxaspiro compound featuring a spirocyclic system that incorporates a lactone, an enone, and a cyclic ketone.[1][2] Its structure is characterized by two bulky tert-butyl groups, which significantly influence its chemical properties and biological interactions.[3] This compound has been identified in various natural sources, including the medicinal plant Moringa oleifera, mushrooms, and marine algae, suggesting a potential role in biological systems.[2][4] It is also known as a degradation product of the widely used synthetic antioxidant, Irganox 1010, found in various polymers.[5][6] This dual origin, both natural and as a byproduct of a synthetic antioxidant, makes it a compelling subject for biological activity screening.

The core structure of this molecule belongs to the spirodienone class, which is recognized for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[6][7] This guide will delve into the known biological activities of this compound, compare it with its structural analogs, and provide a framework for understanding its potential in drug discovery and development.

Core Biological Activities: A Multifaceted Profile

The biological activity of this compound is primarily centered around its antioxidant, anti-inflammatory, and cytotoxic potential. These activities are intrinsically linked to its chemical structure, particularly the hindered phenol-like dienone system and the reactive lactone moiety.

Antioxidant Activity: Scavenging Free Radicals

The presence of sterically hindered tert-butyl groups on the cyclohexadiene-dione ring suggests inherent antioxidant capabilities. Hindered phenols are well-established antioxidants that can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[8][9] While direct, quantitative antioxidant data for the pure this compound is not extensively available in the public domain, its identification in a plant extract from Portulacaria afra with documented antioxidant activity provides indirect evidence of its potential.[5] The methanolic extract of this plant, containing the target compound, exhibited the following antioxidant activities:

Antioxidant AssayIC50 Value of P. afra Extract (µg/mL)
DPPH Radical Scavenging168.06 ± 1.72
ABTS Radical Scavenging123.24 ± 0.84
H₂O₂ Scavenging158.54 ± 1.18
Nitric Oxide (NO) Scavenging149.64 ± 1.02
Table 1: Antioxidant activity of a methanolic extract of Portulacaria afra containing this compound. It is crucial to note that these values reflect the combined activity of all components in the extract and not the pure compound.[5]

The mechanism of antioxidant action for this class of compounds likely involves the donation of a hydrogen atom from the allylic positions of the dienone ring, which are activated by the adjacent carbonyl groups and the π-system. The resulting radical is stabilized by resonance.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. A key area of interest for spirodienones is their anti-inflammatory potential. Molecular docking studies have suggested that this compound can bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10] The calculated binding free energy of -5.14 kcal/mol in this in silico study indicates a potential inhibitory interaction.[10]

The anti-inflammatory activity of the aforementioned Portulacaria afra extract was also evaluated, showing a 59.82 ± 1.89% inhibition of the 5-lipoxygenase (5-LOX) enzyme, another important target in inflammatory pathways.[5] While promising, these findings from extract studies and computational models require validation through in vitro enzyme inhibition assays with the purified compound to determine its specific IC50 value and confirm its anti-inflammatory efficacy.

Cytotoxic Activity: Potential in Cancer Research

Spirodienone and lactone moieties are present in numerous natural products with demonstrated cytotoxic activity against various cancer cell lines.[7][11][12] The electrophilic nature of the α,β-unsaturated ketone system in the dienone ring and the potential for the lactone to act as an alkylating agent after ring-opening are plausible mechanisms for cytotoxicity.

Comparison with Analogs: A Structure-Activity Relationship Perspective

To understand the therapeutic potential of this compound, it is essential to compare its activity with structurally related analogs. The key structural features to consider for a structure-activity relationship (SAR) analysis are the nature and position of substituents on the dienone ring and modifications to the spiro-lactone system.

Hindered Phenol-Derived Analogs

The parent compound can be considered a derivative of a hindered phenol. The antioxidant activity of hindered phenols is well-documented and is influenced by the nature of the substituents on the aromatic ring.[8] For instance, the precursor to our target molecule, a substituted propanoic acid derivative of a hindered phenol, is part of the chemical structure of the commercial antioxidant Irganox 1010.[13] The degradation of Irganox 1010 leads to various products, including our target spirodienone.[5] The antioxidant activity of these degradation products is an area of active research, with some studies suggesting they retain radical scavenging capabilities.[13]

A comparative analysis would ideally involve synthesizing a series of spirodienone lactones with varying alkyl or other functional groups in place of the tert-butyl groups to assess the impact of steric hindrance and electronic effects on antioxidant and anti-inflammatory activities.

Spirodienone Lactone Analogs

The broader class of spirodienone lactones has been investigated for various biological activities. For instance, certain sesquiterpene lactones containing an α-methylene-γ-lactone moiety exhibit potent anti-inflammatory and cytotoxic activities.[12][14] The presence of this reactive exocyclic double bond is often crucial for their biological effect, acting as a Michael acceptor for biological nucleophiles. While this compound lacks this specific feature, the overall electrophilicity of the dienone system may confer a similar, albeit potentially less potent, mechanism of action.

A direct comparison with a synthesized analog lacking the lactone ring or with a saturated cyclohexene ring would be invaluable in elucidating the specific contribution of each functional group to the observed biological activities.

Experimental Protocols: A Blueprint for Further Investigation

To facilitate further research and direct comparison, detailed experimental protocols for assessing the key biological activities are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[15][16]

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The color change is proportional to the enzyme activity.

Methodology:

  • Reagents and Enzyme:

    • Use a commercial COX-2 inhibitor screening assay kit.

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Chromogenic substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Assay Procedure:

    • Prepare a series of concentrations of the test compound and a known COX-2 inhibitor (e.g., celecoxib).

    • In a 96-well plate, add the assay buffer, heme, and the test compound or standard.

    • Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Plate human cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.[10]

Visualizing the Path Forward: Workflow and Pathways

To provide a clearer understanding of the experimental and conceptual frameworks discussed, the following diagrams are presented.

Experimental_Workflow cluster_synthesis Compound Synthesis & Sourcing cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & Interpretation S1 Synthesis of Analogs B1 Antioxidant Assays (DPPH, ABTS) S1->B1 B2 Anti-inflammatory Assays (COX-2, 5-LOX) S1->B2 B3 Cytotoxicity Assays (MTT on Cancer Cell Lines) S1->B3 S2 Purification of Target Compound S2->B1 S2->B2 S2->B3 A1 IC50 Value Determination B1->A1 B2->A1 B3->A1 A2 Structure-Activity Relationship (SAR) Analysis A1->A2 A3 Mechanism of Action Studies A2->A3

Caption: Experimental workflow for comparative biological activity assessment.

Signaling_Pathway Compound 7,9-Di-tert-butyl-1-oxaspiro [4.5]deca-6,9-diene-2,8-dione ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges COX2 COX-2 Enzyme Compound->COX2 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation

Caption: Postulated mechanism of antioxidant and anti-inflammatory action.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with potential antioxidant, anti-inflammatory, and cytotoxic properties. Its structural relationship to both natural products and synthetic antioxidants places it at an interesting crossroads for drug discovery.

However, this guide also highlights a critical gap in the current scientific literature: a lack of robust, quantitative in vitro data for the pure compound. The promising, yet indirect, evidence from studies on extracts and in silico models must be substantiated by rigorous experimental validation.

Future research should prioritize:

  • Isolation or Synthesis of the Pure Compound: Obtaining a sufficient quantity of the purified compound is paramount for accurate biological evaluation.

  • Quantitative In Vitro Assays: Determining the IC50 values for antioxidant, anti-inflammatory (COX-1, COX-2, 5-LOX), and cytotoxic activities against a panel of cancer cell lines is essential.

  • Synthesis and Evaluation of Analogs: A systematic SAR study through the synthesis and testing of analogs will elucidate the key structural features responsible for its bioactivity and guide the design of more potent and selective derivatives.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this intriguing spirodienone lactone and its analogs.

References

  • Beißmann, S., et al. (2013). Degradation of common polymer antioxidants in polypropylene. Polymer Degradation and Stability, 98(1), 133-141. [Link]

  • GC-MS analysis of Portulacaria afra. (n.d.). ResearchGate. [Link]

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  • Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]

  • Li, Y., et al. (2020). Advances in research of spirodienone and its derivatives: Biological activities and synthesis methods. European Journal of Medicinal Chemistry, 203, 112577. [Link]

  • PubChem. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. [Link]

  • De Groot, A. W., et al. (2021). Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. ChemMedChem, 16(8), 1308-1315. [Link]

  • Chen, Z., et al. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food chemistry, 138(1), 414-420. [Link]

  • ResearchGate. (n.d.). EC50 estimation of antioxidant activity in DPPH assay using several statistical programs. [Link]

  • Hall, I. H., et al. (1980). Anti-inflammatory activity of sesquiterpene lactones and related compounds. Journal of pharmaceutical sciences, 69(5), 537-543. [Link]

  • El-Sayed, M. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 1-18. [Link]

  • Ghante, M. R., & Badole, S. L. (2020). Natural and Synthetic Lactones Possessing Antitumor Activities. International journal of molecular sciences, 21(3), 1052. [Link]

  • Orhan, I. E., et al. (2016). Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium. Planta medica, 82(18), 1509-1516. [Link]

  • Nawaz, A., et al. (2023). In vitro cytotoxic potential of against human cancer cell lines. Saudi Journal of Biological Sciences, 30(1), 103525. [Link]

  • Drew, M. G., et al. (1985). Comparative cytotoxicity between cisplatin and second generation platinum analogs. Investigational new drugs, 3(4), 335-340. [Link]

  • Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34. [Link]

  • Uysal, B., et al. (2024). Anti-inflammatory compounds and a new sesquiterpene lactone from Centaurea gabrieljanae Greuter. Natural product research, 1-9. [Link]

  • Wozniak, L., et al. (2018). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 23(10), 2446. [Link]

  • Zhang, Y., et al. (2023). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 10(13), 3247-3254. [Link]

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A Comparative Spectroscopic Guide to Synthetic vs. Natural 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a notable oxaspiro compound with a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol .[1][2] This molecule has garnered significant interest across various scientific disciplines. It is recognized for its antioxidant properties and is found in diverse natural sources, including certain plants and mushrooms.[2][3] Concurrently, it is identified as a degradation product of the widely used polymer additive Irganox 1010, making it a relevant leachable impurity in materials science and pharmaceutical packaging.[3][4]

The dual identity of this compound—as both a natural product and a synthetic impurity—necessitates a robust analytical framework to confirm its structure and purity, irrespective of its origin. This guide provides an in-depth spectroscopic comparison of synthetically derived versus naturally isolated this compound. The core principle underpinning this comparison is that a pure sample of a specific chemical compound will exhibit identical spectroscopic data regardless of its source. Any observed discrepancies are therefore indicative of impurities stemming from either the synthetic process or the natural extraction matrix.

This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will present the theoretical data, discuss the implications of potential impurities, and provide standardized protocols to ensure data integrity and reproducibility. The ultimate validation for any sample is comparison against a certified reference material (CRM), which serves as the benchmark for structural confirmation and purity assessment.[5][6]

Origins: Natural Isolation vs. Synthetic Routes

Natural Occurrence This spirocyclic diketone is a naturally occurring compound.[7] It has been identified as a bioactive component in the whole plant extract of Euphorbia pulcherrima, a plant used in folk medicine.[3] It is also found in morel mushrooms (Morchella spp.), marine algae, and is a known antioxidant present in the aerial parts of Gmelina asiatica.[3] The isolation from these complex biological matrices typically involves multi-step extraction and chromatographic purification, which can introduce co-extracted phytochemicals as potential impurities.

Synthetic Production and Formation The compound can be intentionally synthesized for research and commercial purposes. Additionally, it is a well-documented impurity that leaches from plastic packaging materials, particularly those containing the antioxidant Irganox 1010.[3] Its formation as a degradation product means it is often encountered during stability studies of pharmaceutical products and in the analysis of food contact materials.[4] Synthetic samples may contain residual starting materials, reagents, solvents, or reaction byproducts.

Spectroscopic Characterization and Comparison

The fundamental premise is that the spectra of pure natural and pure synthetic this compound will be identical. The discussion below outlines the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8][9] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

  • Causality in Experimental Choice : ¹H NMR provides a rapid assessment of the proton framework and purity, while ¹³C NMR confirms the carbon backbone. For a molecule of this complexity, 2D NMR techniques (like COSY and HSQC) would be employed to definitively assign all proton and carbon signals, confirming atomic connectivity.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H NMR (CDCl₃) Expected ¹³C NMR (CDCl₃)
tert-Butyl Protons (18H)~1.2 ppm (singlet)~29 ppm (CH₃)
tert-Butyl Quaternary C (2C)-~35 ppm (C)
CH₂ (Propionate moiety, 2H)~2.5-2.7 ppm (multiplet)~30-35 ppm (CH₂)
CH₂ (Propionate moiety, 2H)~2.0-2.2 ppm (multiplet)~30-35 ppm (CH₂)
Vinylic Protons (2H)~6.5-6.8 ppm (singlet)~135-140 ppm (CH)
Spirocyclic Quaternary C-~85-90 ppm (C)
Ketone Carbonyl (C=O)-~195-200 ppm (C=O)
Lactone Carbonyl (C=O)-~170-175 ppm (C=O)
Vinylic Quaternary C (2C)-~145-150 ppm (C)

Note: These are predicted values based on standard chemical shift ranges. Actual values may vary slightly.

Comparison Insights:

  • Synthetic Sample: The spectrum should be clean, showing only the signals corresponding to the molecule and the deuterated solvent.[9] Impurities would manifest as extra peaks, which could correspond to unreacted starting materials or synthetic byproducts.

  • Natural Sample: The primary signals should match the synthetic standard. However, additional peaks, often in the aliphatic or aromatic regions, may indicate the presence of co-extracted natural products (e.g., terpenes, fatty acids, or other phenolics). Broad signals could suggest polymeric material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Causality in Experimental Choice : This technique is ideal for quickly confirming the presence of key functional groups, particularly the two distinct carbonyl groups (ketone and lactone) and the carbon-carbon double bonds, which are characteristic features of the target molecule's structure. Attenuated Total Reflectance (ATR) is often preferred for solid samples due to minimal sample preparation.[10]

Expected FTIR Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Lactone)1760 - 1780
C=O Stretch (α,β-unsaturated Ketone)1660 - 1680
C=C Stretch (Alkene)1600 - 1640
C-O Stretch (Lactone)1100 - 1250

Comparison Insights:

  • Synthetic vs. Natural: Both samples should display strong absorption bands in the carbonyl and double bond regions. The spectra should be superimposable if both samples are pure.

  • Impurity Impact: Impurities in natural extracts, such as alcohols or carboxylic acids, would introduce broad O-H stretching bands around 3200-3600 cm⁻¹. Residual solvents in synthetic samples might show sharp, characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a molecule.

  • Causality in Experimental Choice : Electron Ionization (EI) is a "hard" ionization technique that provides a reproducible fragmentation pattern, creating a molecular fingerprint useful for library matching and structural confirmation.[11][12] The molecular ion peak confirms the elemental formula.

Expected Mass Spectrometry Data (EI-MS)

m/z Value Interpretation
276.17Molecular Ion [M]⁺• (Calculated: 276.1725)[1]
261[M - CH₃]⁺ (Loss of a methyl group)
220[M - C₄H₈]⁺ (Loss of isobutylene)
57[C₄H₉]⁺ (tert-butyl cation, often the base peak)

(Data derived from NIST WebBook and common fragmentation patterns)[13]

Comparison Insights:

  • Synthetic vs. Natural: The mass spectra of pure samples should be identical, showing a clear molecular ion at m/z 276 and the same fragmentation pattern.

  • Impurity Impact: Additional peaks in the mass spectrum would indicate the presence of other compounds. For instance, a synthetic sample might show peaks corresponding to precursors, while a natural sample could exhibit ions from other co-eluting plant metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[14]

  • Causality in Experimental Choice : The molecule contains a conjugated α,β-unsaturated ketone system, which is a chromophore that absorbs UV light.[15][16] This technique is excellent for quantifying the compound and confirming the presence of the conjugated π-system.

Expected UV-Vis Data

Transition Expected λ_max (in Ethanol or Hexane)
π → π~240 - 260 nm
n → π~320 - 340 nm

(Predicted based on Woodward-Fieser rules for conjugated enones)[17]

Comparison Insights:

  • Synthetic vs. Natural: Both pure samples should exhibit the same λ_max values and similar molar absorptivity coefficients.

  • Impurity Impact: Impurities with their own chromophores will cause overlapping absorption bands, potentially shifting the observed λ_max or altering the shape of the spectral curve. This is particularly relevant for natural extracts, which often contain a mixture of UV-active compounds.

Experimental Protocols and Validation

To ensure the integrity of the comparison, standardized methodologies must be followed. The ultimate validation involves comparing both the synthetic and natural samples to a Certified Reference Material (CRM).[5][18]

Workflow for Spectroscopic Comparison

G cluster_0 Sample Acquisition cluster_1 Purity Assessment cluster_2 Spectroscopic Analysis cluster_3 Validation & Conclusion Natural Natural Isolation (Extraction & Chromatography) HPLC HPLC-UV Analysis (Purity >98%?) Natural->HPLC Synthetic Synthetic Route (Synthesis & Purification) Synthetic->HPLC NMR NMR (¹H, ¹³C) HPLC->NMR If pure FTIR FTIR-ATR HPLC->FTIR If pure MS GC-MS (EI) HPLC->MS If pure UV UV-Vis HPLC->UV If pure Compare Compare Spectra: Natural vs. Synthetic vs. CRM NMR->Compare FTIR->Compare MS->Compare UV->Compare Result Spectra Match? (Identical Structure) Compare->Result

Caption: Workflow for the comparative analysis of natural and synthetic samples.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample (synthetic, natural, or CRM) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a wider spectral width and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: FTIR-ATR Analysis
  • Background Collection: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (like isopropanol) and collect a background spectrum.[19]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the instrument's clamp to ensure good contact.[20]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background and displayed in absorbance or transmittance units.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 280°C).

  • MS Method: Set the EI source energy to 70 eV.[11] Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum for the molecular ion and key fragments.

Logical Framework for Comparison

G Start Begin Spectroscopic Comparison (Natural vs. Synthetic) Decision Are all spectra (NMR, FTIR, MS, UV) identical? Start->Decision Conclusion_Match Conclusion: Both samples are the same pure compound. Decision->Conclusion_Match Yes Conclusion_Mismatch Conclusion: At least one sample contains impurities. Decision->Conclusion_Mismatch No Action Action: Characterize impurities using chromatographic separation (e.g., LC-MS) and further spectroscopic analysis. Conclusion_Mismatch->Action

Caption: Logical decision tree for interpreting comparative spectroscopic data.

Conclusion

The spectroscopic characterization of this compound is straightforward, provided the sample is pure. This guide establishes that whether the compound is isolated from a natural source or produced synthetically, its fundamental spectroscopic signature across NMR, FTIR, MS, and UV-Vis platforms will be identical. The key to a successful comparison lies in meticulous sample purification and the use of standardized analytical protocols. Any deviation in the spectral data between two samples should not be interpreted as a difference in the core molecular structure, but rather as a clear indication of impurities. For absolute certainty in research and quality control, all analyses should be benchmarked against a Certified Reference Material to provide an authoritative and trustworthy validation of both identity and purity.

References

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A Researcher's Guide to Bridging Computational and Benchtop Data: A Comparative Analysis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount. This guide provides a comprehensive comparison of these two approaches, centered on the investigation of the biological activity of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. This spirocyclic compound, found in various natural sources including medicinal plants and mushrooms, has garnered interest for its potential antioxidant and anti-inflammatory properties.[1][2][3] By juxtaposing predictive computational models with tangible experimental data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel bioactive compounds.

The core objective of this guide is to dissect the predictive power of in silico tools against the empirical evidence generated from in vitro assays. We will explore the nuances of experimental design, from the selection of appropriate computational models to the meticulous execution of laboratory protocols. This dual-pronged approach not only accelerates the screening of potential drug candidates but also fosters a deeper understanding of their underlying mechanisms of action.

Part 1: In Silico Characterization: Predicting Biological Potential

The initial phase of our investigation leverages computational tools to forecast the bioactivity and pharmacokinetic profile of this compound. This preemptive analysis is crucial for hypothesis generation and for guiding subsequent resource-intensive laboratory experiments.[4][5][6]

Molecular Docking: Unveiling Potential Protein Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[7][8] This allows for the identification of potential biological targets and the elucidation of binding modes. A previous study has explored the docking of this compound with tyrosinase, an enzyme involved in melanin biosynthesis.[9] For this guide, we will hypothetically investigate its interaction with a key enzyme in the inflammatory pathway, Cyclooxygenase-2 (COX-2), to explore its anti-inflammatory potential.

The causality behind this choice lies in the reported anti-inflammatory properties of compounds with similar structural motifs.[10] By predicting the binding affinity and interactions with the active site of COX-2, we can hypothesize a mechanism for its potential anti-inflammatory activity.

cluster_workflow Molecular Docking Workflow PDB Protein Preparation (COX-2 from PDB) GRID Grid Box Generation (Define binding site) PDB->GRID LIG Ligand Preparation (3D structure of compound) DOCK Docking Simulation (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK ANALYSIS Analysis of Results (Binding energy, interactions) DOCK->ANALYSIS cluster_workflow In Vitro Antioxidant & Cytotoxicity Workflow COMPOUND Test Compound (7,9-Di-tert-butyl-1-oxaspiro...) DPPH DPPH Assay COMPOUND->DPPH FRAP FRAP Assay COMPOUND->FRAP MTT MTT Cytotoxicity Assay COMPOUND->MTT RESULTS Data Analysis (IC50 / CC50) DPPH->RESULTS FRAP->RESULTS CELLS Cell Culture (e.g., HeLa, HepG2) CELLS->MTT MTT->RESULTS

Caption: Workflow for in vitro antioxidant and cytotoxicity testing.

Cytotoxicity Assessment: The MTT Assay

Before a compound can be considered for therapeutic applications, its cytotoxic profile must be established. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11][12]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells. [12] This assay is a cornerstone for in vitro toxicology and provides a quantitative measure of a compound's effect on cell viability, typically expressed as the CC₅₀ (50% cytotoxic concentration).

Assay Endpoint Result (Illustrative) Interpretation
DPPH Scavenging IC₅₀35.2 µMModerate antioxidant activity
FRAP Ferric Reducing Power48.9 µM Fe(II) equivalentsDemonstrates electron-donating capacity
MTT (HeLa cells) CC₅₀> 100 µMLow cytotoxicity in cancer cells
MTT (HepG2 cells) CC₅₀85.7 µMModerate cytotoxicity in liver cells

Table 2: Illustrative In Vitro Activity of this compound. Note: These values are hypothetical and for demonstration purposes.

Part 3: The Synthesis - Comparing In Silico and In Vitro Outcomes

The true power of this dual-pronged approach lies in the synthesis and comparison of the data generated. Discrepancies and correlations between the computational predictions and experimental results are equally informative.

  • Correlation: If the in silico docking predicts a strong binding affinity to an enzyme involved in oxidative stress, and the in vitro assays demonstrate potent antioxidant activity, this provides strong evidence for a specific mechanism of action.

  • Discrepancy: Should the ADMET predictions suggest low toxicity, but the MTT assay reveals significant cytotoxicity, this highlights the limitations of the computational model and underscores the necessity of experimental validation. Such a finding would prompt further investigation into the specific mechanisms of cytotoxicity.

For instance, our hypothetical results show moderate antioxidant activity in vitro, which would be consistent with a moderate binding affinity to an oxidative stress-related enzyme in a docking simulation. The predicted low toxicity is largely corroborated by the high CC₅₀ value in HeLa cells, although the moderate cytotoxicity in HepG2 cells suggests a degree of cell-line specificity that warrants further investigation, potentially related to the predicted inhibition of a specific CYP450 enzyme.

Part 4: Detailed Experimental Protocols

For the sake of reproducibility and scientific integrity, the following are detailed protocols for the key in vitro assays described in this guide.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Plating:

    • Culture the desired cell line (e.g., HeLa, HepG2) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free media.

    • Remove the old media from the cells and replace it with 100 µL of the compound dilutions.

    • Include a vehicle control (media with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [13] * Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. [14] * Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader. [12]4. Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_vehicle_control) * 100

    • Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.

Conclusion

The integration of in silico and in vitro methodologies represents a powerful paradigm in modern drug discovery. As demonstrated through the case study of this compound, computational predictions provide a valuable roadmap that can guide and refine experimental investigations. However, the inherent limitations of predictive models necessitate their validation through empirical data. This guide has provided a framework for conducting such a comparative analysis, emphasizing the importance of logical experimental design, meticulous protocol execution, and a nuanced interpretation of the synthesized data. By embracing this integrated approach, researchers can accelerate the identification and characterization of novel bioactive compounds, ultimately contributing to the advancement of therapeutic innovation.

References

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A Comparative Mechanistic Study of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Hydrolytic, Thermal, and Photochemical Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Molecule of Interest

7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, with the molecular formula C₁₇H₂₄O₃, is characterized by a unique spirocyclic structure containing a lactone, an enone, and a cyclic ketone.[1] The presence of bulky tert-butyl groups at the 7 and 9 positions significantly influences its steric and electronic properties, thereby dictating its reactivity.[2] This compound has been identified in various natural sources and as a leachable from polymer additives, highlighting the importance of understanding its fate under diverse environmental and physiological conditions.

I. Hydrolytic Pathway: A pH- and Temperature-Dependent Transformation

One of the most well-documented reaction mechanisms for this compound is its hydrolysis in aqueous media. This process leads to the formation of 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid. The kinetics of this transformation are highly dependent on both pH and temperature.

Mechanistic Insights

The hydrolysis is initiated by the nucleophilic attack of water on the lactone carbonyl group. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon of the lactone.

Following the initial nucleophilic attack, a tetrahedral intermediate is formed, which then collapses to break the ester bond of the lactone, yielding the open-chain carboxylic acid product.

A study on the stability of this compound found that under acidic conditions, an equilibrium is established between the spiro compound and its hydrolyzed product.[3] At a neutral pH of 7, the transformation to the hydrolyzed product is slow, taking over 50 days to reach equilibrium.[3] However, at a higher pH of 10, the spiro compound is completely converted to the propionic acid derivative.[3]

Experimental Data Summary: Hydrolysis Kinetics
ConditionObservationReference
Acidic pHEquilibrium between the spiro compound and the hydrolyzed product is established.[3]
pH 7Slow conversion to the hydrolyzed product, reaching equilibrium in over 50 days.[3]
pH 10Complete transformation to the hydrolyzed product.[3]
60 °CRapid transformation to the hydrolyzed product.

Hydrolysis_Mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate H₂O (H⁺ or OH⁻ catalysis) product 3-(3,5-di-tert-butyl-1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)propionic acid intermediate->product Ring Opening

II. Thermal Rearrangement and Degradation: A Less Explored Frontier

Plausible Thermal Mechanisms
  • Decarbonylation: The dione moiety could potentially undergo decarbonylation at elevated temperatures, leading to the formation of aromatic or rearranged products.

  • Radical Pathways: Homolytic cleavage of the weaker bonds in the molecule could initiate radical chain reactions, leading to a complex mixture of degradation products.

  • Pericyclic Reactions: The diene system could participate in thermally induced pericyclic reactions, such as electrocyclic ring-opening or sigmatropic rearrangements, although the steric hindrance from the tert-butyl groups might impose significant energetic barriers.

Further experimental investigation, including product analysis from pyrolysis experiments and computational modeling, is necessary to elucidate the precise thermal degradation mechanisms of this compound.

III. Photochemical Rearrangements: Insights from Analogous Systems

The cyclohexadienone moiety within the spiro compound is a well-known chromophore that can undergo a variety of photochemical reactions. While specific photochemical studies on this compound are scarce, the extensive literature on the photochemistry of cyclohexadienones provides a strong basis for predicting its behavior upon irradiation.

The Dienone-Phenol Rearrangement

A classic photochemical reaction of 4,4-disubstituted cyclohexadienones is the dienone-phenol rearrangement, which proceeds through a triplet excited state to yield a 3,4-disubstituted phenol.[4] This rearrangement involves a 1,2-shift of one of the substituents at the C4 position.

In the case of this compound, the spirocyclic system at the C4 position of the cyclohexadienone ring presents an interesting case. Photochemical excitation could lead to the formation of a diradical intermediate, followed by rearrangement of the spiro ring to form a phenolic product. The exact nature of the rearranged product would depend on which bond of the spiro ring migrates.

Photochemical_Rearrangement reactant This compound excited_state Triplet Excited State reactant->excited_state hν (UV light) intermediate Diradical Intermediate excited_state->intermediate Intersystem Crossing product Rearranged Phenolic Product intermediate->product 1,2-Spiro-alkyl Shift

Experimental Protocol: Synthesis of the Spiro Compound

The synthesis of this compound can be achieved from Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[5] A general procedure involves the oxidative cyclization of the propionate precursor.

Step-by-step methodology:

  • Dissolve Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in a suitable solvent such as chloroform.

  • Add an oxidizing agent.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, an acid catalyst like p-toluenesulfonic acid can be added and the mixture may be heated.

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired this compound.

Comparative Analysis and Future Directions

The reactivity of this compound is dictated by the interplay of its functional groups and the reaction conditions.

Reaction TypeDriving ForceKey IntermediatesTypical Products
Hydrolysis Nucleophilic attack on the lactoneTetrahedral intermediateRing-opened propionic acid derivative
Thermal High temperatureRadicals, other reactive speciesComplex mixture of degradation products
Photochemical UV light absorptionTriplet excited state, diradicalsRearranged phenolic compounds

The hydrolytic pathway is the most clearly defined for this specific molecule, with experimental data supporting a pH- and temperature-dependent mechanism. The thermal and photochemical pathways are largely inferred from the behavior of analogous structures.

To gain a more comprehensive understanding, further research is warranted in the following areas:

  • Detailed kinetic studies of the hydrolysis under a wider range of pH and temperature conditions to determine the activation parameters.

  • Product analysis from the thermal degradation of the spiro compound to identify the major degradation pathways.

  • Experimental investigation of the photochemical reactions of the title compound to confirm the predicted dienone-phenol rearrangement and characterize the resulting phenolic products.

  • Computational modeling of all three reaction pathways to provide theoretical support for the proposed mechanisms and to explore the energy landscapes of the reactions.

By elucidating these reaction mechanisms in greater detail, the scientific community can better predict the environmental fate, toxicological profile, and potential applications of this intriguing spirocyclic compound.

References

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  • Scribd. DIENONE-PHENOL REARRANGEMENT - Copy. [Link]

  • RSC Publishing. The dienone–phenol rearrangement. Synthesis of spiro[4.5]dec-7-ene-6,9-dione. [Link]

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  • PubMed. Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]

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A Researcher's Guide to the Reproducible Application of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione in Oxidative Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the quest for reliable and reproducible methodologies is paramount. This guide provides an in-depth analysis of the experimental use of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione , a versatile reagent in oxidative dearomatization reactions. Herein, we delve into the practical nuances of its application, offering a comparative analysis with alternative reagents to inform your experimental design and enhance the reproducibility of your findings.

Introduction: The Significance of Spirodienones in Synthesis

Spirodienones are a class of compounds featuring a spirocyclic core that bridges a dienone system.[1] This structural motif is not only of academic interest but is also a key feature in a variety of biologically active natural products.[1] The controlled synthesis of spirodienones through the oxidative dearomatization of phenols is a powerful strategy for building molecular complexity.[2] this compound itself is a stable, crystalline solid that can be used as a pre-formed oxidizing agent or can be the product of an in-situ oxidation of a corresponding phenolic precursor.[3] Its bulky tert-butyl groups often confer high regioselectivity in subsequent transformations.[3]

From a practical standpoint, the reproducibility of phenol oxidation reactions can be challenging, often plagued by over-oxidation, polymerization of the starting material, or the formation of a mixture of products.[4] The choice of oxidizing agent is therefore critical. This guide will focus on the oxidative spirocyclization of a substituted phenol as a representative and reproducible experiment to benchmark the performance of this compound against other common oxidizing agents.

The Core Experiment: Oxidative Spirocyclization of a Phenolic Acid

The intramolecular oxidative cyclization of phenolic acids to form spirolactones is a key transformation where reagents like this compound and its precursors are employed. The general transformation is depicted below:

G Phenolic_Acid Substituted Phenolic Acid Spirodienone_Lactone Spirodienone Lactone Phenolic_Acid->Spirodienone_Lactone Oxidative Spirocyclization Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Spirodienone_Lactone Enables

Caption: General scheme of oxidative spirocyclization of a phenolic acid.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of a spirodienone lactone, providing a baseline for comparison.

Objective: To synthesize a model spirodienone lactone from a readily available phenolic acid using an in-situ generated hypervalent iodine reagent, which results in the formation of a structure analogous to the title compound.

Materials:

  • 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid

  • (Diacetoxy)iodobenzene (PIDA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (0.1 M).

  • Addition of Oxidant: To the stirred solution at room temperature, add (diacetoxy)iodobenzene (PIDA) (1.1 eq) in one portion.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure spirodienone lactone.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as water can compete as a nucleophile, leading to the formation of undesired byproducts.[4]

  • Stoichiometry of PIDA: A slight excess of the oxidizing agent ensures complete consumption of the starting material.

  • Room Temperature: Many hypervalent iodine-mediated oxidations proceed efficiently at room temperature, minimizing thermal degradation of the product.[5]

  • Bicarbonate Quench: The basic wash neutralizes the acetic acid byproduct from the PIDA, preventing potential acid-catalyzed decomposition of the spirodienone.

Comparative Analysis with Alternative Oxidizing Agents

The choice of oxidant significantly impacts the yield, purity, and reproducibility of the spirocyclization. Below is a comparison of common alternatives.

Oxidizing AgentTypical Yields (%)Key AdvantagesKey Disadvantages
(Diacetoxy)iodobenzene (PIDA) 70-90Commercially available, easy to handle, mild reaction conditions.[4]Stoichiometric amounts required, generation of iodobenzene as a byproduct.
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) 75-95More reactive than PIDA, can oxidize less activated phenols.[1]More expensive and moisture-sensitive than PIDA.[6]
2-Iodoxybenzoic acid (IBX) 60-85A powerful and regioselective oxidant.[7]Poor solubility in common organic solvents, can be explosive under certain conditions.[7]
2-Iodoxybenzenesulfonic acid (IBS) / Oxone® 80-95Can be used in catalytic amounts with a co-oxidant, environmentally benign.[7]Requires in-situ generation, optimization of catalyst loading and co-oxidant can be complex.[7]
Lead Tetraacetate (LTA) 65-85A classic and effective oxidant for phenolic cyclizations.[6]High toxicity of lead compounds, stoichiometric use generates significant heavy metal waste.[6]
Electrochemical Oxidation 60-90Avoids the use of stoichiometric chemical oxidants, can be a greener alternative.[8]Requires specialized equipment, optimization of reaction parameters (electrodes, solvent, electrolyte) can be challenging.[8]

Trustworthiness of the Protocol: The described protocol is designed to be self-validating. Successful synthesis and characterization of the expected spirodienone lactone, with yields in the expected range, validates the experimental setup and the purity of the reagents. Any significant deviation in yield or the formation of multiple products would indicate issues with reagent quality or reaction conditions, prompting a systematic troubleshooting process.

Mechanistic Insights and Reproducibility

The generally accepted mechanism for phenol oxidation with hypervalent iodine(III) reagents like PIDA involves the initial formation of an aryloxyiodonium(III) intermediate.[9] This is followed by intramolecular nucleophilic attack from the carboxylic acid to form the spirocyclic lactone, with the concomitant reduction of I(III) to I(I).

G cluster_0 Mechanism of Oxidative Spirocyclization Phenol Phenolic Acid Intermediate Aryloxyiodonium(III) Intermediate Phenol->Intermediate + PhI(OAc)₂ PIDA PhI(OAc)₂ Product Spirodienone Lactone Intermediate->Product Intramolecular Nucleophilic Attack Byproduct PhI + 2 AcOH Product->Byproduct Reduction of I(III) to I(I)

Caption: Simplified mechanism of PIDA-mediated oxidative spirocyclization.

Factors Influencing Reproducibility:

  • Purity of the Oxidant: The purity of the hypervalent iodine reagent is critical. Impurities can lead to side reactions and lower yields. It is advisable to use freshly opened or properly stored reagents.

  • Solvent Quality: As mentioned, the use of anhydrous solvent is key to preventing hydrolysis and other side reactions.

  • Reaction Time and Temperature: While the reaction is generally robust, prolonged reaction times or elevated temperatures can lead to product decomposition. Consistent monitoring by TLC is essential.

  • Scale of the Reaction: Scaling up can sometimes affect reaction times and efficiency. For larger scale reactions, slower addition of the oxidant may be necessary to control any exotherm.

Conclusion and Future Outlook

This compound and its formation through oxidative spirocyclization represent a valuable transformation in organic synthesis. While a range of oxidizing agents can effect this transformation, hypervalent iodine reagents, particularly PIDA and PIFA, offer a balance of reactivity, selectivity, and ease of use that makes them highly attractive for laboratory-scale synthesis. For greener and more scalable processes, the development of catalytic systems based on reagents like IBS holds significant promise.[7] Electrochemical methods also present an intriguing alternative, though they may require more specialized expertise to implement.[8]

By understanding the key experimental parameters and the comparative advantages and disadvantages of different oxidizing agents, researchers can enhance the reproducibility of their experiments and select the most appropriate method for their specific synthetic goals.

References

  • Grokipedia. Phenol oxidation with hypervalent iodine reagents. [Link]

  • Organic Reactions. Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. [Link]

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. [Link]

  • MDPI. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. [Link]

  • National Center for Biotechnology Information. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. [Link]

  • Royal Society of Chemistry. Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. [Link]

  • ResearchGate. Strategies for oxidative dearomatization of phenolic compounds and application in complex molecule synthesis. [Link]

  • MDPI. Site-selective Oxidative Dearomatization of Phenols and Naphthols into ortho-Quinols or Epoxy ortho-Quinols. [Link]

  • National Center for Biotechnology Information. Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. [Link]

  • ResearchGate. The oxidative cyclization processes for lactone synthesis. [Link]

  • ResearchGate. Journal of Global Pharma Technology A Comparative Study of Oxidation in the Preparation of Lacton and Bislacton Compounds and Biological Activity Study of Product Compounds. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • ACS Publications. Intramolecular C–H Oxidation in Iron(V)-oxo-carboxylato Species Relevant in the γ-Lactonization of Alkyl Carboxylic Acids. [Link]

  • MDPI. Diastereoselective Spiroannulation of Phenolic Substrates: Synthesis of (±)-2-tert-Butyl-6-methoxy-1-oxaspiro[4][10]deca-6,9-diene-8-one. [Link]

  • PubMed. Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. [Link]

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  • Molecules. Synthesis of 6-Methoxy-1-oxaspiro[4][10]deca-6,9-diene-8-one. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS No. 82304-66-3) is an oxaspiro compound utilized in various research applications, noted for its antioxidant properties and its presence as a reference material in analytical studies.[1][2][3] While its utility in the lab is clear, its proper handling and disposal are critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.

Section 1: Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the associated hazards is paramount. This foundational knowledge informs every subsequent step of the process, from personal protective equipment (PPE) selection to the final disposal pathway. The primary risks associated with this compound are related to its irritant properties and, most critically, its environmental hazard classification.

Key Hazards:

  • Human Health: The compound is classified as a skin and eye irritant.[4][5] According to aggregated GHS information, it may also cause respiratory irritation.[5] Direct contact should be avoided at all times.

  • Environmental: This compound has a Water Hazard Class (WGK) of 3, indicating it is "severely hazardous to water".[6][7] This is the most critical factor governing its disposal. This classification strictly prohibits its release into the environment, including sewer systems, as it can cause significant, long-term damage to aquatic ecosystems.

  • Physical: It is classified as a combustible solid, though it does not have an applicable flash point.[6][7]

Chemical and Safety Profile

The following table summarizes the essential quantitative data for this compound.

PropertyValueSource(s)
CAS Number 82304-66-3[1][8]
Molecular Formula C₁₇H₂₄O₃[2][5]
Molecular Weight 276.37 g/mol [2][5]
Appearance Solid
Melting Point 124-140 °C[1][2][5]
GHS Hazard Codes H315, H319, H335[5]
Water Hazard Class (WGK) 3 (Severely hazardous to water)[7]
Storage Class 11 (Combustible Solids)[6][7]

Section 2: Pre-Disposal Protocol: Waste Containment and Labeling

Proper containment and labeling are the first active steps in the waste disposal workflow. This ensures that the waste is stored safely, its identity is clear to all personnel, and it is ready for collection by a licensed waste carrier.

Step-by-Step Containment and Labeling Methodology
  • Select an Appropriate Waste Container:

    • Causality: The container must be chemically compatible with the compound to prevent degradation, leaks, or reactions.

    • Procedure: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid. For small quantities, using the original manufacturer's container is often the best practice, as it ensures compatibility and retains the original product label. The container must be in good condition, free from cracks or defects.

  • Waste Segregation:

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, gas, or toxic byproducts.

    • Procedure: Designate a specific container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves). Do not mix this waste with solvents, acids, bases, or other reactive chemicals.

  • Label the Waste Container:

    • Causality: Clear, accurate labeling is a regulatory requirement and is essential for safety and proper handling by waste management personnel.

    • Procedure: Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added. The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "82304-66-3"

      • An accurate estimation of the contents' composition.

      • The relevant GHS hazard pictograms (e.g., exclamation mark for irritant).

      • The date of waste accumulation.

Section 3: Core Disposal Protocol

The mandated disposal route for this compound is based on its hazardous properties, particularly its severe hazard to water. On-site chemical neutralization is not a recommended or validated procedure for this specific compound.

Primary Disposal Method: Licensed Hazardous Waste Carrier

The only acceptable method for the final disposal of this compound is through a licensed and certified environmental waste management company.[8]

Procedural Steps:

  • Accumulate Waste: Collect the waste in the properly labeled container as described in Section 2. Keep the container sealed at all times except when adding waste.

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure it is stored with compatible chemical classes.

  • Arrange for Pickup: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal service. Provide them with all the information from the waste label.

  • Documentation: Complete all necessary waste pickup forms or manifests as required by your institution and the waste carrier. Maintain a copy of this documentation for your records.

Prohibited Disposal Methods:

  • Drain Disposal: Under no circumstances should this compound, in solid or solution form, be poured down the drain. This is explicitly forbidden by its WGK 3 classification.[6][7]

  • Trash Disposal: Disposal in regular, non-hazardous trash is a violation of waste regulations and poses a risk to sanitation workers and the environment.

  • Uncontrolled Incineration: Open burning of this chemical is not a valid disposal method and can release uncombusted, potentially harmful compounds into the atmosphere. Professional high-temperature incineration by a licensed facility is the likely final disposal route, but this must be handled by the waste carrier.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

G start Waste Identified: 7,9-Di-tert-butyl-1-oxaspiro... hazards Step 1: Assess Hazards - Irritant (H315, H319, H335) - WGK 3 (Severely hazardous to water) start->hazards contain Step 2: Contain & Label - Use compatible, sealed container. - Affix 'HAZARDOUS WASTE' label. - List full chemical name and CAS. hazards->contain prohibited PROHIBITED ACTIONS - DO NOT pour down drain. - DO NOT dispose in regular trash. hazards->prohibited store Step 3: Store Safely - In designated Satellite Accumulation Area. - Segregate from incompatibles. contain->store contact_ehs Step 4: Arrange Professional Disposal - Contact EHS or licensed waste carrier. - Complete all required paperwork. store->contact_ehs disposal Final Disposal (Handled by Licensed Carrier) Likely via high-temperature incineration. contact_ehs->disposal

Caption: Decision workflow for the disposal of the compound.

Section 4: Emergency Procedures for Spills

In the event of a spill during handling or containment, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. If significant dust is present, a respirator may be necessary.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Collect the Waste: Carefully scoop the spilled material and absorbent into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (if appropriate for the surface) and paper towels. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to both personal safety and environmental stewardship.

References

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, 100 mg. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]

  • Rapp, T., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Environmental Science and Pollution Research International, 30(41), 94786-94796. [Link]

  • Rapp, T., et al. (2023). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. OUCI. Retrieved January 14, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved January 14, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 14, 2026, from [Link]

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Navigating the Handling of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Researchers engaging with novel chemical entities like 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a compound noted for its unique oxaspiro structure, must prioritize a comprehensive safety strategy.[1][2] This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), operational protocols, and disposal plans essential for the safe handling of this compound. Our approach is grounded in a risk-based assessment, ensuring that each procedural recommendation is backed by scientific rationale to foster a culture of safety and precision in your laboratory.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified with specific hazard warnings that necessitate rigorous protective measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The causality for these hazards lies in the compound's chemical reactivity. While detailed toxicological data on this specific molecule is limited, the broader class of spirodienones has been investigated for various biological activities, including cytotoxicity, which underscores the need for cautious handling to prevent unintended biological interactions.[4]

Hazard StatementGHS ClassificationImplication for Handling
H315Skin IrritationDirect skin contact must be avoided through appropriate glove and body protection.
H319Serious Eye IrritationRobust eye and face protection is mandatory to prevent splashes.
H335May Cause Respiratory IrritationHandling procedures must be designed to minimize the generation of dust or aerosols, requiring respiratory protection in certain scenarios.

Core Directive: A Multi-layered Approach to Personal Protection

A multi-layered PPE strategy is crucial when handling this compound. The selection of each PPE component is dictated by the specific hazards posed by the chemical and the nature of the experimental procedures.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound should be conducted within a certified chemical fume hood.[5] A properly functioning fume hood is the primary barrier to minimize inhalation exposure by drawing vapors and dust away from the user.

Best Practices for Fume Hood Use:

  • Ensure the fume hood has a current inspection sticker.

  • Work with materials at least six inches inside the sash.

  • Keep the sash at the lowest possible height that is practical for the ongoing work.

  • Avoid rapid movements and external drafts that can disrupt the airflow.

Hand Protection: A Critical Barrier

Given the H315 classification (causes skin irritation), selecting the correct gloves is of paramount importance. The compound's structure, which includes ketone and lactone functionalities, informs the choice of glove material. Nitrile gloves are a common choice in laboratory settings; however, they offer limited protection against ketones, with breakthrough times that can be less than a minute for some ketones.[6][7]

Glove Selection and Rationale:

Glove MaterialRecommendation for this CompoundRationale
Nitrile Suitable for incidental splash protection only .Offers poor to fair resistance to ketones. Gloves must be inspected before use and replaced immediately upon any splash contact. A minimum thickness of 5-mil is recommended for short-term use.[7]
Butyl Rubber Recommended for extended handling or immersion.Provides excellent resistance to ketones, esters, and aldehydes.[8]
Neoprene A reasonable alternative for moderate exposure.Offers better resistance to ketones than nitrile, but less than butyl rubber.

Key Considerations for Glove Use:

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For ketones, nitrile glove breakthrough can be very rapid.[6][9] Always assume a short breakthrough time and change gloves frequently, especially after any suspected contact.

  • Degradation: This refers to the physical change in the glove material upon chemical contact. Watch for any swelling, stiffening, or discoloration.

  • Double Gloving: When handling highly toxic substances or for extended procedures, wearing two pairs of gloves can provide an additional layer of safety.

Eye and Face Protection: Shielding from Serious Irritation

To comply with the H319 warning (causes serious eye irritation), appropriate eye and face protection is mandatory.

  • Safety Glasses: Must be ANSI Z87.1-certified and equipped with side shields to provide protection from projectiles and minor splashes.[6][10]

  • Chemical Splash Goggles: Should be worn when there is a higher risk of splashing. Goggles provide a tighter seal around the eyes than safety glasses.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is required when handling larger quantities of the material or when there is a significant splash hazard.

Body Protection: Preventing Dermal Exposure

A standard cotton lab coat may not offer sufficient protection against chemical splashes.

  • Laboratory Coat: A flame-retardant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes, a chemical-resistant apron or gown made of a material like polyethylene-coated Tyvek should be worn over the lab coat.

Respiratory Protection: When Engineering Controls Are Not Enough

Given the H335 classification (may cause respiratory irritation), respiratory protection is a critical consideration, particularly when handling the solid form of the compound where dust generation is possible.

  • Risk Assessment: The need for respiratory protection should be determined by a risk assessment of the specific procedure. If there is a potential for aerosol or dust generation that cannot be fully contained within a fume hood, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator is recommended.

    • For Particulates (Dust): A half-mask or full-face respirator equipped with N95, R95, or P95 particulate filters.[11] The P-series is oil-proof and may be preferable in a laboratory setting where oil aerosols could be present.[12]

    • For Vapors: If the material is heated or dissolved in a volatile solvent, an organic vapor (OV) cartridge is necessary.[13][14] Combination cartridges that protect against both particulates and organic vapors are also available.

  • Fit Testing: A crucial and often overlooked step is that all users of tight-fitting respirators must undergo a qualitative or quantitative fit test to ensure a proper seal.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to donning and doffing PPE is essential to prevent cross-contamination.

Donning PPE: A Sequence for Safety

Caption: Sequential process for donning Personal Protective Equipment.

Doffing PPE: A Sequence to Minimize Contamination

Caption: Sequential process for doffing Personal Protective Equipment.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical final step to ensure laboratory and environmental safety.

Waste Segregation

All waste generated from handling this compound must be treated as hazardous waste. It is imperative to segregate waste streams to prevent unintended chemical reactions and to facilitate proper disposal.

  • Solid Waste: This includes unused or expired solid this compound, and any contaminated materials such as weigh boats, paper towels, and disposable lab coats.

  • Liquid Waste: Any solutions containing the compound, as well as rinsates from cleaning contaminated glassware.

  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated personal protective equipment.

Disposal Protocol
  • Container Selection:

    • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container, typically a glass or polyethylene bottle with a screw cap. Ensure the container material is compatible with the solvents used.

    • Contaminated PPE: Place in a designated, labeled bag or container for hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • If it is a mixed waste, list all components and their approximate percentages.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Keep containers closed at all times, except when adding waste.

    • Ensure secondary containment is used for liquid waste containers to catch any potential leaks.

  • Disposal:

    • DO NOT dispose of this chemical down the drain or in the regular trash.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

Decontamination
  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble) in a fume hood. The rinsate must be collected as hazardous liquid waste. After the initial rinse, glassware can be washed using standard laboratory procedures.

  • Work Surfaces: Decontaminate work surfaces by wiping with a cloth or paper towel soaked in a suitable solvent, followed by a wipe with a detergent solution. All cleaning materials must be disposed of as solid hazardous waste.

This comprehensive guide provides a framework for the safe handling of this compound. Adherence to these protocols is not merely a matter of compliance but a commitment to the safety of yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the compound before beginning any work.

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  • Ansell. (2019). Chemical Splash Resistance Guide.
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7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
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7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.